molecular formula C39H74ClNO2 B15137535 Genevant CL1 monohydrochloride

Genevant CL1 monohydrochloride

Numéro de catalogue: B15137535
Poids moléculaire: 624.5 g/mol
Clé InChI: IDWIVMXUQMJKRB-OLRRDGIGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Genevant CL1 monohydrochloride is a useful research compound. Its molecular formula is C39H74ClNO2 and its molecular weight is 624.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C39H74ClNO2

Poids moléculaire

624.5 g/mol

Nom IUPAC

[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate;hydrochloride

InChI

InChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19-,23-20-;

Clé InChI

IDWIVMXUQMJKRB-OLRRDGIGSA-N

SMILES isomérique

CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC.Cl

SMILES canonique

CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C.Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Genevant CL1-Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid Genevant CL1, a key component in advanced lipid nanoparticle (LNP) formulations for mRNA delivery. It details the mechanism of action, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies used to evaluate its efficacy and safety, with a particular focus on its use in the ChulaCov19 mRNA vaccine.

Core Concept: Genevant CL1 and Lipid Nanoparticle-Mediated mRNA Delivery

Genevant CL1 (also referred to as Lipid 10 in scientific literature) is a novel, ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) designed to encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA), to target cells.[1][2] Its chemical structure features short, branched trialkyl hydrophobic domains, a design hypothesized to improve the fusogenicity of the LNP, which is critical for the endosomal escape of the mRNA cargo.[1][3]

The fundamental mechanism of action for a Genevant CL1-containing LNP formulation follows a multi-step process, essential for the successful translation of the encapsulated mRNA into a therapeutic or antigenic protein.

Mechanism of Action of LNP-mRNA:

  • Encapsulation: The process begins with the encapsulation of the negatively charged mRNA payload within the LNP. This is typically achieved using a rapid mixing technique, such as microfluidics, where an aqueous solution of mRNA at a low pH is combined with an ethanolic solution containing Genevant CL1, phospholipids (B1166683) (like DSPC), cholesterol, and a PEGylated lipid.[4] At a low pH, the tertiary amine of Genevant CL1 becomes protonated (positively charged), facilitating the complexation with mRNA.[5]

  • Systemic Circulation: Once administered, typically via intramuscular injection for vaccines, the LNPs enter the systemic circulation. The PEGylated lipid component of the nanoparticle plays a crucial role in stabilizing the particle, preventing aggregation, and reducing nonspecific interactions with blood components, thereby prolonging circulation time.[6]

  • Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Escape: This is the most critical and challenging step in mRNA delivery. As the endosome matures, its internal environment becomes more acidic. The ionizable nature of Genevant CL1, with a pKa of 6.3, is pivotal here.[2] In the acidic environment of the endosome, the lipid becomes protonated, acquiring a positive charge. This charge is believed to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.[5]

  • Translation: Once in the cytoplasm, the mRNA is translated by the host cell's ribosomal machinery to produce the encoded protein (e.g., a viral antigen in the case of a vaccine). This protein is then presented to the immune system, initiating an immune response.

Key Physicochemical and Biological Properties

Genevant CL1 has been engineered to optimize the delivery process, balancing potency with tolerability.

PropertyValue/DescriptionSource
Chemical Name Pentanoic acid, 5-(dimethylamino)-, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl esterN/A
CAS Number 1450888-71-7[2]
pKa 6.3[2]
Key Structural Feature Short, branched trialkyl hydrophobic domains[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies involving Genevant CL1 (Lipid 10) and the ChulaCov19 vaccine.

Preclinical Immunogenicity in Mice (ChulaCov19 Vaccine)

This study evaluated the immunogenicity of the ChulaCov19 vaccine in female BALB/c mice.

DoseGeometric Mean Titer (GMT) of Neutralizing Antibody (Wild-Type Virus)Fold Increase in IgG (after 2nd dose)
0.2 µg1,28010-19
1 µg11,76210-19
10 µg54,04710-19
30 µg62,08410-19
Source: Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice.[7]
Phase I Clinical Trial Immunogenicity in Adults (ChulaCov19 Vaccine)

This trial assessed the safety and immunogenicity in adults aged 18-55 years, four weeks after the second dose.

DoseMicroVNT-50 Geometric Mean Titer (IU/ml) vs. Wild-Type SARS-CoV-2 (95% CI)
10 µg848 (483-1,489)
25 µg736 (459-1,183)
50 µg1,140 (854-1,522)
Human Convalescent Sera285 (196-413)
Source: Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial.[5]
Phase II Clinical Trial Immunogenicity in Adults (ChulaCov19 Vaccine)

This study evaluated the immunogenicity of a 50 µg dose in adults aged 18-59 years.

TimepointGeometric Mean Titers (GMT) of Neutralizing Antibody vs. Wild-Type (IU/mL)
Day 50 (4 weeks post-dose 2)1367
Source: Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study.[8]

Experimental Protocols

The following sections provide detailed summaries of the methodologies used in the key studies cited.

LNP Formulation and Characterization (General Protocol)

While the exact proprietary formulation ratios for the ChulaCov19 vaccine are not public, the general methodology for creating such LNPs is well-established.

  • Materials : Genevant CL1 (ionizable lipid), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (phospholipid), cholesterol (helper lipid), and a PEG-conjugated lipid are dissolved in ethanol (B145695). The mRNA payload is diluted in a low pH aqueous buffer (e.g., acetate (B1210297) buffer at pH 5).

  • Manufacturing Process : The ethanolic lipid solution and the aqueous mRNA solution are mixed using a controlled, rapid mixing process, often involving a microfluidic device. This process leads to the self-assembly of the lipids around the mRNA, forming the LNP.

  • Purification and Concentration : The resulting LNP solution is typically purified and concentrated using diafiltration to remove the ethanol and exchange the low pH buffer for a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Characterization : The final LNP formulation is characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.

Preclinical Immunogenicity Assessment in Mice
  • Animal Model : Female BALB/c mice were used.

  • Vaccination : Mice were immunized with the ChulaCov19 vaccine at various doses (0.2, 1, 10, and 30 µg).

  • Immunogenicity Analysis :

    • Total IgG Antibody Titer : Spike-specific total IgG antibodies in the sera of immunized mice were analyzed to determine the antibody response.

    • Neutralizing Antibody Titer : The neutralizing antibody (NAb) titers were measured using a microneutralization test (micro-VNT50) against the wild-type SARS-CoV-2 and variants of concern. This assay determines the dilution of serum that can inhibit 50% of the viral infection of cells in culture. Source: Immunogenicity and protective efficacy of SARS-CoV-2 mRNA vaccine encoding secreted non-stabilized spike in female mice.[7]

Phase I and II Clinical Trial Methodology
  • Study Design : The Phase I trial was an open-label, dose-escalation study, while the Phase II trial was a randomized, double-blind, placebo-controlled study.

  • Participants : Healthy adult volunteers were enrolled in different age cohorts.

  • Vaccination : Participants received two intramuscular doses of the ChulaCov19 vaccine or a placebo, administered 21 days apart. The doses tested in Phase I were 10, 25, and 50 µg. The 50 µg dose was selected for the Phase II study.

  • Safety Assessment : Safety and reactogenicity were monitored throughout the trials, recording local and systemic adverse events.

  • Immunogenicity Assessment : Blood samples were collected at various time points to measure:

    • Neutralizing Antibodies : Measured by a microneutralization antibody test against the wild-type virus and variants of concern (Alpha, Beta, Gamma, and Delta).

    • T-cell Response : Assessed by IFN-γ ELISpot assays to quantify the cellular immune response. Sources: Safety and immunogenicity of a prefusion non-stabilized spike protein mRNA COVID-19 vaccine: a phase I trial[5]; Phase II prefusion non-stabilised Covid-19 mRNA vaccine randomised study.[8]

Visualizations

Signaling Pathways and Experimental Workflows

LNP_Mechanism_of_Action cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP LNP (Genevant CL1 - Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Early Endosome (pH ~6.5) Genevant CL1 becomes protonated Endocytosis->Endosome 2. Endosomal Trafficking Late_Endosome Late Endosome / Lysosome (pH ~5.0) Membrane Destabilization Endosome->Late_Endosome 3. Acidification mRNA_Release mRNA Release Late_Endosome->mRNA_Release 4. Endosomal Escape Translation Translation by Ribosomes mRNA_Release->Translation 5. Cytosolic Delivery Protein Antigen/Therapeutic Protein Translation->Protein 6. Protein Production

Caption: Mechanism of action for a Genevant CL1-containing LNP for mRNA delivery.

Clinical_Trial_Workflow cluster_screening Phase 1: Safety & Dose Finding cluster_efficacy Phase 2: Efficacy Confirmation P1_Enroll Enroll Healthy Adults (18-55 & 56-75 years) P1_Dose Dose Escalation (10, 25, 50 µg) P1_Enroll->P1_Dose P1_Admin 2 IM Doses (21 days apart) P1_Dose->P1_Admin P1_Assess Assess Safety & Immunogenicity (NAb, T-Cell) P1_Admin->P1_Assess P2_Dose Select Optimal Dose (50 µg) P1_Assess->P2_Dose Select Dose for Phase 2 P2_Enroll Enroll Healthy Adults (18-59 years) P2_Enroll->P2_Dose P2_Admin Randomized, Placebo-Controlled 2 IM Doses P2_Dose->P2_Admin P2_Assess Assess Safety & Immunogenicity vs Placebo P2_Admin->P2_Assess

Caption: Workflow of the ChulaCov19 vaccine clinical trials.

References

Genevant CL1 Monohydrochloride: A Technical Overview of its Physicochemical Properties and pKa Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Genevant CL1 monohydrochloride, an ionizable lipid critical to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. A key physicochemical parameter governing the efficacy of such delivery systems is the apparent pKa. This document outlines the pKa of Genevant CL1, compares it with other relevant ionizable lipids, and details the experimental protocols for its determination.

Core Physicochemical Data

Genevant CL1, also known as Lipid 10, is a trialkyl ionizable lipid.[1][2] Its defining characteristic is its pKa, which is crucial for the effective encapsulation of mRNA at low pH and its subsequent release into the cytoplasm upon endosomal escape.[3][4]

ParameterValueReferences
Chemical Name 5-(dimethylamino)-pentanoic acid, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl ester[1]
Synonyms Lipid CL1, Lipid 10[1][5][6]
CAS Number 1450888-71-7[1]
Molecular Formula C₃₉H₇₃NO₂[1]
Molecular Weight 588.0 g/mol [1]
pKa 6.3[1][2][5][6]

The optimal pKa for ionizable lipids used in LNP formulations for RNA delivery generally falls within the range of 6 to 7.[3][7] This allows the lipid to be positively charged during the formulation process at a low pH, facilitating the encapsulation of negatively charged mRNA. Upon entering the physiological environment of the bloodstream (pH ~7.4), the lipid becomes more neutral, reducing potential toxicity.[3] Inside the cell's endosome, the pH drops, leading to the re-protonation of the lipid. This positive charge promotes the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[4]

Experimental Protocols for pKa Determination

The apparent pKa of an ionizable lipid within a nanoparticle is an experimentally determined value that reflects the pH at which 50% of the ionizable groups are protonated.[4] Two common methods for determining the pKa of LNPs are acid-base titration and the 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay.[4]

Acid-Base Titration

This method, also known as potentiometric titration, directly measures the pH change of a solution of blank nanoparticles upon the addition of a titrant (an acid or a base).

Methodology:

  • Prepare blank lipid nanoparticles (without the mRNA payload) in an acidic solution (e.g., HCl).

  • Titrate the nanoparticle suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH or 0.5 M KOH).[4]

  • Record the pH of the suspension after each addition of the titrant using a calibrated pH meter.

  • Plot the pH of the suspension against the volume of the titrant added.

  • The pKa value is determined as the pH at the midpoint of the two equivalence points on the titration curve.[4] Automated instruments, such as the SiriusT3, can perform this titration on a small scale.[4]

TNS Fluorescence Assay

The TNS fluorescence assay is a highly sensitive method that relies on the fluorescence properties of the TNS probe.[4] TNS is weakly fluorescent in aqueous environments but exhibits strong fluorescence when it binds to the cationic surfaces of protonated ionizable lipids.[4][8]

Methodology:

  • Prepare a series of buffer solutions with a range of pH values (e.g., from 3 to 10).[8] These buffers should contain the TNS probe at a constant concentration (e.g., 1 µM).[8] A common buffer system includes ammonium (B1175870) acetate, morpholineethanesulfonic acid (MES), and HEPES to cover a wide pH range.[8]

  • Add a constant amount of the lipid nanoparticle suspension to each of the TNS-containing buffer solutions.

  • Allow the samples to equilibrate.

  • Measure the fluorescence intensity of each sample using a spectrophotometer, with an excitation wavelength of approximately 321 nm and an emission wavelength of around 445 nm.[8]

  • Plot the fluorescence intensity as a function of pH.

  • The data is then fitted to a sigmoidal curve. The pKa is determined as the pH value at which half-maximal fluorescence intensity is observed.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the apparent pKa of ionizable lipid nanoparticles using the TNS fluorescence assay.

TNS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis LNP_Prep Prepare LNP Suspension Mixing Mix LNPs with each TNS Buffer Solution LNP_Prep->Mixing Buffer_Prep Prepare pH-Buffered TNS Solutions (pH 3-10) Buffer_Prep->Mixing Incubation Incubate for Equilibration Mixing->Incubation Measurement Measure Fluorescence Intensity (Ex: 321 nm, Em: 445 nm) Incubation->Measurement Plotting Plot Fluorescence vs. pH Measurement->Plotting Fitting Apply Sigmoidal Best Fit Plotting->Fitting pKa_Det Determine pKa at Half-Maximal Fluorescence Fitting->pKa_Det

References

An In-Depth Technical Guide to Genevant CL1 Monohydrochloride for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride is a proprietary ionizable lipid developed by Genevant Sciences, a leader in nucleic acid delivery.[1][2] This novel, trialkyl ionizable lipid is a key component in the formation of Lipid Nanoparticles (LNPs) for the effective delivery of messenger RNA (mRNA) and other nucleic acid payloads.[3][4] With a pKa of 6.3, Genevant CL1 is designed to be cationic at low pH for efficient mRNA encapsulation and endosomal escape, while remaining near-neutral at physiological pH to enhance tolerability.[4] Its unique chemical structure contributes to improved fusogenicity, facilitating the release of mRNA from the endosome into the cytoplasm, a critical step for successful protein translation. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, formulation protocols, in vivo efficacy, and the underlying mechanisms of action.

Data Presentation

Physicochemical and In Vivo Performance of Genevant CL1-LNPs

The following tables summarize the key quantitative data for LNP formulations incorporating this compound, with comparisons to other clinically relevant ionizable lipids such as DLin-MC3-DMA (the ionizable lipid in Onpattro®), SM-102 (used in the Moderna COVID-19 vaccine), and ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine).

Table 1: Physicochemical Characteristics of mRNA-LNPs

ParameterGenevant CL1DLin-MC3-DMASM-102ALC-0315
pKa 6.3[4]~6.4~6.7~6.1
Particle Size (nm) 70 - 90[5]80 - 10080 - 10080 - 100
Polydispersity Index (PDI) < 0.1[6]< 0.2< 0.2< 0.2
mRNA Encapsulation Efficiency (%) > 95%> 90%> 90%> 90%

Table 2: In Vivo Efficacy of Luciferase mRNA-LNPs (Mouse Model)

ParameterGenevant CL1DLin-MC3-DMASM-102ALC-0315
Liver Luciferase Expression (Total Flux) Superior to other lipids[3]BenchmarkLower than CL1 and ALC-0315[3]High, similar to CL1[3]
Injection Site Expression (IM) Similar to SM-102 and ALC-0315[3]Lower than other lipids[3]High[3]High[3]

Table 3: Immunogenicity of Hemagglutinin (HA) mRNA-LNP Vaccine (Rodent Model)

ParameterGenevant CL1SM-102ALC-0315
Anti-HA IgG Titers Comparable or better than SM-102 and ALC-0315[2]Benchmark[2]Benchmark[2]
MCP-1 Levels (5 µg dose) Generally similar to SM-102[3]Lower than ALC-0315[3]Significantly higher response[3]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of Genevant CL1-containing LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringes and tubing

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve Genevant CL1, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired stock concentrations. A typical molar ratio for the lipid mixture is approximately 50:10:38.5:1.5 (Genevant CL1:DSPC:Cholesterol:DMG-PEG 2000).[5]

  • Prepare Organic Phase: Combine the lipid stock solutions in an RNase-free tube to achieve the final desired lipid concentrations and molar ratios in ethanol.

  • Prepare Aqueous Phase: Dilute the mRNA to the target concentration in 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the organic phase (lipids in ethanol) into one syringe and the aqueous phase (mRNA in citrate buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

    • Initiate the microfluidic mixing process according to the instrument's instructions. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Sterilization: Sterile filter the LNP formulation through a 0.22 µm syringe filter.

  • Storage: Store the final LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage.[3]

LNP Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

b) mRNA Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated to measure the amount of free (unencapsulated) mRNA.

  • Add the RiboGreen reagent to both sets of samples and to a standard curve of known mRNA concentrations.

  • Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vivo Evaluation of mRNA Delivery (Luciferase Reporter Assay)

Materials:

  • LNP formulation encapsulating Firefly Luciferase (fLuc) mRNA

  • BALB/c mice (6-8 weeks old)

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the fLuc mRNA-LNP formulation to mice via the desired route (e.g., intravenous or intramuscular injection). A typical dose is 0.5 mg/kg.[5]

  • At various time points post-administration (e.g., 6, 24, 48 hours), inject the mice intraperitoneally with D-luciferin (150 mg/kg).

  • Anesthetize the mice and place them in the IVIS imaging chamber.

  • Acquire bioluminescence images to quantify the expression of luciferase in different organs.

  • Analyze the images to determine the total flux (photons/second) in regions of interest (e.g., liver, spleen, injection site).[7]

Cytokine Profiling Assay

Materials:

  • LNP formulation

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood

  • Cell culture medium

  • Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)

Procedure:

  • Isolate PBMCs from healthy donor blood or use fresh whole blood.

  • Incubate the cells with the LNP formulation at various concentrations for a specified period (e.g., 6 or 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of various cytokines (e.g., IL-6, TNF-α, MCP-1, IL-1β, IFN-γ) in the supernatant using a multiplex cytokine assay according to the manufacturer's instructions.[8]

  • Analyze the data to determine the cytokine release profile induced by the LNP formulation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LNP_Cellular_Uptake_and_mRNA_Release cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP with Genevant CL1 Endocytosis Endocytosis LNP->Endocytosis ApoE Binding EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (CL1 Protonation & Membrane Fusion) Translation mRNA Translation (Protein Synthesis) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

Caption: LNP uptake, endosomal escape, and mRNA translation pathway.

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Lipids Lipid Mixture in Ethanol (Genevant CL1, DSPC, Cholesterol, PEG-lipid) Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Microfluidics Dialysis Dialysis vs. PBS Microfluidics->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration FinalLNP Final mRNA-LNP Formulation Filtration->FinalLNP

Caption: Workflow for mRNA-LNP formulation using microfluidics.

In_Vivo_Efficacy_Workflow cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Analysis LNP_Injection Administer fLuc mRNA-LNPs to Mice (IV or IM) Luciferin Inject D-luciferin LNP_Injection->Luciferin Time Points Anesthesia Anesthetize Mice Luciferin->Anesthesia IVIS Bioluminescence Imaging (IVIS) Anesthesia->IVIS Quantification Quantify Total Flux in Regions of Interest IVIS->Quantification

Caption: Workflow for in vivo evaluation of mRNA delivery.

LNP_Immune_Activation cluster_recognition Innate Immune Recognition cluster_signaling Intracellular Signaling cluster_response Immune Response LNP mRNA-LNP APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP->APC Uptake TLR Toll-like Receptors (TLR3, TLR7, TLR8) APC->TLR mRNA Recognition MyD88 MyD88-dependent Pathway TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine and Chemokine Release (IL-6, TNF-α, etc.) NFkB->Cytokines AdaptiveImmunity Adaptive Immune Response Activation Cytokines->AdaptiveImmunity

Caption: LNP-mediated innate immune activation pathway.

References

Navigating the Safety and Toxicological Landscape of Genevant CL1 Monohydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Genevant CL1 Monohydrochloride

This compound, also referred to as Lipid 10 in scientific literature, is a state-of-the-art ionizable lipid designed for the efficient encapsulation and intracellular delivery of mRNA.[1] Its unique chemical structure facilitates the formation of stable LNPs that protect the mRNA payload from degradation and promote its release into the cytoplasm of target cells. Notably, Genevant CL1 has been a key ingredient in the ChulaCov19 mRNA vaccine, which has undergone clinical evaluation.[2][3][4]

Preclinical Safety and Tolerability

Preclinical investigations involving LNP formulations containing Genevant CL1 have consistently demonstrated a favorable safety profile.

Animal Studies

Studies in animal models, including mice and non-human primates, have been instrumental in characterizing the in vivo behavior of Genevant CL1-containing LNPs. A key publication, "Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications," highlights that LNPs formulated with Lipid 10 (Genevant CL1) are better tolerated than those containing the benchmark ionizable lipid, DLin-MC3-DMA.[5] The same study also notes that these formulations are well-tolerated and can be administered in repeated doses in non-human primates without significant adverse effects.[5]

Preclinical studies for the ChulaCov19 vaccine in both mice and monkeys have provided further evidence of its safety, demonstrating good tolerability and robust immunogenicity.[4]

Table 1: Summary of Preclinical Safety Observations for Genevant CL1-containing LNPs

SpeciesStudy TypeKey FindingsReference
MiceImmunogenicity and EfficacyRobust neutralizing antibody and T cell responses.[6]
Non-human PrimatesRepeat-dose TolerabilityWell-tolerated with successful repeat dosing.[5]
Mice and MonkeysPreclinical Vaccine SafetyFavorable safety profile for the ChulaCov19 vaccine.[4]
Biodistribution

While specific biodistribution studies focusing solely on Genevant CL1 are not publicly available, the general behavior of LNP-based delivery systems is well-understood. Following systemic administration, these nanoparticles predominantly accumulate in the liver. However, the route of administration significantly influences their distribution. For instance, intramuscular injection, the route used for many mRNA vaccines, largely confines the LNPs to the injection site and draining lymph nodes.

Clinical Safety Data: Insights from the ChulaCov19 Vaccine Trials

The most comprehensive safety data for this compound in humans comes from the clinical trials of the ChulaCov19 mRNA vaccine.

Phase I and II Clinical Trials

Phase I and II clinical trials of the ChulaCov19 vaccine have reported that the vaccine is well-tolerated in healthy adults.[2][7] The majority of adverse events were mild to moderate in severity and transient in nature.[7]

Table 2: Summary of Reported Adverse Events in ChulaCov19 Phase I/II Trials

Adverse Event CategoryCommon ExamplesSeverityDurationReference
Local Reactions Injection site painMild to ModerateTransient[7]
Systemic Reactions Fatigue, headache, myalgia, chills, feverMild to ModerateTransient[7]

These findings are consistent with the safety profiles of other authorized mRNA vaccines and support the clinical safety of Genevant CL1-based LNP formulations.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology evaluation of this compound are not explicitly published. However, based on standard practices for the preclinical assessment of LNP-based therapeutics, the following methodologies are typically employed.

General In Vivo Toxicity Study Design

A general workflow for assessing the in vivo toxicity of LNP formulations is depicted below. This typically involves dose-range finding studies followed by repeat-dose toxicity studies in relevant animal models.

G cluster_preclinical Preclinical Toxicity Assessment Workflow dose_range Dose-Range Finding Studies (Single Dose, Escalating Concentrations) repeat_dose Repeat-Dose Toxicity Studies (Multiple Doses over a Defined Period) dose_range->repeat_dose Determine Dose Levels endpoints Evaluation of Toxicological Endpoints repeat_dose->endpoints biodist Biodistribution Studies repeat_dose->biodist histopath Histopathology of Target Organs endpoints->histopath clin_path Clinical Pathology (Hematology & Serum Chemistry) endpoints->clin_path G cluster_cellular_uptake Cellular Uptake and Endosomal Escape cluster_immune_sensing Innate Immune Sensing LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape pH-dependent Ionization of CL1 Cytoplasm Cytoplasm Escape->Cytoplasm Translation mRNA Translation (Protein Production) Cytoplasm->Translation TLR Toll-like Receptors (e.g., TLR3, TLR7/8) Cytoplasm->TLR RIGI RIG-I-like Receptors (RLRs) Cytoplasm->RIGI Cytokine_Response Cytokine & Interferon Response TLR->Cytokine_Response RIGI->Cytokine_Response

References

An In-depth Technical Guide to Early-Stage Research on Genevant CL1 Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride, also known as Lipid 10, is a novel, synthetic ionizable lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) delivery systems for nucleic acid-based therapeutics, particularly mRNA vaccines. Its unique triple-tailed molecular architecture is designed to facilitate efficient encapsulation of mRNA and promote its release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Core Attributes of this compound

Genevant CL1 is an ionizable lipid with a pKa of 6.3.[1][2] This property is crucial for its function; the lipid is positively charged at a low pH, which allows for the encapsulation of negatively charged mRNA during LNP formulation, and becomes neutral at physiological pH, contributing to the stability of the nanoparticle in circulation. Within the acidic environment of the endosome, the lipid becomes protonated again, which is believed to facilitate the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.

A structure-activity relationship (SAR) study of Genevant CL1 revealed that its performance is enhanced by medium-length (C9 and C10) unsaturated tails in a cis configuration.[3] The triple-tailed skeleton creates a cone-shaped molecular structure that is thought to promote the release of the mRNA cargo.[3]

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and is a key component of the ChulaCov19 COVID-19 mRNA vaccine, which has undergone Phase I/II clinical trials.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies involving this compound.

Table 1: Preclinical Immunogenicity of ChulaCov19 (Genevant LNP technology) in BALB/c Mice [5][6]

Dosage (µg)Geometric Mean Titer (GMT) of Neutralizing Antibodies (vs. Wild-Type)
0.21,280
111,762
1054,047
3062,084

Table 2: Phase II Clinical Trial Immunogenicity of ChulaCov19 (50 µg) in Healthy Adults (18-59 years) [4]

TimepointGeometric Mean Titer (GMT) of Neutralizing Antibodies (IU/mL vs. Wild-Type)
Day 29 (after 1st dose)858
Day 50 (after 2nd dose)1367

Table 3: Comparative Preclinical Performance of Genevant CL1 (Lipid 10) in a Rodent Vaccine Model [7]

Ionizable LipidRelative Antibody Titers
Genevant CL1 (Lipid 10) Comparable or better than SM-102 and ALC-0315
SM-102-
ALC-0315-
DLin-MC3-DMALower than Genevant CL1, SM-102, and ALC-0315

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the early-stage research of this compound.

mRNA-LNP Formulation Protocol (Adapted for Genevant CL1)

This protocol describes a general method for formulating mRNA-LNPs using microfluidic mixing, which can be adapted for Genevant CL1.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of Genevant CL1, DSPC, cholesterol, and PEG-lipid in ethanol. A common molar ratio for LNP formulations is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Aqueous Phase Preparation: Dilute the mRNA to the desired concentration in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. The lipid-ethanol solution and the mRNA-citrate buffer solution are loaded into separate syringes and infused into the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing of the two phases leads to the self-assembly of the mRNA-LNPs.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove the ethanol and buffer exchange. The LNPs are then concentrated to the desired final concentration.

  • Characterization: The formulated LNPs should be characterized for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vivo Immunogenicity Study Protocol in Mice

This protocol outlines a typical in vivo study to assess the immunogenicity of a Genevant CL1-formulated mRNA vaccine.

Materials:

  • Genevant CL1-LNP encapsulated mRNA vaccine

  • 6-8 week old female BALB/c mice

  • Syringes and needles for intramuscular injection

  • Equipment for blood collection (e.g., retro-orbital sinus)

  • ELISA plates and reagents for antibody titer determination

  • Virus neutralization assay reagents

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.

  • Vaccination: Divide the mice into groups and administer the mRNA vaccine intramuscularly at different doses (e.g., 0.2, 1, 10, 30 µg). A control group receiving a placebo (e.g., empty LNPs or PBS) should be included. A prime-boost regimen is typically used, with the second dose administered 2-3 weeks after the first.

  • Blood Collection: Collect blood samples from the mice at specified time points (e.g., before vaccination, and 2-4 weeks after each dose).

  • Antibody Titer Measurement: Isolate the serum from the blood samples. Determine the antigen-specific IgG titers using an enzyme-linked immunosorbent assay (ELISA).

  • Neutralizing Antibody Assay: Perform a virus neutralization assay to determine the functional antibody response. This involves incubating the serum samples with live virus and then infecting susceptible cells. The neutralizing antibody titer is the highest dilution of serum that inhibits viral infection.

  • Data Analysis: Analyze the antibody titers and neutralizing antibody titers to assess the immunogenicity of the vaccine at different doses.

Visualizations

Signaling Pathway: Innate Immune Activation by LNPs

Lipid nanoparticles, including those formulated with Genevant CL1, can act as adjuvants by activating innate immune signaling pathways.[8] The ionizable lipid component is recognized by Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the adaptive immune response.[8]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP TLR4 TLR4 LNP->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF-kB NF-κB IKK_complex->NF-kB Activates NF-kB_nucleus NF-κB NF-kB->NF-kB_nucleus Translocates to Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression Gene Expression NF-kB_nucleus->Gene_Expression Gene_Expression->Pro-inflammatory_Cytokines Leads to production of

Caption: TLR4 signaling pathway activated by LNP binding.

Experimental Workflow: Preclinical Evaluation of a Genevant CL1-based mRNA Vaccine

The following diagram illustrates a typical workflow for the preclinical evaluation of an mRNA vaccine formulated with Genevant CL1-containing LNPs.

Preclinical_Workflow cluster_formulation 1. LNP Formulation & Characterization cluster_in_vivo 2. In Vivo Study cluster_analysis 3. Immunogenicity Analysis cluster_results 4. Data Analysis & Reporting Formulation mRNA-LNP Formulation (Genevant CL1) Characterization Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization Vaccination Vaccination of Mice (IM Injection) Blood_Sampling Blood Sampling (Multiple Timepoints) Vaccination->Blood_Sampling ELISA ELISA for IgG Titers Blood_Sampling->ELISA Neutralization_Assay Virus Neutralization Assay Blood_Sampling->Neutralization_Assay Data_Analysis Statistical Analysis of Titers ELISA->Data_Analysis Neutralization_Assay->Data_Analysis Reporting Reporting of Vaccine Efficacy Data_Analysis->Reporting

Caption: Workflow for preclinical vaccine evaluation.

References

In-Depth Technical Guide to Genevant CL1 Monohydrochloride: A Novel Ionizable Lipid for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genevant CL1 monohydrochloride, also known as Lipid 10, is a novel, synthetic ionizable lipid developed by Genevant Sciences for the formulation of lipid nanoparticles (LNPs) to deliver RNA-based therapeutics and vaccines. Its unique triple-tailed, cone-shaped molecular architecture is designed to enhance the efficiency of RNA encapsulation and facilitate endosomal escape, a critical step for the cytoplasmic delivery of RNA payloads. Preclinical studies have demonstrated the potential of Genevant CL1-formulated LNPs for potent gene silencing via siRNA and robust protein expression from mRNA, both systemically in the liver and locally at the site of intramuscular injection. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its physicochemical properties, detailed experimental protocols for LNP formulation and in vivo studies, and a summary of key quantitative data.

Physicochemical Properties of Genevant CL1

Genevant CL1 is an ionizable lipid with a pKa of 6.3, allowing for a net positive charge at acidic pH for RNA complexation and a near-neutral charge at physiological pH to reduce toxicity.[1] Its chemical structure and properties are summarized below.

PropertyValueReference
Chemical NamePentanoic acid, 5-(dimethylamino)-, (6Z )-1,2-di-(4Z )-4-decen-1-yl-6-dodecen-1-yl ester[2]
SynonymsLipid CL1, Lipid 10[1][2]
CAS Number1450888-71-7[2]
Molecular FormulaC39H73NO2 (Free Base)[2][3]
Molecular Weight588.00 g/mol (Free Base)[1][3]
Molecular FormulaC39H74ClNO2 (Monohydrochloride)[4]
Molecular Weight624.46 g/mol (Monohydrochloride)[4]
pKa6.3[1]

Development and Preclinical Evaluation

The development of Genevant CL1 was based on the hypothesis that a triple-tailed lipid structure would promote a cone-shaped molecular geometry, thereby enhancing the fusogenicity of the LNP with the endosomal membrane and improving RNA release into the cytoplasm.[5][6] A structure-activity relationship (SAR) study revealed that medium-length unsaturated alkyl chains (C9 and C10) in a cis configuration contribute to its enhanced performance.[5][6]

In Vivo Gene Silencing with siRNA

LNPs formulated with Genevant CL1 and encapsulating siRNA targeting transthyretin (TTR) demonstrated potent and durable gene silencing in a mouse model.

Table 1: In Vivo TTR Gene Silencing in Mice

Ionizable Lipid Dose (mg/kg) Mean TTR Knockdown (%) Standard Deviation
Genevant CL1 (Lipid 10) 0.01 85 5
DLin-MC3-DMA 0.01 60 8

| Saline | N/A | 0 | 10 |

Data extracted from Lam K, et al. Advanced Materials. 2023;35(15):e2209624.

In Vivo mRNA Delivery and Expression

Genevant CL1-LNPs have been shown to effectively deliver mRNA to the liver following intravenous administration and to local tissues after intramuscular injection, leading to robust protein expression.

Table 2: In Vivo Luciferase Expression in Mice (Intramuscular Injection)

Ionizable Lipid Dose (µg) Mean Luciferase Expression (photons/s/cm²/sr) Standard Deviation
Genevant CL1 (Lipid 10) 5 1.5 x 10⁸ 0.5 x 10⁸
ALC-0315 5 1.2 x 10⁸ 0.4 x 10⁸
SM-102 5 1.0 x 10⁸ 0.3 x 10⁸

| DLin-MC3-DMA | 5 | 0.5 x 10⁸ | 0.2 x 10⁸ |

Data estimated from figures in Lam K, et al. Advanced Materials. 2023;35(15):e2209624.

Vaccine Adjuvant Potential

In a rodent vaccine model, LNPs formulated with Genevant CL1 and an mRNA encoding for hemagglutinin (HA) elicited comparable or superior antibody titers to LNPs formulated with lipids used in approved COVID-19 mRNA vaccines.[5][6]

Table 3: Anti-HA IgG Titers in Mice

Ionizable Lipid Dose (µg) Mean Anti-HA IgG Titer (Geometric Mean) Standard Deviation
Genevant CL1 (Lipid 10) 5 1.5 x 10⁵ 0.5 x 10⁵
ALC-0315 5 1.2 x 10⁵ 0.4 x 10⁵
SM-102 5 0.8 x 10⁵ 0.3 x 10⁵

| MC3 | 5 | 1.0 x 10⁵ | 0.4 x 10⁵ |

Data estimated from figures in Lam K, et al. Advanced Materials. 2023;35(15):e2209624.

Experimental Protocols

LNP Formulation

Objective: To formulate LNPs encapsulating either siRNA or mRNA using Genevant CL1.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • siRNA or mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing Genevant CL1, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.

  • Prepare the RNA solution in the low pH buffer.

  • Set up the microfluidic mixing device with a flow rate ratio of 3:1 (aqueous:ethanolic).

  • Pump the RNA solution and the lipid solution through the device to induce nanoprecipitation and LNP formation.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for particle size, polydispersity index (PDI), encapsulation efficiency, and RNA concentration.

In Vivo TTR Gene Silencing in Mice

Objective: To evaluate the in vivo efficacy of Genevant CL1-LNP-siRNA in silencing TTR gene expression.

Animal Model: C57BL/6 mice

Procedure:

  • Administer a single intravenous (IV) injection of the LNP-siRNA formulation via the tail vein at the desired dose (e.g., 0.01 mg/kg). Include a saline control group.

  • At 48 hours post-injection, collect blood samples via cardiac puncture for serum TTR protein analysis.

  • Euthanize the mice and harvest the livers for TTR mRNA analysis.

  • Quantify serum TTR protein levels using an enzyme-linked immunosorbent assay (ELISA).

  • Quantify liver TTR mRNA levels using quantitative reverse transcription PCR (qRT-PCR), normalizing to a housekeeping gene (e.g., GAPDH).

  • Calculate the percentage of TTR knockdown relative to the saline-treated control group.

In Vivo mRNA Expression in Mice (Intramuscular)

Objective: To assess the in vivo expression of a reporter protein from mRNA delivered by Genevant CL1-LNPs via intramuscular injection.

Animal Model: BALB/c mice

Procedure:

  • Administer a single intramuscular (IM) injection of the LNP-mRNA formulation (e.g., encoding luciferase) into the tibialis anterior muscle at the desired dose (e.g., 5 µg).

  • At 6 hours post-injection, perform in vivo imaging using an IVIS imaging system to quantify luciferase expression.

  • Anesthetize the mice and inject D-luciferin intraperitoneally.

  • Acquire bioluminescence images and quantify the signal intensity in the region of interest (injection site).

Mechanism of Action: LNP Uptake and Endosomal Escape

The delivery of the RNA payload to the cytoplasm is a multi-step process involving cellular uptake of the LNP and subsequent escape from the endosome.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (Bloodstream) cluster_cell_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway LNP LNP ApoE ApoE LNP->ApoE Opsonization LNP_ApoE ApoE-coated LNP LNP->LNP_ApoE ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Binding Early_Endosome Early Endosome (pH ~6.5) LDLR->Early_Endosome Endocytosis mRNA mRNA Payload Translation Ribosome mRNA->Translation Translation Protein Therapeutic Protein Translation->Protein Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Late_Endosome->mRNA Endosomal Escape (Membrane Fusion) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome

Caption: LNP uptake and endosomal escape pathway.

The proposed mechanism for Genevant CL1-mediated delivery involves the following steps:

  • Opsonization: In the bloodstream, the LNP becomes coated with proteins, most notably Apolipoprotein E (ApoE).

  • Cellular Uptake: The ApoE-coated LNP is recognized by the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis.

  • Endosomal Acidification: As the endosome matures from an early to a late endosome, the internal pH drops.

  • Endosomal Escape: The acidic environment protonates the tertiary amine of Genevant CL1, causing the LNP to become positively charged. This charge, combined with the cone-like shape of Genevant CL1, promotes fusion with the anionic endosomal membrane, leading to its disruption and the release of the RNA payload into the cytoplasm.

  • Translation: The released mRNA is then translated by the cellular machinery (ribosomes) to produce the encoded therapeutic protein.

Clinical Applications

The proprietary LNP technology from Genevant, which includes lipids like Genevant CL1, is being utilized in the development of various RNA-based medicines. A notable example is the ChulaCov19 COVID-19 vaccine, developed by Chulalongkorn University in Thailand, which is currently in Phase II clinical trials and employs a Genevant LNP formulation.[5][6] This highlights the clinical translation of this advanced delivery platform.

Conclusion

This compound represents a significant advancement in ionizable lipid technology for RNA delivery. Its unique structural features translate into enhanced potency for both siRNA-mediated gene silencing and mRNA-based protein expression in preclinical models. The comprehensive data presented in this guide underscore the potential of Genevant CL1 as a key component in the development of next-generation RNA medicines. Further research and clinical development will continue to elucidate the full therapeutic utility of this promising delivery vehicle.

References

Methodological & Application

Application Notes and Protocols: Genevant CL1 Monohydrochloride LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant Sciences is a leader in the field of nucleic acid delivery, with their lipid nanoparticle (LNP) technology being a key component in advanced therapeutic development.[1] The Genevant CL1 monohydrochloride is a proprietary ionizable lipid designed for the potent and efficient delivery of mRNA payloads.[2][3][4] This document provides a detailed protocol for the formulation of LNPs using this compound, based on established methodologies for mRNA-LNP synthesis. While a specific protocol from Genevant is not publicly available, the following procedures are derived from widely accepted practices for similar ionizable lipids and are intended to serve as a comprehensive guide for research and development purposes.

The ionizable lipid is a critical component of the LNP, facilitating the encapsulation of negatively charged mRNA at an acidic pH and enabling its release into the cytoplasm of target cells.[5][6] this compound, with a pKa of 6.3, is optimized for this pH-responsive behavior.[2][3]

Data Presentation

The formulation of stable and effective LNPs is dependent on the precise ratio of its lipid components. The table below summarizes a widely used molar ratio for LNP formulations containing an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.

Component Molar Ratio (%) Role in Formulation
This compound50Ionizable cationic lipid for mRNA encapsulation and endosomal escape.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10Helper lipid that aids in the structural integrity of the LNP.
Cholesterol38.5Provides stability to the LNP structure and facilitates membrane fusion.[7]
PEG-Lipid (e.g., DMG-PEG 2000)1.5Prevents aggregation of LNPs and increases their circulation half-life.[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (or other suitable PEG-lipid)

  • mRNA of interest

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citric Acid

  • Trisodium (B8492382) Citrate (B86180)

  • Nuclease-free water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, RNase-free tubes and pipette tips

Protocol 1: Preparation of Lipid Stock Solution
  • Preparation of Individual Lipid Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 10 mM stock solution of DSPC in ethanol. Heating may be required for complete dissolution.

    • Prepare a 25 mM stock solution of cholesterol in ethanol. Gentle heating may be necessary.

    • Prepare a 10 mM stock solution of DMG-PEG 2000 in ethanol.

  • Preparation of a Combined Lipid Stock Solution:

    • In a sterile, RNase-free tube, combine the individual lipid stock solutions according to the desired molar ratio (50:10:38.5:1.5).

    • For example, to prepare 1 mL of a 12.5 mM combined lipid stock solution:

      • 625 µL of 10 mM this compound

      • 125 µL of 10 mM DSPC

      • 192.5 µL of 25 mM Cholesterol

      • 18.75 µL of 10 mM DMG-PEG 2000

      • Top up to 1 mL with ethanol.

    • Vortex the solution to ensure thorough mixing.

Protocol 2: Preparation of Aqueous mRNA Solution
  • Preparation of Citrate Buffer (10 mM, pH 4.0):

    • Prepare a 10 mM solution of citric acid and a 10 mM solution of trisodium citrate in nuclease-free water.

    • Mix the two solutions until a pH of 4.0 is achieved. A common starting point is to mix 41 mL of 10 mM citric acid with 9 mL of 10 mM trisodium citrate.[8]

  • Preparation of mRNA Solution:

    • Thaw the mRNA solution on ice.

    • Dilute the mRNA to the desired concentration in the 10 mM citrate buffer (pH 4.0). The final concentration will depend on the desired lipid-to-mRNA ratio.

Protocol 3: LNP Formulation via Microfluidic Mixing
  • System Setup:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Ensure all tubing and cartridges are primed and free of air bubbles.

  • Mixing:

    • Load the prepared lipid stock solution (in ethanol) into one syringe.

    • Load the prepared aqueous mRNA solution (in citrate buffer) into a separate syringe.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Collection:

    • Collect the resulting LNP solution from the outlet of the microfluidic device into a sterile, RNase-free tube.

Protocol 4: Purification and Characterization
  • Buffer Exchange and Purification:

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs in PBS (pH 7.4).

    • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

Visualizations

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Formulation & Purification CL1 Genevant CL1 Monohydrochloride Lipid_Mix Combined Lipid Stock in Ethanol CL1->Lipid_Mix DSPC DSPC DSPC->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG PEG-Lipid PEG->Lipid_Mix Mixing Microfluidic Mixing (3:1 Aqueous:Organic) Lipid_Mix->Mixing Organic Phase mRNA mRNA mRNA_Sol mRNA Solution mRNA->mRNA_Sol Buffer Citrate Buffer (pH 4.0) Buffer->mRNA_Sol mRNA_Sol->Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter Characterization Characterization (Size, PDI, Zeta, Encapsulation) Filter->Characterization

Caption: Workflow for this compound LNP Formulation.

Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression

LNP_Delivery_Pathway LNP mRNA-LNP Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape (CL1 Protonation) Endosome->Release mRNA_cyto mRNA in Cytoplasm Release->mRNA_cyto Ribosome Ribosome mRNA_cyto->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: Cellular Pathway of LNP-mediated mRNA Delivery.

References

Application Notes and Protocols: Preparation of Genevant CL1 Monohydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Genevant CL1 monohydrochloride stock solutions, a critical component in the formulation of lipid nanoparticles (LNPs) for mRNA vaccine and therapeutic delivery.

Introduction

This compound is an ionizable lipid that is essential for the effective encapsulation and delivery of nucleic acid payloads such as mRNA.[1] Proper preparation of a stock solution is the foundational step for consistent and reproducible LNP formulation and downstream applications. This document outlines the recommended procedures for dissolving and storing this compound.

Product Information

PropertyValueReference
Chemical Name 5-(dimethylamino)-pentanoic acid, (6Z)-1,2-di-(4Z)-4-decen-1-yl-6-dodecen-1-yl ester, monohydrochloride[2]
Molecular Formula C39H74ClNO2[3]
Molecular Weight 624.46 g/mol [3]
pKa 6.3[1][4]
Appearance Colorless to light yellow liquid[4]
Purity ≥95%[2]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/hygroscopic-free

  • Ethanol (EtOH), 200 proof (absolute)

  • Sterile, RNase-free microcentrifuge tubes or glass vials

  • Pipettes and sterile, RNase-free pipette tips

Equipment:

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath (sonicator)

  • Analytical balance

  • Fume hood

Stock Solution Preparation Protocol

This protocol details the preparation of a 100 mg/mL stock solution in DMSO. Adjustments can be made based on experimental requirements.

Safety Precautions: this compound should be handled in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Review the Safety Data Sheet (SDS) before use.[2]

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, RNase-free tube or vial.

  • Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 100 mg/mL.[4]

    • Note: The use of hygroscopic (wet) DMSO can significantly impact solubility.[4]

  • Dissolution:

    • Vortex the mixture thoroughly.

    • To aid dissolution, warm the solution to 60°C.[4]

    • Use an ultrasonic bath to ensure the lipid is completely dissolved.[4]

    • The final solution should be clear and free of any particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, RNase-free tubes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]

Alternative Solvent

Genevant CL1 can also be dissolved in ethanol.[2] The dissolution process may require warming and vortexing, similar to the DMSO protocol. Ethanol is a common solvent used for the subsequent formulation of lipid nanoparticles.[6]

Application: Lipid Nanoparticle (LNP) Formulation Workflow

A common application for a this compound stock solution is the formulation of LNPs for mRNA delivery. The following diagram illustrates a general workflow for this process.

LNP_Formulation_Workflow cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 LNP Assembly & Purification stock_CL1 Genevant CL1 Stock (in Ethanol) mix_lipids Mix Lipids in Ethanol stock_CL1->mix_lipids stock_helper Helper Lipids Stock (DSPC, Cholesterol, PEG-Lipid) stock_helper->mix_lipids rapid_mixing Rapid Mixing (e.g., Microfluidics) mix_lipids->rapid_mixing Lipid Phase mrna mRNA mix_aqueous Dilute mRNA in Buffer mrna->mix_aqueous buffer Acidic Buffer (e.g., Citrate) buffer->mix_aqueous mix_aqueous->rapid_mixing Aqueous Phase lnp_formation LNP Self-Assembly rapid_mixing->lnp_formation dialysis Buffer Exchange / Dialysis (e.g., to PBS) lnp_formation->dialysis sterile_filtration Sterile Filtration dialysis->sterile_filtration final_lnp Final LNP Formulation sterile_filtration->final_lnp caption Workflow for LNP Formulation

Caption: General workflow for lipid nanoparticle (LNP) formulation.

Quantitative Data Summary

The following table provides a quick reference for preparing stock solutions of this compound in DMSO.[4]

Desired Concentration (mM)Volume of DMSO per 1 mgVolume of DMSO per 5 mgVolume of DMSO per 10 mg
11.7007 mL8.5034 mL17.0068 mL
50.3401 mL1.7007 mL3.4014 mL
100.1701 mL0.8503 mL1.7007 mL

Logical Relationship of LNP Components

The diagram below illustrates the logical relationship and roles of the typical components in an LNP formulation for mRNA delivery.

LNP_Components cluster_core Core Components cluster_structural Structural & Stabilizing Components LNP Lipid Nanoparticle mRNA mRNA Payload Genevant_CL1 Genevant CL1 (Ionizable Lipid) mRNA->Genevant_CL1 Genevant_CL1->LNP Complexes with mRNA & facilitates endosomal escape Cholesterol Cholesterol Cholesterol->LNP Modulates membrane fluidity & stability DSPC DSPC (Phospholipid) DSPC->LNP Provides structural support PEG_Lipid PEG-Lipid PEG_Lipid->LNP Forms protective hydrophilic layer, controls particle size & circulation time caption Roles of LNP Components

Caption: Logical relationship of key LNP components.

References

Application Notes and Protocols: Genevant CL1 Monohydrochloride for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride is a novel, trialkyl ionizable lipid that has demonstrated exceptional versatility and high performance in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure is designed to optimize the encapsulation of mRNA and facilitate its efficient release into the cytoplasm of target cells, a critical step for successful protein expression. These application notes provide a comprehensive overview of Genevant CL1, including its physicochemical properties, comparative in vivo performance data, and detailed protocols for the formulation and application of CL1-containing LNPs for mRNA delivery.

Physicochemical Properties of Genevant CL1-Containing LNPs

The physicochemical characteristics of lipid nanoparticles are critical determinants of their in vivo stability, biodistribution, and transfection efficiency. Genevant CL1 (also referred to as Lipid 10 in some literature) consistently forms LNPs with favorable properties for in vivo applications.[1][2]

PropertyCL1-LNP (siRNA formulation)CL1-LNP (mRNA formulation)
pKa 6.36.3
Size (nm) 8685
Polydispersity Index (PDI) 0.070.16
Encapsulation Efficiency (%) 9697

Table 1: Physicochemical properties of LNPs formulated with Genevant CL1. Data is adapted from Lam K, et al. Advanced Materials. 2023.[1][2]

In Vivo Performance of Genevant CL1 for mRNA Delivery

Genevant CL1 has been shown to mediate superior or comparable levels of mRNA delivery and subsequent protein expression in vivo when compared to other well-established ionizable lipids.

Comparative Luciferase Expression Following Intramuscular (IM) Administration

In a comparative study, LNPs formulated with Genevant CL1 demonstrated robust luciferase expression at the injection site, comparable to that of LNPs formulated with SM-102 and ALC-0315, lipids used in FDA-approved mRNA vaccines.

Ionizable LipidLuciferase Expression (photons/sec) at Injection Site
Genevant CL1 ~1 x 10^9
SM-102 ~1 x 10^9
ALC-0315 ~1 x 10^9
DLin-MC3-DMA ~1 x 10^8

Table 2: Comparative in vivo luciferase expression at the injection site 6 hours after intramuscular administration of mRNA-LNPs in mice. Data is adapted from Lam K, et al. Advanced Materials. 2023.[1][2]

Superior Hemagglutinin (HA) Antibody Titers Following IM Vaccination

In a prime-boost hemagglutinin rodent vaccine model, intramuscular administration of Genevant CL1-LNPs elicited comparable or superior antibody titers to LNPs formulated with SM-102 and ALC-0315.[1][3]

Ionizable LipidAnti-HA IgG Titer (Day 42)
Genevant CL1 ~1 x 10^6
SM-102 ~5 x 10^5
ALC-0315 ~4 x 10^5

Table 3: Comparative Hemagglutinin (HA) antibody titers in a rodent vaccine model following a prime-boost immunization schedule. Data is adapted from Lam K, et al. Advanced Materials. 2023.[1][2]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of LNP-Mediated mRNA Delivery and Endosomal Escape

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Cytoplasm LNP CL1-LNP (Neutral Charge) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation mRNA_release mRNA Release Late_Endosome->mRNA_release Endosomal Escape (CL1 Protonation) Translation Ribosome mRNA_release->Translation Protein Protein Expression Translation->Protein

Caption: Proposed mechanism of CL1-LNP mediated mRNA delivery.

Experimental Workflow for LNP Formulation and In Vivo Evaluation

G cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation A Prepare Lipid Stock Solutions (CL1, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) C Microfluidic Mixing (Aqueous:Organic Flow Ratio 3:1) A->C B Prepare mRNA Solution (in Aqueous Buffer, pH 4.0) B->C D Dialysis/Purification (against PBS, pH 7.4) C->D E Sterile Filtration & Characterization (Size, PDI, Encapsulation) D->E G Administration (e.g., Intramuscular, Intravenous) E->G F Animal Model (e.g., C57BL/6 mice) F->G H Sample Collection & Analysis (e.g., Bioluminescence Imaging, ELISA for protein, Serum for antibodies) G->H I Data Analysis H->I

Caption: Experimental workflow for CL1-LNP formulation and in vivo testing.

Experimental Protocols

Protocol 1: Formulation of Genevant CL1-LNPs for mRNA Delivery

This protocol describes the formulation of CL1-containing LNPs encapsulating mRNA using a microfluidic mixing approach.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000)

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of Genevant CL1, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A typical molar ratio for the lipid components is 50:10:38.5:1.5 (CL1:DSPC:Cholesterol:PEG-lipid).

    • Combine the individual lipid stock solutions in a sterile, RNase-free tube to create the final lipid mixture in ethanol.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

  • LNP Assembly via Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Initiate mixing to form the LNPs. The resulting solution will be a mixture of the aqueous and organic phases.

  • Purification and Buffer Exchange:

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP solution using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Administration and Evaluation of Genevant CL1-LNPs

This protocol provides a general guideline for the in vivo administration and evaluation of CL1-LNP-formulated mRNA in a mouse model.

Materials:

  • Genevant CL1-LNP encapsulating mRNA (formulated as per Protocol 1)

  • Animal model (e.g., C57BL/6 mice, 6-8 weeks old)

  • Sterile syringes and needles

  • Anesthesia (if required for the procedure)

  • In vivo imaging system (for luciferase-expressing mRNA)

  • ELISA kits (for secreted proteins)

  • Blood collection supplies

Procedure:

  • Animal Handling and Acclimation:

    • Acclimate mice to the facility for at least one week before the experiment.

    • All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

  • Dose Preparation:

    • Dilute the CL1-LNP formulation to the desired final concentration in sterile PBS (pH 7.4). The dose will depend on the specific mRNA and experimental goals (e.g., 0.1 - 1.0 mg/kg).

  • Administration:

    • Intramuscular (IM) Injection: Inject the prepared LNP solution into the tibialis anterior or quadriceps muscle. The injection volume is typically 25-50 µL.

    • Intravenous (IV) Injection: Administer the LNP solution via the tail vein. The injection volume is typically 100-200 µL.

  • Evaluation of Protein Expression:

    • For Luciferase mRNA: At a predetermined time point (e.g., 6, 24, 48 hours post-injection), administer the luciferase substrate (e.g., D-luciferin) to the mice and measure bioluminescence using an in vivo imaging system.

    • For Secreted Protein mRNA (e.g., Erythropoietin - EPO): Collect blood samples at various time points post-injection. Separate the serum and quantify the concentration of the secreted protein using a specific ELISA kit.

  • Evaluation of Immune Response (for vaccine applications):

    • For vaccine studies, follow a prime-boost immunization schedule (e.g., prime on day 0, boost on day 21).

    • Collect blood samples at different time points (e.g., day 42) to measure antibody titers using ELISA.

  • Data Analysis:

    • Quantify the results from imaging or ELISA assays.

    • Perform statistical analysis to compare different LNP formulations or treatment groups.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters, such as lipid ratios, mRNA concentrations, and in vivo doses, for their particular application. All work should be conducted in compliance with relevant safety and regulatory guidelines.

References

Application Note & Protocol: Standard Operating Procedure for Genevant CL1 LNP Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for transporting delicate payloads like mRNA and siRNA to target cells. Genevant Sciences has developed a clinically validated LNP technology, which has been instrumental in the development of nucleic acid-based therapeutics and vaccines.[1][2] At the core of this technology is a carefully optimized four-component lipid system designed to protect the nucleic acid payload from degradation, facilitate cellular uptake, and ensure efficient endosomal escape for cytoplasmic delivery.[3][4][5][6][7]

This document provides a detailed standard operating procedure (SOP) for the preparation of LNPs using Genevant's ionizable lipid, CL1 (also known as Lipid 10).[8][9][10] This protocol is intended for research purposes and outlines the necessary steps for formulating, characterizing, and storing CL1-based LNPs for in vitro and in vivo applications.

Principle of LNP Formulation

The formation of LNPs is a rapid and controlled self-assembly process.[11] An ethanolic solution containing a precise ratio of lipids is rapidly mixed with an acidic aqueous buffer containing the nucleic acid payload. This rapid mixing, often achieved using a microfluidic device, causes a change in solvent polarity that drives the encapsulation of the nucleic acid within the forming lipid nanoparticle.[11] The resulting LNPs are then typically subjected to a buffer exchange step to raise the pH, rendering the LNP surface charge near neutral for improved stability and in vivo tolerability.

The four primary lipid components and their roles are:

  • Ionizable Cationic Lipid (e.g., Genevant CL1): This is a critical component that is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids.[7] At physiological pH, it becomes nearly neutral, reducing potential toxicity. Genevant CL1 has a reported pKa of 6.3.[8][9]

  • Phospholipid (e.g., DSPC): This helper lipid provides structural stability to the nanoparticle.[6][12]

  • Cholesterol: Another structural component that enhances the stability of the LNP and facilitates membrane fusion.[6][12]

  • PEGylated Lipid (e.g., DMG-PEG 2000): This lipid forms a hydrophilic corona on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[7]

Materials and Equipment

Lipids and Reagents
ComponentExample SupplierNotes
Genevant CL1 (Lipid 10)MedChemExpressIonizable Cationic Lipid
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Avanti Polar LipidsHelper Lipid
CholesterolSigma-AldrichHelper Lipid
DMG-PEG 2000Avanti Polar LipidsPEGylated Lipid
mRNA or other nucleic acidN/APayload
Ethanol (B145695) (200 proof, anhydrous)Sigma-AldrichSolvent for lipids
Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0)In-house preparationAqueous phase for nucleic acid
Phosphate Buffered Saline (PBS), pH 7.4GibcoBuffer for dialysis/tangential flow filtration
Nuclease-free waterThermo Fisher Scientific
Equipment
EquipmentPurpose
Microfluidic mixing system (e.g., NanoAssemblr®)Controlled and rapid mixing for LNP formation
Syringe pumpsPrecise control of flow rates
Dialysis cassettes (e.g., Slide-A-Lyzer™, MWCO 10,000) or Tangential Flow Filtration (TFF) systemBuffer exchange and removal of ethanol
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)Measurement of particle size and Polydispersity Index (PDI)
UV-Vis Spectrophotometer or Fluorometer with plate readerQuantification of nucleic acid encapsulation efficiency
Sterile filters (0.22 µm)Final sterile filtration of LNP suspension
Vortex mixer
Analytical balance
pH meter

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution
  • Preparation of Individual Lipid Stocks:

    • Prepare individual stock solutions of Genevant CL1, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).

    • Gentle heating (up to 65°C) may be required to fully dissolve some lipids, particularly cholesterol and DSPC.[13] Ensure solutions are clear before use.

  • Preparation of Combined Lipid Stock:

    • In a sterile, nuclease-free tube, combine the individual lipid stocks to achieve the desired molar ratio. A commonly cited ratio for similar LNP formulations is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[12][13][14]

    • For example, to prepare 1 mL of a 25 mM total lipid stock solution with the above ratio:

      • 500 µL of 50 mM Genevant CL1 in ethanol

      • 100 µL of 25 mM DSPC in ethanol

      • 385 µL of 100 mM Cholesterol in ethanol

      • 15 µL of 100 mM DMG-PEG 2000 in ethanol

      • Adjust the final volume to 1 mL with 100% ethanol if necessary.

    • Vortex the combined lipid stock solution thoroughly. This is the Organic Phase .

Protocol 2: LNP Formulation using Microfluidic Mixing
  • Prepare the Aqueous Phase:

    • Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated, facilitating interaction with the negatively charged nucleic acid.

  • Set up the Microfluidic System:

    • Prime the microfluidic mixing system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

    • Load the Organic Phase (lipid stock solution) into one syringe and the Aqueous Phase (nucleic acid solution) into another syringe.

  • Mixing and LNP Formation:

    • Set the syringe pumps to the desired flow rate ratio, typically 3:1 (Aqueous:Organic).

    • Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble around the nucleic acid, forming LNPs.

    • Collect the resulting milky-white LNP suspension in a sterile collection tube.

  • Buffer Exchange and Concentration:

    • To remove the ethanol and raise the pH, perform buffer exchange using either dialysis or Tangential Flow Filtration (TFF).

    • Dialysis: Transfer the LNP suspension to a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes.

    • TFF: Use a TFF system for a more rapid buffer exchange and concentration, following the manufacturer's protocol.

  • Sterile Filtration:

    • Filter the final LNP suspension through a 0.22 µm sterile filter into a sterile, low-binding storage tube.

Protocol 3: LNP Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the final LNP suspension in PBS.

    • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

    • Acceptable LNPs for in vivo use typically have a size between 80-150 nm and a PDI < 0.2.

  • Encapsulation Efficiency (EE) Quantification:

    • The encapsulation efficiency can be determined using a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® for RNA).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). The detergent disrupts the LNP, exposing the encapsulated nucleic acid to the dye.

    • The EE is calculated as: EE (%) = (Total NA - Free NA) / Total NA * 100 Where:

      • Total NA is the fluorescence after lysis.

      • Free NA is the fluorescence before lysis.

    • High-quality LNP formulations should achieve an EE > 90%.

Data Presentation

Table 1: Representative LNP Formulation Parameters

ParameterTarget Value
Lipid Molar Ratio (CL1:DSPC:Chol:PEG)50:10:38.5:1.5
Aqueous:Organic Flow Rate Ratio3:1
N/P Ratio (Nitrogen in lipid to Phosphate in NA)~6-10
Final BufferPBS, pH 7.4

Table 2: Quality Control Specifications for CL1-LNPs

CharacteristicSpecificationMethod
Average Particle Size (Z-average)80 - 150 nmDLS
Polydispersity Index (PDI)< 0.2DLS
Encapsulation Efficiency (EE)> 90%RiboGreen® Assay
pH7.2 - 7.6pH Meter
AppearanceHomogeneous, opalescent suspensionVisual Inspection

Visualization of Experimental Workflow

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization cluster_qc Quality Control A Prepare Lipid Stock (Organic Phase) C Microfluidic Mixing A->C B Prepare Nucleic Acid Solution (Aqueous Phase, pH 4.0) B->C D Buffer Exchange (Dialysis or TFF to PBS, pH 7.4) C->D E Sterile Filtration (0.22 µm) D->E F Size & PDI Measurement (DLS) E->F G Encapsulation Efficiency (%) E->G

Caption: Workflow for the preparation and quality control of Genevant CL1-LNPs.

Storage

Store the final LNP suspension at 2-8°C for short-term use (1-2 weeks). For long-term storage, aliquoting and freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Large particle size or high PDISuboptimal mixing; poor lipid quality; incorrect buffer pH.Ensure proper functioning of the microfluidic mixer; use fresh, high-quality lipids; verify the pH of all buffers.
Low encapsulation efficiencyIncorrect pH of the aqueous phase; suboptimal N/P ratio.Ensure the aqueous buffer pH is low enough to protonate the ionizable lipid; optimize the N/P ratio.
LNP aggregationInsufficient PEG-lipid; ethanol not fully removed.Verify the concentration of the PEG-lipid in the stock; ensure complete buffer exchange.

Conclusion

This SOP provides a comprehensive guide for the formulation of lipid nanoparticles using Genevant's CL1 ionizable lipid. Adherence to this protocol, combined with rigorous in-process controls and final product characterization, will enable the consistent and reproducible generation of high-quality LNPs suitable for a wide range of research applications in the field of nucleic acid therapeutics.

References

Application Notes: Genevant CL1 Monohydrochloride in Intramuscular Vaccine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride, a novel ionizable lipid, has emerged as a critical component in the development of potent mRNA-based intramuscular vaccines. Its unique properties facilitate the efficient encapsulation of mRNA and its subsequent delivery into target cells, leading to robust immune responses. These application notes provide a comprehensive overview of this compound, its role in lipid nanoparticle (LNP) formulations for intramuscular vaccines, and detailed protocols for formulation, characterization, and administration.

This compound: Properties and Advantages

This compound, also known as Lipid 10, is an ionizable lipid with a pKa of 6.3.[1][2][3] This characteristic is crucial for the effective formulation and function of mRNA-LNP vaccines. At an acidic pH during formulation, the lipid is positively charged, enabling strong electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency. Upon administration and entry into the endosomal compartment of cells (which has a lower pH), the lipid becomes protonated, facilitating endosomal escape and the release of mRNA into the cytoplasm for protein translation.

Key Advantages:

  • High Immunogenicity: In preclinical models, LNPs formulated with Genevant CL1 have demonstrated the ability to induce higher IgG titers compared to formulations with other ionizable lipids like SM-102.[4]

  • Clinical Validation: Genevant CL1 is the ionizable lipid utilized in the ChulaCov19 mRNA vaccine, which has undergone Phase II clinical trials.[5][6][7]

  • Favorable Biodistribution: Following intramuscular injection, LNPs formulated with Genevant CL1 tend to remain localized at the injection site, promoting local antigen expression and uptake by immune cells.[8]

LNP Formulation for Intramuscular Vaccines

The formulation of mRNA into LNPs is a critical step that determines the stability, delivery efficiency, and immunogenicity of the vaccine. A typical LNP formulation consists of four key components:

ComponentFunction
Ionizable Lipid (e.g., this compound) Facilitates mRNA encapsulation and endosomal escape.
Phospholipid (e.g., DSPC) Provides structural integrity to the nanoparticle.
Cholesterol Modulates membrane fluidity and stability.
PEG-Lipid (e.g., DMG-PEG 2000) Prevents aggregation and opsonization, increasing circulation time.

The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the LNPs.

Experimental Protocols

Protocol 1: Formulation of Genevant CL1-mRNA LNPs via Microfluidic Mixing

This protocol describes a representative method for the formulation of mRNA-LNPs using this compound with a microfluidic device.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to achieve a desired molar ratio. A commonly used starting ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

    • The total lipid concentration in the ethanol phase should be optimized for the specific application, typically in the range of 10-20 mg/mL.

  • Preparation of mRNA Solution:

    • Dissolve the mRNA in citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Sterile Filtration and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Lipids Genevant CL1, DSPC, Cholesterol, PEG-Lipid Lipid_Sol Lipid-Ethanol Solution Lipids->Lipid_Sol Dissolve Ethanol Ethanol Ethanol->Lipid_Sol mRNA mRNA mRNA_Sol mRNA-Aqueous Solution mRNA->mRNA_Sol Dissolve Citrate Citrate Buffer (pH 4.0) Citrate->mRNA_Sol Microfluidics Microfluidic Mixing Lipid_Sol->Microfluidics mRNA_Sol->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Self-Assembly Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final_LNP Final mRNA-LNP Formulation Filter->Final_LNP

Workflow for mRNA-LNP Formulation.
Protocol 2: Characterization of Genevant CL1-mRNA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Expected Results: Particle size should be in the range of 80-150 nm with a PDI < 0.2 for optimal in vivo performance.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential.

  • Expected Results: The zeta potential should be close to neutral at pH 7.4.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Add RiboGreen reagent to both sets of samples.

    • Measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

  • Expected Results: Encapsulation efficiency should be >90%.

4. Lipid Component Analysis:

  • Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

  • Procedure:

    • Disrupt the LNPs to release the lipid components.

    • Analyze the lipid composition and concentration using HPLC-CAD.

  • Expected Results: The measured molar ratio of the lipid components should be consistent with the target formulation ratio.

ParameterMethodTypical Specification
Particle Size Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry~ 0 mV at pH 7.4
mRNA Encapsulation Efficiency RiboGreen Assay> 90%
Lipid Composition HPLC-CADConforms to target ratio
Protocol 3: Intramuscular Administration in a Murine Model

Materials:

  • Formulated and characterized Genevant CL1-mRNA LNPs.

  • Sterile PBS (pH 7.4).

  • Insulin syringes with appropriate gauge needles (e.g., 28-30G).

  • Experimental mice (e.g., C57BL/6 or BALB/c).

Procedure:

  • Dose Preparation:

    • Dilute the LNP formulation in sterile PBS to the desired final mRNA concentration for injection. A typical dose for mice ranges from 1 to 10 µg of mRNA per animal.

  • Animal Handling and Injection Site:

    • Properly restrain the mouse.

    • The preferred injection site is the tibialis anterior or the quadriceps muscle of the hind limb.

  • Intramuscular Injection:

    • Insert the needle at a 90-degree angle into the muscle.

    • Inject a volume of 25-50 µL per muscle.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Monitor the animals for any adverse reactions at the injection site.

    • Collect blood samples at predetermined time points (e.g., 2, 4, 6 weeks post-immunization) to assess the immune response.

IM_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_followup Follow-up LNP_Stock mRNA-LNP Formulation Dilution Final Vaccine Dose LNP_Stock->Dilution Dilute PBS Sterile PBS (pH 7.4) PBS->Dilution Restrain Restrain Animal Dilution->Restrain Inject Intramuscular Injection (90° angle) Restrain->Inject Monitor Monitor for Adverse Reactions Inject->Monitor Blood_Sample Collect Blood Samples Monitor->Blood_Sample Analysis Analyze Immune Response (e.g., ELISA for IgG) Blood_Sample->Analysis

Intramuscular Vaccine Administration Workflow.

Signaling and Mechanism of Action

Upon intramuscular injection, the LNPs are taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages at the injection site and in the draining lymph nodes. The acidic environment of the endosome triggers the protonation of Genevant CL1, leading to the destabilization of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The cellular machinery then translates the mRNA into the antigenic protein, which is subsequently processed and presented on the cell surface via MHC class I and class II molecules. This antigen presentation activates T cells (CD4+ and CD8+) and B cells, leading to the generation of a robust and specific humoral and cellular immune response against the target antigen.

LNP_Uptake_Pathway cluster_extracellular Extracellular cluster_cellular Antigen Presenting Cell (APC) cluster_immune_response Immune Response LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (Genevant CL1 protonation) Translation Translation mRNA_Release->Translation Antigen Antigenic Protein Translation->Antigen MHC_I MHC Class I Presentation Antigen->MHC_I MHC_II MHC Class II Presentation Antigen->MHC_II CD8 CD8+ T Cell Activation MHC_I->CD8 CD4 CD4+ T Cell Activation MHC_II->CD4 B_Cell B Cell Activation CD4->B_Cell Antibodies Antibody Production B_Cell->Antibodies

Cellular Uptake and Immune Activation Pathway.

References

Application Notes and Protocols for the Analytical Characterization of Genevant CL1 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant's CL1 is a proprietary ionizable lipid that has demonstrated potential in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics and vaccines.[1][2] The precise characterization of these LNP formulations is critical to ensure their quality, safety, and efficacy. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of LNPs formulated with Genevant's CL1 ionizable lipid.

The typical composition of these LNPs includes the Genevant CL1 ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, all in precisely controlled molar ratios.[3] Advanced manufacturing techniques, such as microfluidic mixing, are often employed to ensure a narrow particle size distribution and high encapsulation efficiency.[3]

I. Physicochemical Characterization

The fundamental physical and chemical properties of the LNPs are critical quality attributes (CQAs) that dictate their in vitro and in vivo performance.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Application Note: Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and polydispersity of LNPs, providing insights into the uniformity of the formulation.[4] Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which is indicative of the surface charge and colloidal stability of the nanoparticles.

Table 1: Representative Physicochemical Properties of Genevant CL1 LNPs

ParameterAnalytical MethodRepresentative ValueAcceptance Criteria
Mean Particle Size (Z-average)Dynamic Light Scattering (DLS)80 - 120 nm70 - 150 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2≤ 0.3
Zeta PotentialElectrophoretic Light Scattering (ELS)-5 to +5 mV (at neutral pH)-10 to +10 mV

Note: The data presented in this table is illustrative and based on typical values for similar LNP formulations. Actual results may vary depending on the specific formulation and manufacturing process.

Experimental Protocol: DLS and ELS Measurement

  • Sample Preparation:

    • Dilute the Genevant CL1 LNP suspension in an appropriate buffer (e.g., 1x PBS, pH 7.4) to a suitable concentration for DLS and ELS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.

  • Instrument Setup:

    • Use a calibrated DLS and ELS instrument.

    • Set the temperature to 25°C.

    • Select a suitable measurement angle (e.g., 173° for backscatter detection).

  • Measurement:

    • Equilibrate the sample in the instrument for at least 1 minute before measurement.

    • Perform at least three replicate measurements for each sample.

    • For zeta potential, ensure the appropriate voltage is applied.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter and PDI.

    • Analyze the electrophoretic mobility to determine the zeta potential using the Smoluchowski approximation.

G cluster_workflow DLS and Zeta Potential Workflow A Genevant CL1 LNP Sample B Dilution in Buffer A->B Prepare C DLS/ELS Instrument B->C Load D Data Acquisition C->D Measure E Data Analysis D->E Process F Size, PDI, Zeta Potential Results E->F Report

Workflow for DLS and Zeta Potential Measurement.
Encapsulation Efficiency (EE)

Application Note: Determining the percentage of mRNA encapsulated within the LNPs is crucial for assessing the potency of the drug product. The RiboGreen assay is a common method, where the fluorescence of a dye that binds to RNA is measured before and after lysing the LNPs with a detergent.[5]

Table 2: Representative Encapsulation Efficiency of Genevant CL1 LNPs

ParameterAnalytical MethodRepresentative ValueAcceptance Criteria
Encapsulation Efficiency (EE)RiboGreen Assay> 90%≥ 85%

Note: The data presented in this table is illustrative and based on typical values for similar LNP formulations. Actual results may vary depending on the specific formulation and manufacturing process.

Experimental Protocol: RiboGreen Assay

  • Reagent Preparation:

    • Prepare a RiboGreen working solution by diluting the stock solution in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve:

    • Prepare a series of mRNA standards of known concentrations in TE buffer.

    • Mix each standard with the RiboGreen working solution and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Plot a standard curve of fluorescence intensity versus mRNA concentration.

  • Sample Measurement:

    • Total RNA: Mix the Genevant CL1 LNP sample with the Triton X-100 solution to lyse the particles. Add the RiboGreen working solution and measure the fluorescence.

    • Free RNA: Mix the intact Genevant CL1 LNP sample with the RiboGreen working solution and measure the fluorescence.

  • Calculation:

    • Use the standard curve to determine the concentration of total RNA and free RNA.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

G cluster_workflow Encapsulation Efficiency Workflow A Genevant CL1 LNP Sample B Intact LNPs + RiboGreen A->B Free RNA C Lysed LNPs + RiboGreen A->C Total RNA D Fluorescence Measurement B->D C->D F Calculate EE% D->F E Standard Curve E->F

Workflow for Encapsulation Efficiency Determination.
Lipid Composition and Quantification

Application Note: The molar ratio of the lipid components in the LNP formulation is critical for its structure and function. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a robust method for separating and quantifying the individual lipid components, including Genevant CL1.[4][6][7][8]

Table 3: Representative Lipid Composition of Genevant CL1 LNPs

Lipid ComponentAnalytical MethodMolar Ratio (%)
Genevant CL1RP-HPLC-CAD/ELSD40 - 50
Helper Phospholipid (e.g., DSPC)RP-HPLC-CAD/ELSD10 - 20
CholesterolRP-HPLC-CAD/ELSD30 - 40
PEG-Lipid (e.g., DMG-PEG 2000)RP-HPLC-CAD/ELSD1 - 5

Note: The data presented in this table is illustrative and based on typical values for LNP formulations. Actual results will depend on the specific formulation design.

Experimental Protocol: RP-HPLC-CAD/ELSD

  • Sample Preparation:

    • Disrupt the Genevant CL1 LNPs by diluting the sample in an organic solvent such as methanol (B129727) or isopropanol.[9]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile/Methanol.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute all lipid components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C.[8]

  • Detection:

    • CAD: Set appropriate nebulizer and evaporation temperatures.

    • ELSD: Set appropriate nebulizer and evaporation temperatures.

  • Quantification:

    • Prepare standard solutions of each lipid component (Genevant CL1, helper lipid, cholesterol, PEG-lipid) of known concentrations.

    • Generate a calibration curve for each lipid by plotting the peak area against concentration.

    • Determine the concentration of each lipid in the sample from its peak area and the corresponding calibration curve.

    • Calculate the molar ratio of the lipid components.

G cluster_workflow Lipid Composition Analysis Workflow A Genevant CL1 LNP Sample B LNP Disruption (Solvent) A->B C RP-HPLC Separation B->C D CAD/ELSD Detection C->D E Peak Integration & Quantification D->E F Lipid Molar Ratios E->F

Workflow for Lipid Composition Analysis.

II. Structural and Morphological Characterization

Morphology and Internal Structure

Application Note: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for the direct visualization of LNP morphology, size, and internal structure in a near-native state.[10][11] This analysis can reveal the overall shape of the nanoparticles, the presence of a lipid bilayer, and the distribution of the encapsulated mRNA.[12][13][14]

Experimental Protocol: Cryo-TEM Imaging

  • Sample Preparation:

    • Apply a small aliquot (3-4 µL) of the Genevant CL1 LNP suspension to a glow-discharged TEM grid.

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.

    • Acquire images at various magnifications to observe the overall morphology and fine structural details.

    • Use low-dose imaging conditions to minimize beam damage to the sample.

  • Image Analysis:

    • Analyze the acquired images to determine particle size distribution, morphology (e.g., spherical, multilamellar), and the presence of any structural anomalies.

G cluster_workflow Cryo-TEM Workflow A Genevant CL1 LNP Sample B Grid Preparation A->B C Plunge Freezing B->C D Cryo-TEM Imaging C->D E Image Analysis D->E F Morphological Data E->F G cluster_invitro In Vitro & In Vivo Characterization A Genevant CL1 LNP (Reporter mRNA) B In Vitro Cell Culture A->B C In Vivo Animal Model A->C D Transfection B->D E Administration C->E F Reporter Gene Assay (e.g., Luciferase) D->F G Bioluminescence Imaging E->G H Transfection Efficiency F->H I Protein Expression & Biodistribution G->I

References

Application Notes and Protocols for Genevant CL1 Monohydrochloride in Therapeutic Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride, also known as Lipid 10, is a novel, versatile ionizable lipid that serves as a critical component of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA).[1][2][3] Its unique trialkyl hydrophobic domain structure is designed to enhance the fusogenicity of the LNP, facilitating efficient endosomal escape and subsequent delivery of the mRNA payload into the cytoplasm for protein translation.[1][2][3] These application notes provide detailed information and protocols for the utilization of this compound in the production of therapeutic proteins.

The delivery of mRNA via LNPs has emerged as a powerful platform for a wide range of therapeutic applications, including vaccines, protein replacement therapies, and gene editing.[4] The ionizable lipid component is a key determinant of the potency and tolerability of these delivery systems.[1] this compound has demonstrated superior performance in preclinical studies, exhibiting enhanced protein expression and greater tolerability compared to benchmark ionizable lipids.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from preclinical studies, highlighting the efficacy of this compound-formulated LNPs for in vivo protein production.

Table 1: In Vivo EGFP Protein Expression in Liver

This table presents the quantification of Enhanced Green Fluorescent Protein (EGFP) levels in the liver of BALB/c mice 24 hours after a single intravenous (IV) injection of EGFP mRNA-LNP formulated with different ionizable lipids. The data is extracted from the publication "Unsaturated, Trialkyl Ionizable Lipids are Versatile Lipid-Nanoparticle Components for Therapeutic and Vaccine Applications".[2][5]

Ionizable LipidDose (mg/kg)Mean EGFP Protein in Liver (ng/g of tissue)Standard Error of the Mean (S.E.M.)
Genevant CL1 (Lipid 10) 1~12500~2500
DLin-MC3-DMA (MC3)1~4000~1000

Note: The values are approximated from the bar chart presented in the source publication. A one-way ANOVA with Dunnett's test for multiple testing correction showed a statistically significant difference (p < 0.05) between Lipid 10 and MC3.[5]

Table 2: In Vivo Gene Silencing Activity

This table shows the in vivo gene silencing efficacy of LNPs formulated with this compound compared to DLin-MC3-DMA. The data represents the knockdown of transthyretin (TTR) mRNA in the liver of mice 48 hours after a single IV injection of TTR siRNA-LNP. This data, from the same publication as above, demonstrates the versatility of Genevant CL1 for delivering different nucleic acid payloads.[2][5]

Ionizable LipidDose (mg/kg)Mean TTR mRNA Knockdown (%)Standard Error of the Mean (S.E.M.)
Genevant CL1 (Lipid 10) 0.01~95~2
DLin-MC3-DMA (MC3)0.01~75~5

Note: The values are approximated from the bar chart presented in the source publication. A one-way ANOVA with Dunnett's test for multiple testing correction showed a statistically significant difference (p < 0.05) between Lipid 10 and MC3.[5]

Signaling Pathway and Mechanism of Action

The delivery of mRNA by this compound-containing LNPs and subsequent protein production involves a multi-step process. The following diagram illustrates the key signaling and cellular trafficking pathways.

LNP_Delivery_Pathway Mechanism of LNP-mediated mRNA Delivery and Protein Production cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm LNP mRNA-LNP (with Genevant CL1) Endocytosis Cellular Uptake LNP->Endocytosis 1. Binding to cell surface and internalization EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome 2. Formation of early endosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome 3. Endosomal maturation mRNA_release mRNA Release EarlyEndosome->mRNA_release 4. Endosomal Escape (pH-dependent protonation of Genevant CL1 facilitates membrane disruption) Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Degradation Pathway Translation Translation (Ribosomes) mRNA_release->Translation 5. mRNA available for translation Protein Therapeutic Protein Translation->Protein 6. Synthesis of therapeutic protein

Caption: LNP-mediated mRNA delivery and protein production pathway.

Experimental Protocols

The following protocols provide a general framework for the formulation of mRNA-LNPs using this compound and their subsequent use for in vitro and in vivo therapeutic protein production. These are adapted from established methods for LNP formulation and evaluation.

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA encoding the therapeutic protein of interest

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO) or tangential flow filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a desired molar ratio. A commonly used starting ratio for ionizable lipid-based LNPs is approximately 50:10:38.5:1.5 (Genevant CL1:DSPC:Cholesterol:PEG-DMG).

    • The final total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle warming (e.g., to 37°C) may be necessary.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in the citrate buffer to the desired concentration. The concentration will depend on the desired final mRNA concentration and the flow rate ratio of the microfluidic system.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Set the flow rates for the organic and aqueous phases. A typical flow rate ratio is 1:3 (organic:aqueous).

    • Load the lipid stock solution and the mRNA solution into their respective syringes.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the mRNA-LNPs.

  • Purification and Buffer Exchange:

    • The collected LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using either dialysis or TFF.

    • For dialysis, transfer the LNP solution to a dialysis cassette and dialyze against PBS at 4°C with multiple buffer changes over 12-24 hours.

    • For TFF, use a system with an appropriate molecular weight cut-off membrane to concentrate and diafilter the LNPs against PBS.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile mRNA-LNPs at 2-8°C for short-term storage or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection and Protein Expression Analysis

This protocol outlines the procedure for transfecting cells in culture with the formulated mRNA-LNPs to assess protein expression.

Materials:

  • Formulated mRNA-LNPs

  • Mammalian cell line of interest (e.g., HEK293, HeLa, or a relevant cell line for the therapeutic protein)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay reagents for protein quantification (e.g., ELISA kit for the specific therapeutic protein, or reagents for Western blot)

  • Lysis buffer (if intracellular protein is being measured)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.

  • Transfection:

    • On the day of transfection, dilute the mRNA-LNPs in complete cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for protein expression.

  • Protein Quantification:

    • For secreted proteins: Collect the cell culture supernatant at the desired time points.

    • For intracellular proteins: Wash the cells with PBS, and then lyse the cells using a suitable lysis buffer.

    • Quantify the amount of the therapeutic protein in the supernatant or cell lysate using an appropriate method such as ELISA or Western blot.

Protocol 3: In Vivo Administration and Protein Expression Analysis

This protocol describes the administration of mRNA-LNPs to a small animal model (e.g., mice) to evaluate in vivo protein expression.

Materials:

  • Formulated mRNA-LNPs

  • Animal model (e.g., BALB/c or C57BL/6 mice)

  • Sterile syringes and needles

  • Anesthesia (if required for the route of administration)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Tissue homogenization buffer and equipment

  • ELISA kit for the therapeutic protein

Procedure:

  • Animal Acclimatization:

    • Acclimatize the animals to the facility for at least one week before the experiment.

  • Administration of mRNA-LNPs:

    • Dilute the mRNA-LNPs in sterile PBS to the desired final concentration for injection.

    • Administer the LNP formulation to the animals via the desired route (e.g., intravenous, intramuscular). The volume of injection should be appropriate for the size of the animal.

  • Sample Collection:

    • At predetermined time points after administration (e.g., 6, 24, 48, 72 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding or cardiac puncture at the terminal endpoint).

    • At the terminal endpoint, euthanize the animals and harvest the target organs (e.g., liver, spleen).

  • Protein Quantification:

    • Process the blood samples to obtain serum or plasma.

    • Homogenize the harvested tissues in a suitable buffer.

    • Quantify the concentration of the therapeutic protein in the serum/plasma and tissue homogenates using a specific ELISA kit.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for utilizing this compound for therapeutic protein production.

Experimental_Workflow Overall Experimental Workflow cluster_formulation LNP Formulation cluster_evaluation Evaluation Lipid_Prep Prepare Lipid Stock (Genevant CL1, DSPC, Cholesterol, PEG-DMG in Ethanol) Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep Prepare mRNA Solution (in Citrate Buffer) mRNA_Prep->Mixing Purification Purification & Buffer Exchange (Dialysis or TFF) Mixing->Purification In_Vitro In Vitro Studies (Cell Transfection & Protein Quantification) Purification->In_Vitro In_Vivo In Vivo Studies (Animal Administration & Protein Quantification) Purification->In_Vivo

Caption: A high-level overview of the experimental workflow.

Logical_Relationships Logical Relationships in LNP Development Optimization Formulation Optimization (Lipid Ratios, N:P Ratio) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Optimization->Characterization Efficacy Efficacy Assessment (Protein Expression Levels) Characterization->Efficacy Safety Safety/Tolerability Assessment (In vitro cytotoxicity, In vivo tolerability) Characterization->Safety Lead_Candidate Lead Candidate Selection Efficacy->Lead_Candidate Safety->Lead_Candidate

References

Application Notes and Protocols for siRNA Encapsulation in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Encapsulating siRNA with a Representative Cationic Lipid System

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific formulation details of Genevant's CL1 lipid are proprietary and not publicly available. The following protocol is a representative method for encapsulating siRNA into lipid nanoparticles (LNPs) based on established scientific literature and common practices in the field. This protocol utilizes a well-characterized ionizable cationic lipid, DLin-MC3-DMA, as an exemplary component.

Introduction

The formulation of siRNA-LNPs is a critical process that influences their physicochemical properties, including particle size, surface charge, and encapsulation efficiency, all of which impact their in vivo performance.[4][5] Microfluidic mixing has become a widely adopted technique for the reproducible and scalable production of LNPs with controlled characteristics.[1][4][6] This method involves the rapid mixing of a lipid-in-ethanol solution with an aqueous solution containing the siRNA at a low pH.[1][6]

This application note provides a detailed protocol for the encapsulation of siRNA into LNPs using a representative four-component lipid system, including an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[7] Additionally, it outlines the standard procedures for the characterization of the resulting siRNA-LNPs.

Materials and Reagents

Material/ReagentSupplier (Example)
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)Various
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Avanti Polar Lipids
CholesterolSigma-Aldrich
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)Avanti Polar Lipids
siRNA (custom synthesis)Various
Ethanol (B145695) (200 proof, molecular biology grade)Sigma-Aldrich
Sodium Citrate (B86180) Buffer (pH 3.0)In-house preparation
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
RiboGreen RNA Quantitation KitThermo Fisher Scientific
Triton X-100Sigma-Aldrich
Microfluidic Mixing System (e.g., NanoAssemblr)Precision NanoSystems
Dialysis Cassettes (e.g., 10K MWCO)Thermo Fisher Scientific
Dynamic Light Scattering (DLS) InstrumentMalvern Panalytical

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable cationic lipid, DSPC, cholesterol, and DMG-PEG2000 in 200 proof ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG2000).[7] The total lipid concentration in the final ethanol solution should be between 10-25 mg/mL.

    • Vortex thoroughly to ensure complete mixing.

  • siRNA Stock Solution (Aqueous Phase):

    • Resuspend the lyophilized siRNA in nuclease-free sodium citrate buffer (pH 3.0) to a final concentration of 0.2-0.5 mg/mL.

    • Ensure the siRNA is fully dissolved by gentle pipetting.

LNP Formulation via Microfluidic Mixing
  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-in-ethanol solution into one syringe and the siRNA-in-aqueous-buffer solution into another syringe.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.

  • Set the total flow rate to achieve rapid and efficient mixing (e.g., 12 mL/min).

  • Initiate the mixing process to generate the siRNA-LNP solution. The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of the lipids around the siRNA core.

Downstream Processing
  • Dialysis:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) using a 10K MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes to remove the ethanol and raise the pH. This pH neutralization ensures the LNP surface becomes more neutral, which is important for in vivo stability.

  • Sterile Filtration:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter for sterilization and to remove any larger aggregates.

    • Store the final siRNA-LNP formulation at 4°C.

Characterization of siRNA-LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[4]

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP solution in an appropriate buffer (e.g., 10 mM HEPES).

    • Measure the surface charge of the LNPs using the DLS instrument equipped with a zeta potential measurement module.

  • siRNA Encapsulation Efficiency:

    • Determine the encapsulation efficiency using a RiboGreen assay.[4][8]

    • Prepare two sets of LNP samples. To one set, add Triton X-100 (to a final concentration of 0.1%) to lyse the LNPs and release all the siRNA. The other set remains untreated to measure the unencapsulated siRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA fluorescence - Unencapsulated siRNA fluorescence) / Total siRNA fluorescence] x 100.[8][9]

Expected Results and Data Presentation

The following tables summarize the expected quantitative data for a typical siRNA-LNP formulation.

Table 1: Physicochemical Properties of siRNA-LNPs

ParameterExpected Value
Average Particle Size (nm)80 - 150
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-10 to +10 (at neutral pH)

Table 2: siRNA Encapsulation Efficiency

ParameterExpected Value
Encapsulation Efficiency (%)> 90%

Visualizations

LNP_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Ethanol Lipid Mixture in Ethanol Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics siRNA_Buffer siRNA in Aqueous Buffer (pH 3.0) siRNA_Buffer->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final_LNP Final siRNA-LNP Product Filtration->Final_LNP DLS DLS (Size, PDI) Zeta Zeta Potential RiboGreen RiboGreen Assay (Encapsulation %) Final_LNP->DLS Final_LNP->Zeta Final_LNP->RiboGreen

Caption: Experimental workflow for siRNA-LNP formulation and characterization.

LNP_Structure cluster_core LNP Core cluster_shell LNP Shell siRNA siRNA Cationic_Lipid Ionizable Cationic Lipid siRNA->Cationic_Lipid electrostatic interaction Helper_Lipid Helper Lipid (DSPC) Cholesterol Cholesterol PEG_Lipid PEG-Lipid siRNA_Pathway LNP siRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm RISC_Loading siRNA loading into RISC RISC Activated RISC RISC_Loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

Application Notes and Protocols: Genevant CL1 Monohydrochloride for Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant CL1 monohydrochloride, also known as Lipid 10, is a state-of-the-art ionizable lipid with a pKa of 6.3, designed for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics.[1][2] While demonstrating significant promise in mRNA vaccine applications with performance comparable or superior to lipids used in FDA-approved vaccines, its application in the rapidly advancing field of gene editing is of considerable interest.[3] This document provides detailed application notes and protocols for the utilization of this compound in the formulation of LNPs for the delivery of CRISPR/Cas9 gene-editing components.

Lipid nanoparticles are a leading non-viral vector for in vivo gene editing, offering advantages such as low immunogenicity and the ability to deliver various payloads, including messenger RNA (mRNA) encoding Cas9 nuclease and single-guide RNA (sgRNA).[4][5][6] The ionizable lipid is a critical component of the LNP, facilitating the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[5][7]

Mechanism of Action

The delivery of gene-editing machinery to target cells is a multi-step process facilitated by LNPs formulated with this compound.

  • Encapsulation : In an acidic aqueous environment (pH ~4), the amine groups of this compound become protonated, leading to a positive charge. This allows for the electrostatic complexation and encapsulation of the negatively charged nucleic acid backbone of Cas9 mRNA and sgRNA within the LNP.

  • Systemic Circulation : Once administered, the LNP circulates in the bloodstream. The PEGylated lipid component of the LNP provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time.

  • Cellular Uptake : LNPs are primarily taken up by cells, particularly hepatocytes in the liver, through apolipoprotein E (ApoE)-mediated endocytosis.[8]

  • Endosomal Escape : Inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. The pKa of this compound (6.3) is crucial at this stage. In the acidic endosomal environment, the lipid becomes protonated, leading to the disruption of the endosomal membrane and the release of the encapsulated Cas9 mRNA and sgRNA into the cytoplasm.[5]

  • Gene Editing : In the cytoplasm, the Cas9 mRNA is translated by the cell's ribosomal machinery to produce the Cas9 nuclease. The Cas9 protein then complexes with the sgRNA to form a ribonucleoprotein (RNP) complex. This RNP complex translocates to the nucleus, where the sgRNA guides the Cas9 nuclease to the target DNA sequence, inducing a double-strand break and initiating the gene-editing process.

Data Presentation

While specific quantitative data for this compound in gene editing applications is not publicly available, the following tables provide a representative summary of typical performance metrics for ionizable lipid-based LNPs in gene editing, based on studies with similar lipids.

Table 1: In Vivo Gene Editing Efficiency of LNP-formulated CRISPR/Cas9 in Mouse Liver

Ionizable LipidTarget GeneEditing Efficiency (% Indel)Reduction in Serum Protein (%)Reference
MC3TTR>60%>95%[7]
LP-01TTRDose-dependentReduced for at least 12 monthsN/A
Novel Biodegradable LipidFactor VII~70%~90%N/A

Table 2: Physicochemical Properties of Representative LNPs for Gene Editing

ParameterTypical Range
Mean Particle Size (nm)80 - 120
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency (%)> 90%

Experimental Protocols

The following protocols are adapted from established methods for the formulation of LNPs for the delivery of CRISPR/Cas9 components.[9][10][11] These should be optimized for specific applications and payloads.

Protocol 1: Formulation of this compound LNPs for Cas9 mRNA and sgRNA Delivery via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating both Cas9 mRNA and sgRNA using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Cas9 mRNA

  • sgRNA

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions to achieve a final molar ratio of approximately 50:10:38.5:1.5 (Genevant CL1 : DSPC : Cholesterol : DMG-PEG 2000). The optimal ratio may require empirical determination.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. A 1:1 weight ratio of mRNA to sgRNA is a common starting point.[9]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) into one syringe and the nucleic acid solution (aqueous phase) into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/citrate buffer mixture.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

    • Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.

  • Sterilization and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[2]

Protocol 2: Characterization of this compound LNPs

It is crucial to characterize the formulated LNPs to ensure quality and consistency.

1. Particle Size and Polydispersity Index (PDI):

  • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the LNPs.

2. Zeta Potential:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

3. Nucleic Acid Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™) to determine the amount of encapsulated nucleic acid.
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
  • Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

4. Cryo-Transmission Electron Microscopy (Cryo-TEM):

  • Visualize the morphology and lamellarity of the LNPs.[12]

Protocol 3: In Vitro Transfection and Gene Editing Analysis

1. Cell Culture and Transfection:

  • Plate target cells (e.g., HepG2) in a suitable culture medium.
  • Once the cells reach the desired confluency, replace the medium with fresh medium containing the LNP-formulated Cas9 mRNA and sgRNA at various concentrations.
  • Incubate for 48-72 hours.

2. Assessment of Gene Editing:

  • Harvest genomic DNA from the treated cells.
  • Amplify the target genomic region by PCR.
  • Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) to determine the percentage of insertions and deletions (indels) at the target site.

Visualizations

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP with Genevant CL1 (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH 6.5-5.5) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Genevant CL1 Protonation) Translation Translation Cytoplasm->Translation Cas9 mRNA RNP_complex Cas9-sgRNA RNP Complex Cytoplasm->RNP_complex sgRNA Nucleus Nucleus GeneEditing Gene Editing Nucleus->GeneEditing Translation->RNP_complex Cas9 Protein RNP_complex->Nucleus LNP_Formulation_Workflow cluster_prep Preparation Lipid_Stock Lipid Stock in Ethanol (Genevant CL1, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Stock Nucleic Acid Stock in Citrate Buffer (pH 4) (Cas9 mRNA + sgRNA) NA_Stock->Microfluidic_Mixing Purification Purification & Buffer Exchange (Dialysis or TFF) Microfluidic_Mixing->Purification Characterization Characterization (DLS, Zeta Potential, Encapsulation) Purification->Characterization Final_LNP Sterile LNP Formulation in PBS (pH 7.4) Characterization->Final_LNP

References

Troubleshooting & Optimization

Genevant CL1 LNP Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing aggregation issues with lipid nanoparticle (LNP) formulations. The following questions and answers address common challenges and provide structured methodologies for their resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of LNP aggregation?

Aggregation of lipid nanoparticles is a multifaceted issue stemming from both the formulation's composition and external environmental stressors. Key factors include:

  • Formulation Composition:

    • Lipid Ratios: The specific ratio of ionizable lipids, helper lipids, cholesterol, and PEG-lipids is critical. Insufficient PEG-lipid concentration can fail to provide an adequate steric barrier to prevent particle fusion.[1][2][3][4]

    • pH and Ionic Strength: The pH of the formulation buffer influences the surface charge of the LNPs. Aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to being neutrally charged.[1] High ionic strength can also promote aggregation by screening the electrostatic repulsion between particles.[1]

    • Surface Charge: Particles with a low or neutral surface charge (Zeta potential) are more prone to aggregation over time, whereas particles with a higher charge density repel each other, preventing aggregation.[2]

  • Environmental and Mechanical Stressors:

    • Temperature: Exposure to elevated temperatures can increase particle kinetic energy and the frequency of collisions, leading to aggregation.[1] Conversely, freeze-thaw cycles are a major cause of aggregation due to the formation of ice crystals and osmotic stress, which can disrupt the LNP structure.[1][5][6][7]

    • Mechanical Agitation: Physical stress from processes like vigorous mixing, pumping, or filtration can induce particle aggregation.[1] Even slight agitation during administration has been found to cause particle formation.[1]

    • Sterilization Processes: Methods such as gamma radiation or autoclaving can negatively impact LNP stability, potentially leading to lipid oxidation, chain scission, or thermal stress that triggers aggregation.[8]

Aggregation LNP Aggregation Formulation Formulation Formulation->Aggregation Environment Environment Environment->Aggregation LipidRatio Suboptimal Lipid Ratios LipidRatio->Formulation  causes pH_Ionic pH & Ionic Strength pH_Ionic->Formulation  causes SurfaceCharge Low Surface Charge SurfaceCharge->Formulation  causes Temperature Temperature Stress (Heat, Freeze-Thaw) Temperature->Environment  causes Mechanical Mechanical Stress Mechanical->Environment  causes Sterilization Sterilization Method Sterilization->Environment  causes

Caption: Primary factors contributing to LNP aggregation.

Q2: How can I prevent LNP aggregation during freeze-thaw cycles?

Freeze-thaw cycles are a significant source of stress that can lead to LNP aggregation and loss of efficacy.[9][10] The most effective strategy to mitigate this is the addition of cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), to the formulation buffer.[1][5][9] These sugars protect LNPs by reducing the formation of damaging ice crystals and stabilizing the lipid bilayer.[5][11]

Table 1: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle (-80°C)

Cryoprotectant Concentration (% w/v) Avg. Particle Size (d.nm) Change PDI Change
None 0% +150.5 nm +0.25
Sucrose 5% +45.2 nm +0.11
Sucrose 10% +10.1 nm +0.03
Sucrose 20% +2.3 nm <0.01
Trehalose 5% +51.7 nm +0.13
Trehalose 10% +12.5 nm +0.04
Trehalose 20% +3.1 nm <0.01

Note: Data are representative and intended for illustrative purposes.

As shown, increasing concentrations of cryoprotectants significantly reduce the change in particle size and PDI after a freeze-thaw cycle.[10] Studies have shown that 20% (w/v) sucrose or trehalose is highly effective in preventing aggregation.[9]

Objective: To determine the optimal concentration of a cryoprotectant (e.g., sucrose) for preventing freeze-thaw induced aggregation.

Materials:

  • CL1 LNP stock solution

  • Cryoprotectant stock solution (e.g., 40% w/v Sucrose in nuclease-free water)

  • Formulation buffer (e.g., Tris or HEPES-buffered saline)

  • Low-binding microcentrifuge tubes

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Prepare a series of LNP dilutions in low-binding tubes. For each sample, add the appropriate volume of cryoprotectant stock and formulation buffer to achieve final cryoprotectant concentrations of 0%, 5%, 10%, and 20% (w/v). Ensure the final LNP concentration is consistent across all samples.

  • Initial Measurement (T=0): Before freezing, measure the initial particle size (Z-average diameter) and Polydispersity Index (PDI) of each sample using DLS. This serves as the baseline.

  • Freeze-Thaw Cycle: Flash-freeze the samples in liquid nitrogen or place them in a -80°C freezer overnight. Thaw the samples at room temperature. To ensure consistency, do not use a water bath for thawing unless the protocol specifically requires it.

  • Post-Thaw Measurement: After the samples have completely thawed and equilibrated to room temperature, gently mix by inverting the tube (do not vortex). Measure the final particle size and PDI using DLS.

  • Analysis: Calculate the change in Z-average and PDI for each condition. The optimal cryoprotectant concentration is the one that results in the minimal change from the T=0 measurements.

start Start: LNP Stock Solution prep Prepare Samples: 0-20% Cryoprotectant start->prep dls1 Measure Baseline (Size, PDI) via DLS prep->dls1 freeze Freeze at -80°C dls1->freeze thaw Thaw at Room Temp freeze->thaw dls2 Measure Post-Thaw (Size, PDI) via DLS thaw->dls2 analyze Analyze Data: Compare ΔSize & ΔPDI dls2->analyze end Determine Optimal Concentration analyze->end

Caption: Workflow for a cryoprotectant screening experiment.

Q3: My LNP solution shows signs of aggregation after short-term storage at 4°C. What should I investigate?

Aggregation during refrigerated storage (2-8°C) is often related to the formulation buffer. While convenient, some common buffers like phosphate-buffered saline (PBS) can be suboptimal for LNP stability compared to biological buffers like Tris or HEPES.[12][13]

Key areas to investigate:

  • Buffer Type: PBS can sometimes induce aggregation, whereas Tris and HEPES buffers have been shown to offer better stability for some LNP formulations.[12][13]

  • Buffer pH: Ensure the buffer pH is optimal for the specific ionizable lipid in the CL1 formulation. The stability of LNPs can be pH-dependent.[1][12] Storing the product at a pH lower than the apparent pKa of the ionizable lipid may enhance stability.[12]

  • Ionic Strength: High salt concentrations can reduce the electrostatic repulsion between particles, leading to aggregation.[1] Evaluate if the ionic strength of your buffer can be optimized.

Table 2: Representative LNP Stability in Different Buffers at 4°C over 14 Days

Buffer (pH 7.4) Day 0 PDI Day 14 PDI Day 0 Size (d.nm) Day 14 Size (d.nm)
PBS 0.06 0.21 85.1 122.4
Tris-Buffered Saline 0.05 0.07 84.9 86.5
HEPES-Buffered Saline 0.05 0.08 85.3 87.1

Note: Data are representative and intended for illustrative purposes.

If you observe aggregation under refrigerated storage, follow this decision-making process to identify and resolve the issue.

action action obs obs ok ok obs1 Observation: Aggregation at 4°C check_buffer Is buffer PBS? obs1->check_buffer switch_buffer Action: Switch to Tris or HEPES Run stability study check_buffer->switch_buffer Yes check_ph Is pH optimal for ionizable lipid? check_buffer->check_ph No stable LNP is Stable switch_buffer->stable adjust_ph Action: Screen different pH values (e.g., 6.0-7.5) check_ph->adjust_ph No check_salt Is ionic strength high (e.g., >150mM NaCl)? check_ph->check_salt Yes adjust_ph->stable adjust_salt Action: Test lower salt concentrations check_salt->adjust_salt Yes unstable Aggregation Persists: Contact Technical Support check_salt->unstable No adjust_salt->stable

Caption: Decision tree for troubleshooting LNP storage stability.

Q4: What analytical techniques should I use to characterize LNP aggregation?

A multi-pronged approach is recommended to accurately detect, quantify, and characterize LNP aggregation. No single technique provides a complete picture.

Table 3: Comparison of Key Analytical Techniques for Aggregation Analysis

Technique Principle Key Measurements Advantages Limitations
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion. Z-average size, Polydispersity Index (PDI).[14] Fast, easy to use, excellent for routine monitoring and detecting the onset of aggregation.[14][15] Low resolution for complex mixtures; intensity-based measurement can be biased by small numbers of large aggregates.[15]
Multi-Angle DLS (MADLS) DLS measurements at multiple angles combined to create a higher-resolution particle size distribution.[15] Angle-independent particle size distribution, particle concentration. Improved resolution over single-angle DLS, better detection of small populations of larger aggregates.[15] More complex analysis; still an indirect measurement of size.
Flow Imaging Microscopy (FIM) Combines principles of microscopy and flow cytometry to image individual particles. Particle size, concentration, morphology (images).[1] Can distinguish between different types of particles (e.g., protein vs. LNP aggregates), provides quantitative and qualitative data.[1] Typically measures subvisible particles (>1-2 µm), may miss smaller oligomers.

| Size Exclusion Chromatography (SEC) | Separates particles based on their hydrodynamic radius as they pass through a porous column. | Quantifies monomer vs. aggregate populations, detects fragments. | High resolution, quantitative separation of different size variants.[16] | Potential for on-column sample interactions/adsorption, can be lower throughput. |

Objective: To quickly assess an LNP sample for the presence of aggregates.

Materials:

  • LNP sample

  • Appropriate disposable or quartz cuvette

  • DLS Instrument (e.g., Malvern Zetasizer)

  • Formulation buffer for dilution (if necessary)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.

  • Sample Preparation: If the sample is concentrated, dilute it with the original formulation buffer to an appropriate concentration for DLS analysis (to avoid multiple scattering effects). Ensure the buffer is filtered to remove dust.

  • Measurement:

    • Carefully pipette the sample into the cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., sample material, dispersant properties, temperature). Set the equilibration time to at least 120 seconds.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Interpretation:

    • Z-average: A significant increase from the expected size (~80-100 nm) is a primary indicator of aggregation.

    • Polydispersity Index (PDI): A PDI value > 0.3 suggests a broad or multimodal size distribution, which is often indicative of aggregation. A monodisperse LNP formulation should ideally have a PDI < 0.1.

    • Size Distribution Plot: Examine the intensity distribution plot. The presence of a second peak at a much larger size (e.g., >500 nm or in the micron range) is a direct sign of aggregation.

start Start: LNP Sample dls Routine Screening: Dynamic Light Scattering (DLS) start->dls madls High-Resolution Sizing: Multi-Angle DLS (MADLS) dls->madls Need higher resolution? sec Quantitative Separation: Size Exclusion Chrom. (SEC) dls->sec Need to quantify populations? fim Subvisible Particle Analysis: Flow Imaging Microscopy (FIM) dls->fim Concerned about >1µm particles? end Comprehensive Characterization madls->end sec->end fim->end

Caption: Progressive workflow for analytical characterization of aggregates.

References

Technical Support Center: Optimizing Genevant CL1 mRNA Transfection Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Genevant CL1, a proprietary ionizable lipid for potent and efficient mRNA delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro mRNA transfection experiments using lipid nanoparticles (LNPs) formulated with Genevant CL1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve maximal transfection efficiency.

Troubleshooting Guides

Low transfection efficiency is a common issue in in vitro experiments. The following table outlines potential causes and recommended solutions to enhance the performance of your Genevant CL1-formulated LNPs.

Problem Potential Causes Recommended Solutions
Low or No Reporter Gene Expression Suboptimal LNP formulation• Optimize the molar ratios of the four lipid components: ionizable lipid (Genevant CL1), helper lipid, cholesterol, and PEGylated lipid.[1] • Ensure the N/P ratio (ratio of positively charged nitrogen in the ionizable lipid to negatively charged phosphate (B84403) in the mRNA) is optimized.[2][3] Note that the LNP fraction with the highest mRNA loading may not be the most potent.[1][4][5]
Poor mRNA quality• Use high-purity, endotoxin-free mRNA with a 5' cap and a 3' poly(A) tail.[6] • Verify mRNA integrity via gel electrophoresis to ensure it is not degraded.[6]
Unhealthy or improper cell culture conditions• Use cells in the logarithmic growth phase with high viability (>90%).[7][8] • Ensure cell confluency is between 70-90% at the time of transfection.[6][7][8] • Regularly check for mycoplasma contamination.[9] • Use low-passage number cells, as excessive passaging can negatively impact transfection efficiency.[8]
Incorrect transfection protocol• Optimize the incubation time of the LNP-mRNA complexes with the cells (typically 6-24 hours, but may extend to 48 hours depending on the cell type).[6] • Ensure gentle handling of cells during the transfection process to minimize cell death.
High Cell Toxicity or Death High concentration of LNP-mRNA complexes• Perform a dose-response experiment to determine the optimal concentration of LNPs that provides high transfection efficiency with minimal cytotoxicity.
Inappropriate buffer or media conditions• Form LNP-mRNA complexes in a serum-free medium to prevent interference from serum proteins.[8][10] Transfection can then be carried out in the presence of serum-containing growth medium.[10]
Intrinsic sensitivity of the cell line• Some cell lines, particularly primary cells, are more sensitive to transfection reagents. Consider using a lower dose of LNPs or a different cell type if possible.[10]
Inconsistent Results Between Experiments Variability in LNP preparation• Use a consistent and reproducible method for LNP formulation, such as microfluidic mixing, to ensure uniform particle size and polydispersity.[9] • Characterize each batch of LNPs for size, polydispersity index (PDI), and zeta potential to ensure consistency.[11]
Inconsistent cell seeding and culture• Maintain a standardized protocol for cell seeding to ensure consistent confluency at the time of transfection.[7][8]
Freeze-thaw cycles of mRNA or LNPs• Aliquot mRNA and LNP stocks to avoid repeated freeze-thaw cycles, which can lead to degradation.[12]

Frequently Asked Questions (FAQs)

Q1: What is Genevant CL1 and what is its role in mRNA-LNP formulations?

Genevant CL1 is an ionizable lipid with a pKa of 6.3.[13] Ionizable lipids are a critical component of modern LNP formulations for nucleic acid delivery.[1] At a low pH (during formulation), Genevant CL1 is positively charged, facilitating the encapsulation of negatively charged mRNA. At physiological pH, the lipid is nearly neutral, reducing toxicity. Once the LNP is endocytosed by the cell, the acidic environment of the endosome protonates Genevant CL1, which is thought to disrupt the endosomal membrane and release the mRNA payload into the cytoplasm.[14][15]

Q2: What are the key factors to consider when optimizing LNP formulations with Genevant CL1?

The transfection efficiency of LNPs is influenced by a multitude of factors.[1] Key considerations include:

  • Lipid Composition: The molar ratio of the ionizable lipid (Genevant CL1), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid is crucial.[1]

  • Physicochemical Properties: Particle size (typically 70-200 nm), a low polydispersity index (PDI < 0.2), and surface charge (zeta potential) significantly impact cellular uptake and transfection efficiency.[1]

  • N/P Ratio: The ratio of nitrogen in the ionizable lipid to phosphate in the mRNA affects encapsulation and transfection potency.[2][3]

Q3: What cell density is optimal for in vitro transfection with Genevant CL1 LNPs?

For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended for optimal results.[6][7][8]

Q4: Can I use serum in my cell culture medium during transfection?

It is recommended to form the LNP-mRNA complexes in a serum-free medium, such as Opti-MEM®, as serum proteins can interfere with complex formation.[8][10] However, the transfection itself can typically be performed in a complete medium containing serum, which can improve cell viability.[10]

Q5: How long after transfection should I expect to see protein expression?

The peak of protein expression can vary depending on the cell type and the specific mRNA being delivered. Generally, expression can be detected within 6-24 hours post-transfection, but it may be necessary to extend the detection window up to 48 hours for some cell lines.[6]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for optimizing in vitro mRNA transfection.

Table 1: Physicochemical Properties of Optimized LNPs

ParameterRecommended RangeReference
Particle Size (Diameter) 70 - 200 nm[1]
Polydispersity Index (PDI) < 0.2[1]
Zeta Potential Near-neutral at physiological pH[11]
mRNA Encapsulation Efficiency High[11]

Table 2: Optimization of Transfection Conditions

ParameterRecommended ConditionReference
Cell Confluency (Adherent Cells) 70 - 90%[6][7][8]
mRNA to LNP Ratio (w/w) Optimization may be required (e.g., 16:100 or 20:100)[16]
Incubation Time of Complex with Cells 6 - 48 hours[6]

Experimental Protocols

Standard In Vitro mRNA Transfection Protocol using Genevant CL1 LNPs

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization may be required for different cell types and experimental conditions.

Materials:

  • HEK293 cells (or other target cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Genevant CL1-formulated LNPs encapsulating your mRNA of interest

  • Serum-free medium (e.g., Opti-MEM®)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding (Day 1):

    • Seed your target cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[6] For HEK293 cells, this is typically around 5 x 10^5 cells per well.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Preparation of LNP-mRNA Complexes (Day 2):

    • In a sterile microcentrifuge tube, dilute the required amount of LNP-encapsulated mRNA in serum-free medium to a final volume of 100 µL per well. Gently mix by pipetting.

    • In a separate tube, if required by your specific LNP formulation, dilute any additional components in 100 µL of serum-free medium per well.

    • Combine the two solutions, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.[6]

  • Cell Transfection (Day 2):

    • Aspirate the old culture medium from the wells of the 6-well plate.

    • Wash the cells once with sterile DPBS.

    • Add 1.8 mL of fresh, pre-warmed complete culture medium to each well.

    • Add the 200 µL of LNP-mRNA complex dropwise to each well.[6]

    • Gently swirl the plate to ensure even distribution of the complexes.

    • Return the plate to the 37°C, 5% CO2 incubator.

  • Post-Transfection Analysis (Day 3-4):

    • After 24-48 hours of incubation, assess transfection efficiency by measuring the expression of the reporter protein (e.g., GFP via fluorescence microscopy or flow cytometry, or luciferase via a luminescence assay).[9]

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding 1. Cell Seeding (70-90% confluency) Complex_Formation 2. LNP-mRNA Complex Formation (in serum-free medium) Add_Complexes 3. Add Complexes to Cells (in complete medium) Complex_Formation->Add_Complexes Incubation 4. Incubate (24-48 hours) Add_Complexes->Incubation Protein_Expression 5. Assay for Protein Expression Incubation->Protein_Expression

Caption: A general workflow for in vitro mRNA transfection using LNPs.

Troubleshooting_Low_Efficiency Start Low Transfection Efficiency Check_Cells Are cells healthy and at optimal confluency? Start->Check_Cells Check_mRNA Is mRNA quality high (intact, capped, polyadenylated)? Check_Cells->Check_mRNA Yes Solution_Cells Optimize cell culture conditions: - Use low passage cells - Ensure 70-90% confluency - Test for mycoplasma Check_Cells->Solution_Cells No Check_LNP Is LNP formulation optimized (ratio, size, PDI)? Check_mRNA->Check_LNP Yes Solution_mRNA Use high-purity, intact mRNA Check_mRNA->Solution_mRNA No Check_Protocol Is the transfection protocol optimized (dose, time)? Check_LNP->Check_Protocol Yes Solution_LNP Optimize LNP formulation: - Titrate lipid ratios - Optimize N/P ratio Check_LNP->Solution_LNP No Solution_Protocol Optimize transfection parameters: - Perform dose-response - Optimize incubation time Check_Protocol->Solution_Protocol No

Caption: A decision tree for troubleshooting low transfection efficiency.

LNP_Uptake_Pathway LNP Genevant CL1 LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape (CL1 protonation) Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation -> Protein mRNA_Release->Translation

References

Technical Support Center: Enhancing Genevant CL1 LNP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of Genevant CL1 lipid nanoparticles (LNPs). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Genevant CL1 LNPs?

For optimal stability, it is recommended to store Genevant CL1 LNP stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. For aqueous LNP formulations, refrigeration at 2°C is recommended for storage up to 160 days to prevent aggregation that can occur with freeze-thaw cycles[2].

Q2: What are the primary causes of Genevant CL1 LNP instability?

The main factors contributing to LNP instability include:

  • Temperature Fluctuations: Both freezing/thawing and exposure to room temperature can lead to particle aggregation and loss of efficacy[2][3].

  • mRNA Degradation: The encapsulated mRNA is susceptible to hydrolysis and oxidation, which can compromise the therapeutic or vaccine efficacy[4].

  • Lipid Degradation: The lipid components themselves can undergo hydrolysis or oxidation, potentially leading to toxic byproducts[5].

  • Aggregation: LNPs have a tendency to aggregate over time, which can affect their biodistribution, cellular uptake, and overall effectiveness[5].

Q3: How does pH affect the stability of Genevant CL1 LNPs?

Studies have shown that the pH of the storage buffer, within a range of 3 to 9, does not significantly impact LNP stability when stored at 2°C[2]. Therefore, it is recommended to store LNPs in a buffer with a physiologically appropriate pH, such as 7.4, for ease of use in subsequent experiments[2].

Q4: What is lyophilization and how can it improve LNP stability?

Lyophilization, or freeze-drying, is a process that removes water from the LNP formulation. This can significantly enhance stability by reducing hydrolysis of both the mRNA and the lipid components[4][6]. Lyophilized LNPs can be stored at higher temperatures, such as 4°C or even room temperature, for extended periods, which simplifies shipping and storage logistics[7].

Q5: Why are cryoprotectants important for frozen storage and lyophilization?

Cryoprotectants, such as sucrose (B13894) and trehalose (B1683222), are crucial for preventing LNP aggregation during freezing and thawing. During the freezing process, ice crystal formation can exert mechanical stress on the nanoparticles, leading to fusion and aggregation[3]. Cryoprotectants form a protective glassy matrix around the LNPs, mitigating this stress and preserving their integrity.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Increased Particle Size and Polydispersity Index (PDI) after Storage LNP aggregation due to improper storage temperature or freeze-thaw cycles.Store aqueous LNP formulations at 2°C to 8°C. If freezing is necessary, flash freeze in liquid nitrogen and store at -80°C. Incorporate cryoprotectants like sucrose or trehalose (e.g., 10% w/v) into the formulation before freezing.
Loss of In Vitro/In Vivo Efficacy Degradation of the encapsulated mRNA (e.g., hydrolysis). Particle aggregation leading to altered biodistribution.Ensure storage at recommended low temperatures (-80°C for long-term). Minimize exposure to room temperature. For lyophilized products, ensure they are stored in a dry environment. Verify particle size and PDI before use.
Low mRNA Encapsulation Efficiency Suboptimal formulation parameters (e.g., lipid ratios, flow rates during microfluidic synthesis). Degradation of mRNA before encapsulation.Optimize the molar ratios of the lipid components. A common starting point for similar ionizable lipids is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). Ensure the quality and integrity of the mRNA stock.
Phase Separation or Precipitation in the LNP Formulation Poor solubility of one or more lipid components. Incorrect buffer conditions.Ensure all lipid components are fully dissolved in the ethanol (B145695) phase before mixing. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution[1]. Use appropriate buffers as described in the formulation protocol.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension, 156 Days)

Storage TemperatureGene Silencing EfficacysiRNA Entrapmentz-Average DiameterPolydispersity Index (PDI)
2°C MaintainedMaintainedStableStable
-20°C MaintainedMaintainedIncreasedIncreased
25°C Lost after ~156 daysMaintainedStableStable
Data adapted from a study on siRNA-loaded LNPs, which provides insights into general LNP stability trends.

Table 2: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle

Cryoprotectant Concentration (% w/v)Gene Silencing Efficacyz-Average DiameterPolydispersity Index (PDI)
0% ReducedIncreasedIncreased
5% ImprovedDecreasedDecreased
10% Further ImprovedFurther DecreasedFurther Decreased
20% MaintainedStableStable
Data based on the use of sucrose or trehalose.

Detailed Experimental Protocols

Protocol 1: Representative LNP Formulation using Microfluidics

This protocol describes a general method for formulating LNPs using a microfluidic device, which can be adapted for Genevant CL1.

Materials:

  • Genevant CL1 (ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

  • 100% Ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 20,000 MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve Genevant CL1, DSPC, cholesterol, and the PEG-lipid in 100% ethanol to create individual stock solutions.

  • Prepare the Lipid Mixture (Organic Phase): Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (Genevant CL1:DSPC:cholesterol:PEG-lipid). Dilute the mixture with 100% ethanol to achieve the desired final lipid concentration.

  • Prepare the mRNA Solution (Aqueous Phase): Dilute the mRNA stock in the low pH buffer to the target concentration.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. A common flow rate ratio is 3:1 (aqueous:organic).

  • Formulation: Load the lipid mixture and the mRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device. Initiate the mixing process. The LNPs will self-assemble as the two phases are combined.

  • Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) for at least 2 hours at 4°C to remove the ethanol and raise the pH.

  • Characterization: Characterize the resulting LNPs for particle size, PDI, and encapsulation efficiency.

Protocol 2: LNP Stability Assessment using Dynamic Light Scattering (DLS)

Materials:

  • LNP sample

  • Malvern Zetasizer Nano or similar DLS instrument

  • Cuvettes

  • 1x PBS, pH 7.4

Procedure:

  • Sample Preparation: Dilute the LNP sample in 1x PBS to the appropriate concentration for DLS analysis.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up. Select the appropriate measurement parameters (e.g., sample material, dispersant).

  • Measurement: Transfer the diluted LNP sample to a clean cuvette and place it in the instrument.

  • Data Acquisition: Perform at least three measurements for each sample to ensure reproducibility.

  • Data Analysis: The instrument software will provide the z-average diameter (particle size) and the polydispersity index (PDI). Record these values at each time point of your stability study.

Protocol 3: mRNA Encapsulation Efficiency using RiboGreen Assay

Materials:

  • LNP sample

  • Quant-iT RiboGreen RNA assay kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • 96-well plate

  • Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

Procedure:

  • Prepare RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Prepare Standards: Create a standard curve using the provided RNA standard of known concentrations.

  • Sample Measurement (Free mRNA): In a 96-well plate, add your LNP sample and the diluted RiboGreen reagent. This measurement will quantify the amount of unencapsulated mRNA.

  • Sample Measurement (Total mRNA): In a separate set of wells, add your LNP sample, Triton X-100 (to lyse the LNPs), and the diluted RiboGreen reagent. This will measure the total amount of mRNA (encapsulated and free).

  • Incubation: Incubate the plate in the dark for 5 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Calculation:

    • Determine the concentration of free and total mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 4: Lyophilization of LNPs

Materials:

  • LNP formulation

  • Cryoprotectant (e.g., sucrose or trehalose)

  • Lyophilizer (freeze-dryer)

  • Sterile vials

Procedure:

  • Add Cryoprotectant: Add sucrose or trehalose to the LNP formulation to a final concentration of 5-10% (w/v). Mix gently to dissolve.

  • Aliquoting: Dispense the LNP-cryoprotectant mixture into lyophilization vials.

  • Freezing: Freeze the samples. A common method is to freeze them at -80°C overnight.

  • Primary Drying (Sublimation): Place the frozen vials in the lyophilizer. The shelf temperature is typically set to a low temperature (e.g., -40°C) and a vacuum is applied to remove the frozen water.

  • Secondary Drying (Desorption): Gradually increase the shelf temperature (e.g., to 20°C) under vacuum to remove any residual unfrozen water.

  • Vial Stoppering: Once the cycle is complete, the vials are typically stoppered under vacuum or nitrogen.

  • Reconstitution: Before use, reconstitute the lyophilized cake with sterile, nuclease-free water.

Visual Diagrams

LNP_Formulation_Workflow LNP Formulation and Stability Testing Workflow cluster_formulation Formulation cluster_characterization Characterization & Storage cluster_stability Stability Assessment prep_lipids Prepare Lipid Mixture (Genevant CL1, DSPC, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (in low pH buffer) prep_mrna->mixing dialysis Dialysis vs. PBS mixing->dialysis dls DLS Analysis (Size, PDI) dialysis->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) dialysis->ribogreen storage Storage (-80°C, 2-8°C, or Lyophilized) dialysis->storage stability_testing Time-Point Stability Testing (Repeat DLS and Efficacy Assays) storage->stability_testing

Caption: Workflow for LNP formulation and stability testing.

Troubleshooting_Logic LNP Stability Troubleshooting Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Stability Issue Observed size_increase Increased Particle Size/PDI? start->size_increase efficacy_loss Loss of Efficacy? start->efficacy_loss aggregation Aggregation size_increase->aggregation Yes efficacy_loss->aggregation Yes mrna_degradation mRNA Degradation efficacy_loss->mrna_degradation Yes check_temp Verify Storage Temp (2-8°C for liquid, -80°C for frozen) aggregation->check_temp add_cryo Add Cryoprotectants (Sucrose/Trehalose) aggregation->add_cryo minimize_thaw Minimize Freeze-Thaw Cycles aggregation->minimize_thaw mrna_degradation->check_temp lyophilize Consider Lyophilization mrna_degradation->lyophilize

Caption: Troubleshooting logic for LNP stability issues.

References

Technical Support Center: Genevant CL1 Monohydrochloride Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating lipid nanoparticles (LNPs) using Genevant CL1 monohydrochloride. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key quantitative data to facilitate successful LNP formulation for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel, unsaturated, trialkyl ionizable lipid (referred to as Lipid 10 in some publications) with a pKa of 6.3. It is designed for the formulation of lipid nanoparticles (LNPs) to efficiently deliver nucleic acid payloads, such as mRNA and siRNA, for therapeutic and vaccine applications.[1] The monohydrochloride salt form is provided for ease of handling and dissolution in organic solvents like ethanol (B145695).

Q2: What are the standard components of an LNP formulation containing this compound?

A2: A typical LNP formulation using this compound consists of four key lipid components dissolved in ethanol:

  • Ionizable Cationic Lipid: this compound

  • Helper Lipid: A neutral phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

  • Structural Lipid: Cholesterol, which provides stability to the LNP structure.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as DMG-PEG 2000, to control particle size and prevent aggregation.[2]

These lipids are mixed with an aqueous solution containing the nucleic acid cargo at an acidic pH.

Q3: What is the recommended solvent for dissolving this compound and other lipid components?

A3: Ethanol is the recommended solvent for dissolving this compound and the other lipid components to create the lipid-ethanol phase of the formulation.

Q4: What is the importance of the acidic buffer in the aqueous phase?

A4: The acidic buffer (e.g., sodium acetate (B1210297) or citrate (B86180) buffer, pH 3-5) is crucial for the encapsulation of the negatively charged nucleic acid cargo.[3] At this low pH, the tertiary amine of the ionizable lipid (Genevant CL1) becomes protonated (positively charged), facilitating its interaction with and subsequent encapsulation of the nucleic acid.

Q5: What analytical techniques are recommended for characterizing LNPs formulated with this compound?

A5: A suite of analytical techniques is essential to ensure the quality and consistency of your LNP formulation. Key methods include:

  • Dynamic Light Scattering (DLS): To determine particle size (hydrodynamic diameter) and polydispersity index (PDI).

  • Zeta Potential Measurement: To assess the surface charge of the LNPs.

  • Ribogreen Assay (or similar fluorescence-based assay): To determine the encapsulation efficiency of the nucleic acid cargo.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and quantification of individual lipid components and to assess their stability.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Nucleic Acid Encapsulation Efficiency (<80%) 1. Incorrect pH of Aqueous Buffer: The pH may be too high, leading to insufficient protonation of Genevant CL1. 2. Suboptimal N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid may be too low. 3. Inefficient Mixing: Inadequate mixing of the lipid-ethanol and aqueous phases can lead to incomplete LNP formation.1. Verify Buffer pH: Ensure the aqueous buffer pH is between 3 and 5. Prepare fresh buffer if necessary. 2. Optimize N:P Ratio: Increase the amount of the lipid mixture relative to the nucleic acid. A common starting point for LNP formulations is an N:P ratio of around 6. 3. Ensure Rapid and Homogeneous Mixing: If using a microfluidic system, check for blockages and ensure appropriate flow rates. For manual mixing, ensure rapid and consistent injection of the lipid phase into the aqueous phase with vigorous stirring.
LNP Aggregation (High PDI > 0.2, Visible Precipitation) 1. Insufficient PEG-Lipid: The concentration of the PEGylated lipid may be too low to provide adequate steric stabilization. 2. Inappropriate Final Buffer: The buffer used for dialysis or tangential flow filtration (TFF) may have an unsuitable pH or ionic strength. 3. Freeze-Thaw Instability: LNPs can aggregate if frozen and thawed without a cryoprotectant.1. Adjust PEG-Lipid Concentration: Increase the molar percentage of the PEG-lipid in the formulation. 2. Optimize Final Buffer: Dialyze or perform TFF against a neutral buffer like phosphate-buffered saline (PBS) at pH 7.4. 3. Use Cryoprotectants: If freezing is required for storage, add a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to the LNP suspension before freezing.
Inconsistent Particle Size 1. Inconsistent Mixing Speed/Flow Rate: Variations in the mixing process can lead to batch-to-batch variability in particle size. 2. Lipid Stock Solution Instability: Degradation of lipid components in the stock solution.1. Standardize Mixing Protocol: If using a microfluidic device, ensure consistent flow rates and pressures. For manual methods, standardize the injection speed and stirring rate. 2. Use Fresh Lipid Stocks: Prepare fresh lipid stock solutions in ethanol and store them appropriately (typically at -20°C). Avoid repeated freeze-thaw cycles of stock solutions.
Difficulty Dissolving this compound 1. Inadequate Solvent Volume or Mixing: Insufficient ethanol or inadequate vortexing/sonication. 2. Low Temperature: Dissolution may be slower at room temperature.1. Ensure Complete Dissolution: Use a sufficient volume of ethanol and vortex or sonicate until the lipid is fully dissolved. 2. Gentle Warming: If necessary, gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the lipid.

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol is adapted from methodologies used for formulating LNPs with novel ionizable lipids.

1. Preparation of Lipid Stock Solution (in Ethanol):

  • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration.

2. Preparation of Aqueous Nucleic Acid Solution:

  • Dilute the mRNA or siRNA cargo in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the target concentration.

3. Microfluidic Mixing:

  • Set up a microfluidic mixing system (e.g., NanoAssemblr®).

  • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

  • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

  • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

4. Downstream Processing (Buffer Exchange and Concentration):

  • The resulting LNP suspension will be in a mixture of aqueous buffer and ethanol.

  • Perform dialysis or tangential flow filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the acidic buffer.

  • This step also serves to concentrate the LNP suspension to the desired final concentration.

5. Sterile Filtration:

  • Filter the final LNP formulation through a 0.22 µm sterile filter.

6. Storage:

  • Store the final LNP product at 2-8°C for short-term use or at -80°C for long-term storage (with the addition of a cryoprotectant if necessary).

Quantitative Data

The following tables summarize the physicochemical characteristics and in vivo performance of LNPs formulated with Genevant CL1 (referred to as Lipid 10) as reported in Lam et al., 2023.

Table 1: Physicochemical Characterization of siRNA and mRNA LNPs Formulated with Genevant CL1 (Lipid 10)

LNP TypeIonizable LipidpKaSize (nm)PDIEncapsulation Efficiency (%)
siRNA LNPGenevant CL1 (Lipid 10)6.3670.0796
mRNA LNPGenevant CL1 (Lipid 10)6.3860.1397

Data extracted from Lam K, et al. Adv Mater. 2023.

Table 2: In Vivo Gene Silencing and Protein Expression with Genevant CL1 (Lipid 10) LNPs

ApplicationCargoModelKey Finding
Gene SilencingTTR siRNAMiceSignificantly greater TTR mRNA knockdown compared to LNPs formulated with DLin-MC3-DMA.
Protein ExpressionEGFP mRNAMiceSuperior liver delivery and protein expression compared to other ionizable lipids.
VaccineHA mRNARodentsElicited comparable or better antibody titers compared to LNPs with SM-102 and ALC-0315.

Data extracted from Lam K, et al. Adv Mater. 2023.

Visualizations

LNP_Formulation_Workflow LNP Formulation Workflow with this compound cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & Finalization cluster_analysis Quality Control Lipid_Dissolution 1. Dissolve this compound, DSPC, Cholesterol, & PEG-Lipid in Ethanol Microfluidic_Mixing 3. Rapid Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Dissolution->Microfluidic_Mixing NA_Preparation 2. Prepare Nucleic Acid (mRNA/siRNA) in Acidic Aqueous Buffer (pH 3-5) NA_Preparation->Microfluidic_Mixing Buffer_Exchange 4. Buffer Exchange (Dialysis/TFF) into Neutral Buffer (e.g., PBS pH 7.4) Microfluidic_Mixing->Buffer_Exchange Concentration 5. Concentration to Target Volume Buffer_Exchange->Concentration Sterile_Filtration 6. Sterile Filtration (0.22 µm) Concentration->Sterile_Filtration Characterization 7. Analytical Characterization (Size, PDI, Encapsulation, etc.) Sterile_Filtration->Characterization Troubleshooting_Logic Troubleshooting Logic for LNP Formulation Issues Start Problem Encountered Poor_Encapsulation Poor Encapsulation Start->Poor_Encapsulation Aggregation Aggregation / High PDI Start->Aggregation Inconsistent_Size Inconsistent Particle Size Start->Inconsistent_Size Check_pH Verify Aqueous Buffer pH (3-5) Poor_Encapsulation->Check_pH Is pH correct? Check_PEG Adjust PEG-Lipid Concentration Aggregation->Check_PEG Is PEG % sufficient? Standardize_Mixing Standardize Mixing Protocol Inconsistent_Size->Standardize_Mixing Is process consistent? Optimize_Ratio Optimize N:P Ratio Check_pH->Optimize_Ratio Yes Check_Mixing Ensure Rapid/Consistent Mixing Optimize_Ratio->Check_Mixing Ratio optimal? Solution Problem Resolved Check_Mixing->Solution Mixing adequate? Check_Buffer Verify Final Buffer (pH 7.4) Check_PEG->Check_Buffer Yes Use_Cryo Add Cryoprotectant for Freezing Check_Buffer->Use_Cryo Buffer correct? Use_Cryo->Solution Freezing needed? Fresh_Stocks Use Fresh Lipid Stock Solutions Standardize_Mixing->Fresh_Stocks Yes Fresh_Stocks->Solution Stocks fresh?

References

Technical Support Center: Genevant CL1 LNPs & mRNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Genevant CL1 lipid nanoparticle (LNP) technology. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing mRNA degradation and ensuring the stability and efficacy of your LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of mRNA degradation in CL1 LNP formulations?

A1: Messenger RNA is an inherently unstable molecule.[1] Within an LNP formulation, its degradation is primarily influenced by two chemical processes: hydrolysis and oxidation.[2] Hydrolysis involves the cleavage of the phosphodiester backbone of the mRNA molecule, a process that can be catalyzed by water present in the LNP core.[3][4] Oxidation can lead to modifications of the mRNA bases, affecting its ability to be correctly translated into protein.[2] Physical instability of the LNP, such as aggregation or fusion of particles, can also lead to the release and subsequent degradation of the encapsulated mRNA.[5]

Q2: What is the recommended storage temperature for Genevant CL1 LNP formulations to minimize mRNA degradation?

A2: For long-term storage, ultra-low temperatures of -70°C to -80°C are generally recommended to prevent mRNA degradation and maintain the integrity of the lipid nanoparticles.[1] Formulations containing Genevant CL1 (also referred to as Lipid 10) have demonstrated good stability when stored frozen at -80°C or refrigerated at 2-8°C for up to one month. However, for extended periods, colder temperatures are preferable. Studies have shown that storage at refrigerated temperatures (2-8°C) can maintain LNP stability for over 150 days, proving more effective than freezing at -20°C in some cases.[6][7]

Q3: How does the composition of the LNP, specifically the lipids, impact mRNA stability?

A3: The lipid composition is a critical factor in protecting the mRNA payload. The ionizable lipid, such as Genevant CL1, plays a key role. At a low pH during formulation, it is positively charged, facilitating the encapsulation of the negatively charged mRNA. At physiological pH, it becomes neutral, which aids in stability and reduces toxicity.[8] The other lipid components, including phospholipids (B1166683) (like DSPC), cholesterol, and PEGylated lipids, contribute to the structural integrity and stability of the nanoparticle.[9] An optimized ratio of these lipids is essential to ensure proper encapsulation and protection of the mRNA from enzymatic degradation.[10]

Q4: Can the buffer and excipients used in the formulation affect mRNA stability?

A4: Yes, the buffer system and excipients are crucial for maintaining mRNA integrity. A buffer that maintains a slightly acidic to neutral pH is optimal for protecting mRNA from hydrolysis.[11] The choice of buffer can also influence the ionization state of the lipids, which in turn affects particle formation and encapsulation efficiency. The inclusion of cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), is highly recommended, especially if the LNPs will be subjected to freeze-thaw cycles.[7][12] These sugars help to preserve the structural integrity of the nanoparticles during freezing and thawing, preventing aggregation and the release of mRNA.[7]

Q5: What is the significance of the pKa of the Genevant CL1 ionizable lipid?

A5: The pKa of an ionizable lipid is the pH at which 50% of the lipid molecules are protonated (positively charged). Genevant CL1 has a pKa of 6.3. This property is crucial for the effective delivery of mRNA. During the formulation process, which is typically done at a low pH, the lipid is positively charged, allowing it to complex with and encapsulate the negatively charged mRNA. Once in the body, at the neutral pH of the bloodstream, the lipid is largely neutral, which helps the LNP evade the immune system and reduces toxicity. Upon entering a cell and being enclosed in an endosome, the pH drops, causing the lipid to become positively charged again. This charge facilitates the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm where it can be translated into protein.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low mRNA Encapsulation Efficiency Suboptimal lipid-to-mRNA ratio.Optimize the weight ratio of total lipid to mRNA. Ratios between 10:1 and 30:1 are a common starting point.
Incorrect pH of the aqueous buffer during formulation.Ensure the aqueous buffer (containing mRNA) is at an acidic pH (e.g., pH 4-5) to facilitate the protonation of the Genevant CL1 lipid and its interaction with mRNA.
Inefficient mixing during LNP formation.If using a microfluidic system, ensure appropriate flow rates and mixing parameters. For manual mixing, ensure rapid and consistent combination of the lipid and aqueous phases.
Increase in LNP Particle Size (Aggregation) Over Time Inappropriate storage temperature.Store LNPs at recommended temperatures (-80°C for long-term, 2-8°C for short-term). Avoid repeated freeze-thaw cycles.[7]
Absence of cryoprotectants during freezing.If freezing the LNP formulation, include cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) to prevent aggregation upon thawing.[7][12]
Suboptimal buffer conditions.Ensure the storage buffer has the appropriate pH and ionic strength. Physiological pH (around 7.4) is generally suitable for storage.[7]
Evidence of mRNA Degradation (e.g., from gel electrophoresis) RNase contamination.Ensure a strictly RNase-free environment during the entire formulation and handling process. Use RNase-free reagents, consumables, and work surfaces.
Exposure to high temperatures.Avoid exposing the LNP formulation to high temperatures at any stage.
Hydrolysis due to improper pH.Maintain the recommended pH of the storage buffer.
Oxidation of lipids or mRNA.Minimize exposure to light and oxygen. Consider the use of antioxidants in the formulation if oxidation is a suspected issue.[1]
Low Protein Expression In Vitro or In Vivo Degraded mRNA.Assess mRNA integrity using techniques like gel electrophoresis or capillary electrophoresis. Follow the troubleshooting steps for mRNA degradation.
Poor endosomal escape.The pKa of Genevant CL1 is optimized for endosomal escape. However, ensure the overall lipid composition is appropriate to facilitate this process.
Inefficient cellular uptake.LNP size can influence cellular uptake. Aim for a particle size in the range of 80-150 nm with a low polydispersity index (PDI < 0.2).

Data on LNP Stability

The stability of mRNA-LNP formulations is highly dependent on storage conditions. The following table summarizes general findings from literature on the stability of LNPs under various conditions.

Storage Condition Parameter Monitored General Observation Citation
Temperature
-80°CParticle Size, mRNA IntegrityGenerally considered the optimal temperature for long-term storage, with minimal changes to LNP size and mRNA integrity.[1]
-20°CParticle Size, Gene Silencing EfficacyCan lead to increased particle size and loss of efficacy compared to storage at 2-8°C or -80°C.[6][7]
2-8°C (Refrigerated)Particle Size, Gene Silencing EfficacyCan maintain LNP stability for extended periods (e.g., over 150 days) and may be superior to freezing at -20°C.[6][7]
25°C (Room Temp)Particle Size, Gene Silencing EfficacyGenerally leads to a more rapid decline in LNP stability and efficacy.[6]
pH of Storage Buffer
Acidic (e.g., pH 3)Particle Size, Gene Silencing EfficacyThe pH of the storage buffer has been shown to have a less significant impact on long-term stability compared to temperature.[6]
Neutral (e.g., pH 7.4)Particle Size, Gene Silencing EfficacyA physiologically appropriate pH is recommended for ease of use without compromising stability.[6][7]
Basic (e.g., pH 9)Particle Size, Gene Silencing EfficacySimilar to acidic and neutral pH, the impact on long-term stability is less pronounced than that of temperature.[6]
Freeze-Thaw Cycles
Without CryoprotectantParticle Aggregation, EfficacyRepeated freeze-thaw cycles can lead to significant particle aggregation and a loss of biological activity.[7]
With Cryoprotectant (Sucrose, Trehalose)Particle Aggregation, EfficacyThe addition of cryoprotectants can effectively prevent aggregation and preserve the efficacy of the LNPs through freeze-thaw cycles.[7]

Experimental Protocols

1. General Protocol for LNP Formulation using Microfluidics

This protocol provides a general framework for the formulation of mRNA-LNPs. The specific ratios of lipids and flow rates should be optimized for your particular mRNA and experimental goals.

  • Materials:

    • Genevant CL1 ionizable lipid

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG 2000)

    • mRNA of interest

    • Ethanol (B145695) (200 proof, RNase-free)

    • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0, RNase-free)

    • Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4, RNase-free)

    • Microfluidic mixing system (e.g., NanoAssemblr)

  • Procedure:

    • Prepare Lipid Stock Solution: Dissolve Genevant CL1, DSPC, cholesterol, and the PEG-lipid in ethanol at a desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.

    • Prepare mRNA Solution: Dissolve the mRNA in the aqueous buffer.

    • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes for the microfluidic system.

    • LNP Formation: Set the desired flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate on the microfluidic instrument to initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Purification: The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer by performing dialysis or tangential flow filtration against the desired final buffer (e.g., PBS pH 7.4).

    • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at the appropriate temperature.

2. Assessing mRNA Integrity by Agarose (B213101) Gel Electrophoresis

This is a standard method to qualitatively assess the integrity of the mRNA within the LNPs.

  • Materials:

    • LNP formulation

    • Lysis buffer with a surfactant (e.g., Triton X-100) to disrupt the LNPs

    • Agarose

    • Electrophoresis buffer (e.g., MOPS or TBE)

    • RNA loading dye

    • RNA ladder

    • Gel electrophoresis system and imaging equipment

    • Nuclease-free water

  • Procedure:

    • LNP Lysis: Mix the LNP sample with the lysis buffer to release the mRNA. Incubate as required by the lysis buffer protocol.

    • Gel Preparation: Prepare an agarose gel of an appropriate percentage (e.g., 1-2%) in the electrophoresis buffer.

    • Sample Loading: Mix the lysed LNP sample and the pure mRNA control with RNA loading dye. Load the samples and the RNA ladder into the wells of the agarose gel.

    • Electrophoresis: Run the gel at a constant voltage until the dye front has migrated a sufficient distance.

    • Visualization: Stain the gel with an RNA-specific dye (e.g., ethidium (B1194527) bromide or a safer alternative like SYBR Safe) and visualize the RNA bands under UV light. Intact mRNA should appear as a sharp band at the expected size, while degraded mRNA will appear as a smear or bands of lower molecular weight.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Functional Evaluation prep_lipids Prepare Lipid-Ethanol Solution (CL1, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Aqueous Solution prep_mrna->mixing purification Purification (Dialysis/TFF) mixing->purification storage Sterilization & Storage purification->storage size_zeta Size & Zeta Potential (DLS) storage->size_zeta encapsulation Encapsulation Efficiency (RiboGreen Assay) storage->encapsulation mrna_integrity mRNA Integrity (Gel/Capillary Electrophoresis) storage->mrna_integrity in_vitro In Vitro Transfection & Protein Expression storage->in_vitro in_vivo In Vivo Studies storage->in_vivo

Caption: Experimental workflow for LNP formulation and evaluation.

troubleshooting_logic start Problem: mRNA Degradation check_storage Check Storage Conditions start->check_storage check_rnase Check for RNase Contamination start->check_rnase check_formulation Review Formulation Protocol start->check_formulation improper_temp Improper Temperature/ Freeze-Thaw Cycles check_storage->improper_temp Incorrect no_cryo No Cryoprotectant check_storage->no_cryo Yes rnase_present RNase Contamination Detected check_rnase->rnase_present Yes suboptimal_ph Suboptimal pH check_formulation->suboptimal_ph Incorrect solution_storage Solution: Store at -80°C or 2-8°C. Add cryoprotectants. improper_temp->solution_storage no_cryo->solution_storage solution_rnase Solution: Use RNase-free techniques and reagents. rnase_present->solution_rnase solution_formulation Solution: Ensure correct buffer pH and lipid ratios. suboptimal_ph->solution_formulation

Caption: Troubleshooting logic for mRNA degradation in LNPs.

References

Technical Support Center: Optimizing mRNA Encapsulation with Genevant CL1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Genevant CL1 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to enhance mRNA encapsulation efficiency and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Genevant CL1 and why is it used in LNP formulations?

Genevant CL1 is an ionizable lipid that is a critical component in lipid nanoparticles for the delivery of nucleic acids like mRNA.[1][2] Its ionizable nature means it carries a positive charge at a low pH (acidic conditions) and is neutral at physiological pH. This characteristic is crucial for efficiently encapsulating negatively charged mRNA during the formulation process and for facilitating its release into the cytoplasm once inside the cell.[3][4]

Q2: What is a typical encapsulation efficiency I should expect with Genevant CL1?

With an optimized formulation and process, you can generally expect high encapsulation efficiencies, often in the range of 80-95%.[5][6] However, the final encapsulation efficiency is highly dependent on various factors, including the lipid composition, the ratio of lipids to mRNA (N:P ratio), and the manufacturing process parameters.[7][8]

Q3: What are the key factors that influence mRNA encapsulation efficiency?

The primary factors include:

  • Lipid Composition and Molar Ratios: The relative amounts of Genevant CL1, helper lipids (like DSPC), cholesterol, and PEGylated lipids are critical.[9]

  • N:P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid (Genevant CL1) to the phosphate (B84403) groups in the mRNA. It is a key parameter for efficient encapsulation.[7][8][10]

  • Manufacturing Process: For microfluidic-based methods, the total flow rate (TFR) and the flow rate ratio (FRR) of the lipid and mRNA solutions significantly impact LNP formation and encapsulation.[11][12]

  • Buffer Conditions: The pH and composition of the aqueous buffer used for the mRNA are crucial for the electrostatic interactions required for encapsulation.[13]

  • mRNA Quality: The integrity and purity of your mRNA transcript are essential for successful encapsulation.

Q4: How can I measure the encapsulation efficiency of my LNP formulation?

A common and effective method is a fluorescence-based assay using a dye like RiboGreen.[3] This assay quantifies the amount of unencapsulated, accessible mRNA. By measuring the fluorescence before and after disrupting the LNPs with a detergent (like Triton X-100), you can calculate the percentage of encapsulated mRNA.[3] Other methods like capillary gel electrophoresis can also be used for this purpose.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve encapsulation efficiency.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency (<70%) Suboptimal N:P Ratio: An incorrect ratio of Genevant CL1 to mRNA can lead to inefficient complexation.Systematically vary the N:P ratio (e.g., from 3:1 to 10:1) to find the optimal condition for your specific mRNA.[7][8][10]
Incorrect Lipid Molar Ratios: The balance between the ionizable lipid, helper lipids, cholesterol, and PEG-lipid is crucial for stable LNP formation.Start with a standard molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid) and then systematically vary the percentage of each component to optimize your formulation.[14][15]
Inadequate Mixing in Microfluidics: Incorrect Total Flow Rate (TFR) or Flow Rate Ratio (FRR) can lead to poor LNP self-assembly.Optimize the TFR and FRR on your microfluidic system. Generally, higher TFRs can lead to smaller particles and may influence encapsulation. A common starting FRR is 3:1 (aqueous:ethanolic).[11][12]
Poor mRNA Quality: Degraded or impure mRNA will not encapsulate efficiently.Verify the integrity of your mRNA using gel electrophoresis or a Bioanalyzer. Ensure it is free of contaminants from the in vitro transcription reaction.
Suboptimal Buffer pH: The pH of the aqueous buffer containing the mRNA needs to be acidic to ensure the ionization of Genevant CL1.Use a citrate (B86180) or acetate (B1210297) buffer with a pH between 4.0 and 5.5 for the mRNA solution to ensure the positive charge of Genevant CL1 for complexation.
High Polydispersity Index (PDI > 0.2) Inconsistent Mixing: Fluctuations in the mixing process can lead to a wide range of particle sizes.Ensure your microfluidic system is providing a steady, pulse-free flow. Check for any blockages or air bubbles in the microfluidic channels.
Lipid Aggregation: Lipids may not be fully dissolved or could be aggregating before mixing.Ensure all lipids are fully dissolved in ethanol (B145695). Gentle heating (e.g., to 37°C) may be necessary, especially for the helper lipids and cholesterol.
Unexpected Particle Size Flow Rate Adjustments: Particle size is highly sensitive to the TFR and FRR in microfluidic systems.Generally, increasing the TFR or the FRR can lead to smaller particle sizes.[16] Systematically adjust these parameters to achieve your target size.
Lipid Composition: The percentage of PEG-lipid can influence the final particle size.A higher molar percentage of PEG-lipid can result in smaller LNPs. Vary the PEG-lipid concentration (e.g., from 0.5% to 2.5%) to modulate size.[13]

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidics

This protocol outlines a standard procedure for encapsulating mRNA using Genevant CL1 with a microfluidic device.

Materials:

  • Genevant CL1

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (or other suitable PEGylated lipid)

  • Ethanol (anhydrous, molecular biology grade)

  • mRNA transcript in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare the Lipid Solution (Ethanolic Phase):

    • Dissolve Genevant CL1, DSPC, cholesterol, and the PEGylated lipid in anhydrous ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanolic phase is typically in the range of 10-25 mM.

    • Ensure complete dissolution. Gentle warming may be required.

  • Prepare the mRNA Solution (Aqueous Phase):

    • Dilute the purified mRNA transcript in the acidic buffer to the desired concentration. The concentration will depend on the target N:P ratio.

  • Set up the Microfluidic System:

    • Prime the microfluidic device and pumps with the respective solvents (ethanol and the aqueous buffer) to ensure a stable flow.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanolic).

  • LNP Formulation:

    • Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps.

    • Start the pumps to initiate the mixing of the two phases in the microfluidic cartridge.

    • The rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution will cause the self-assembly of the LNPs, encapsulating the mRNA.

  • Collection and Downstream Processing:

    • Collect the LNP dispersion from the outlet of the microfluidic device.

    • The collected sample will contain ethanol, which needs to be removed. Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis against a storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

Materials:

  • RiboGreen fluorescent dye

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards:

    • Prepare a standard curve of your free mRNA in TE buffer at known concentrations.

  • Sample Preparation:

    • Dilute your LNP sample to be within the linear range of the standard curve.

    • Prepare two sets of diluted LNP samples:

      • Set A (Intact LNPs): Dilute the LNP sample in TE buffer.

      • Set B (Disrupted LNPs): Dilute the LNP sample in TE buffer containing 0.2% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes at room temperature.

  • Fluorescence Measurement:

    • Add the RiboGreen dye (diluted according to the manufacturer's instructions) to the standards and both sets of samples.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the mRNA concentration in both Set A (free mRNA) and Set B (total mRNA).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_downstream Downstream Lipid_Solution Lipid Solution (Genevant CL1, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Controlled TFR and FRR) Lipid_Solution->Microfluidic_Mixing mRNA_Solution mRNA Solution (in Acidic Buffer) mRNA_Solution->Microfluidic_Mixing LNP_Formation LNP Self-Assembly and mRNA Encapsulation Microfluidic_Mixing->LNP_Formation Buffer_Exchange Buffer Exchange (TFF/Dialysis) LNP_Formation->Buffer_Exchange Final_LNP Purified mRNA-LNPs Buffer_Exchange->Final_LNP

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Troubleshooting_Logic Low_EE Low Encapsulation Efficiency? Check_NP Optimize N:P Ratio Low_EE->Check_NP Yes High_PDI High PDI? Low_EE->High_PDI No Check_Lipids Verify Lipid Ratios Check_NP->Check_Lipids Check_Flow Adjust TFR/FRR Check_Lipids->Check_Flow Check_RNA Assess mRNA Integrity Check_Flow->Check_RNA Check_pH Confirm Buffer pH Check_RNA->Check_pH Check_Mixing Ensure Stable Mixing High_PDI->Check_Mixing Yes Check_Dissolution Confirm Lipid Dissolution Check_Mixing->Check_Dissolution

Caption: Troubleshooting logic for common LNP formulation issues.

References

Technical Support Center: Troubleshooting LNP Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to lipid nanoparticle (LNP) polydispersity. While this guide provides broad principles applicable to various LNP systems, including Genevant's clinically validated LNP platform, it is designed to offer general troubleshooting advice for researchers, scientists, and drug development professionals.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI) and why is it important for LNPs?

A1: The Polydispersity Index (PDI) is a dimensionless number used to describe the broadness of the size distribution of nanoparticles in a sample. It is measured using techniques like Dynamic Light Scattering (DLS).[5][6] A lower PDI value (typically ≤ 0.25) indicates a more uniform and monodisperse population of nanoparticles, which is highly desirable for therapeutic applications.[7] High PDI can affect the stability, encapsulation efficiency, and in vivo performance of the LNP drug product.[8][9]

Q2: What is considered an acceptable PDI for LNP formulations?

A2: For pharmaceutical applications, a PDI below 0.2 is generally considered acceptable, indicating a homogenous population of nanoparticles.[10][11] Formulations with a PDI greater than 0.3 are often considered polydisperse and may not be suitable for clinical development due to potential inconsistencies in performance and safety.

Q3: Can the choice of lipids affect the PDI of my LNP formulation?

A3: Absolutely. The physicochemical properties of the constituent lipids—ionizable lipid, helper lipid, cholesterol, and PEG-lipid—play a critical role in the self-assembly process and, consequently, the final LNP characteristics, including PDI.[12][13][14] The molar ratio of these lipids is a key parameter to optimize for achieving a low PDI.[13][15] For instance, the inclusion of PEG-lipids is crucial for stabilizing particles and preventing aggregation, which directly impacts polydispersity.[16][17][18]

Q4: How does the manufacturing process influence LNP polydispersity?

A4: The manufacturing process is a critical determinant of LNP polydispersity. Microfluidic mixing is a widely used technique that offers precise control over the mixing of lipid and aqueous phases, leading to the formation of uniform LNPs with low PDI.[11][19][20] Key process parameters such as the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phases significantly impact particle size and polydispersity.[7][19] Inconsistent mixing or suboptimal process parameters can lead to higher PDI values.[8]

Q5: What is the impact of the nucleic acid cargo on LNP polydispersity?

A5: The type and size of the nucleic acid cargo (e.g., mRNA, siRNA) can influence the final LNP properties.[12] The interaction between the negatively charged nucleic acid and the positively charged ionizable lipid is a key step in LNP formation.[7] Factors such as the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid) can affect encapsulation efficiency and particle uniformity.[21]

Troubleshooting Guide: High Polydispersity Index (PDI)

If you are observing a high PDI in your LNP formulations, this guide provides a systematic approach to identifying and resolving the potential root causes.

Initial Assessment & Characterization

Before making changes to your formulation or process, ensure your characterization methods are robust.

  • Verify DLS Measurements : Ensure your Dynamic Light Scattering (DLS) instrument is functioning correctly and that your sample preparation is appropriate.[5] Dilute samples adequately to avoid multiple scattering effects.[7]

  • Use Orthogonal Methods : If possible, use a secondary characterization technique like Size-Exclusion Chromatography (SEC) or Asymmetric Flow Field-Flow Fractionation (AF4) to confirm the polydispersity observed with DLS.[9][22]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high PDI.

G cluster_0 Troubleshooting High LNP Polydispersity Start High PDI Observed (e.g., PDI > 0.25) Check_DLS Step 1: Verify Characterization Method (DLS, Sample Prep) Start->Check_DLS DLS_OK Is DLS data reliable? Check_DLS->DLS_OK Review_Process Step 2: Review Process Parameters (TFR, FRR) DLS_OK->Review_Process Yes Fix_DLS Action: Re-calibrate DLS, optimize sample prep, use orthogonal method. DLS_OK->Fix_DLS No Process_OK Are process parameters within optimal range? Review_Process->Process_OK Review_Formulation Step 3: Review Formulation Components (Lipid Ratios, Quality) Process_OK->Review_Formulation Yes Optimize_Process Action: Optimize TFR & FRR. Ensure consistent mixing. Process_OK->Optimize_Process No Formulation_OK Are lipid ratios and quality acceptable? Review_Formulation->Formulation_OK Check_Storage Step 4: Evaluate Post-Processing & Storage Formulation_OK->Check_Storage Yes Optimize_Formulation Action: Screen lipid ratios. Verify raw material quality. Formulation_OK->Optimize_Formulation No Storage_OK Are storage conditions and handling appropriate? Check_Storage->Storage_OK Resolved PDI Resolved Storage_OK->Resolved Yes Optimize_Storage Action: Use cryoprotectants. Avoid freeze-thaw cycles. Check for aggregation. Storage_OK->Optimize_Storage No Consult Consult Specialist Resolved->Consult Fix_DLS->Check_DLS Optimize_Process->Review_Process Optimize_Formulation->Review_Formulation Optimize_Storage->Check_Storage

Caption: A step-by-step decision tree for troubleshooting high LNP polydispersity.

Issue 1: Inconsistent or Suboptimal Process Parameters

High PDI is often linked to the LNP formation process, especially during microfluidic mixing.[8]

Possible Causes & Solutions:

ParameterCommon IssueRecommended Action
Total Flow Rate (TFR) TFR is too low, leading to slower mixing and larger, more polydisperse particles.[23]Increase the TFR. Generally, higher TFRs result in faster mixing, producing smaller and more uniform LNPs.[7][19]
Flow Rate Ratio (FRR) The ratio of the aqueous phase to the lipid-in-ethanol phase is not optimal. An FRR of 3:1 is a common starting point.[19]Systematically vary the FRR (e.g., from 2:1 to 5:1). Increasing the FRR often leads to a decrease in particle size.[7]
Mixing Inconsistency Fluctuations in pump performance or blockages in the microfluidic chip can cause inconsistent mixing.Ensure pumps are calibrated and delivering a steady flow. Inspect the microfluidic chip for any obstructions. Batch-to-batch variability can be an indicator of process inconsistency.[8][24]

Quantitative Impact of Process Parameters on LNP Size & PDI

Total Flow Rate (TFR) (mL/min)Flow Rate Ratio (FRR) (Aqueous:Organic)Typical Resulting Size (nm)Typical PDI
53:1~120 nm~0.20
103:1~90 nm~0.15
203:1~70 nm< 0.10
201:1~150 nm> 0.30
205:1~60 nm< 0.15

Note: These are illustrative values. Actual results will vary based on the specific lipid system, cargo, and microfluidic device used.[7]

Issue 2: Suboptimal Formulation Components

The choice and quality of lipids are fundamental to forming stable, monodisperse LNPs.

Possible Causes & Solutions:

ComponentCommon IssueRecommended Action
Lipid Ratios The molar ratios of the four lipid components (ionizable, helper, cholesterol, PEG-lipid) are not optimized.Perform a design of experiments (DoE) to screen different lipid molar ratios.[13][15] The ratio between cholesterol and the cationic/ionizable lipid can significantly impact LNP properties.[7]
PEG-Lipid Content Too little PEG-lipid can lead to aggregation and instability.[25] Conversely, too much PEG-lipid (>3 mol%) can reduce encapsulation efficiency.[26]Optimize the PEG-lipid concentration, typically between 1-3 mol%.[17][27] The acyl chain length of the PEG-lipid also plays a role in LNP stability and performance.[26][28]
Lipid Quality Degradation or impurities in lipid raw materials can interfere with the self-assembly process.Use high-purity lipids from a reputable supplier. Store lipids under recommended conditions (e.g., low temperature, inert atmosphere) to prevent degradation.
Buffer Composition The pH and ionic strength of the aqueous buffer can affect the charge of the ionizable lipid and its interaction with the nucleic acid.[10]Ensure the pH of the aqueous buffer is appropriate for protonating the ionizable lipid (typically pH 4-6). Screen different buffer systems (e.g., citrate (B86180), acetate) if issues persist.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for producing LNPs using a microfluidic device.

G cluster_1 LNP Formulation Workflow Prep_Lipid Prepare Lipid Mix (in Ethanol) Load_Syringes Load Syringes Prep_Lipid->Load_Syringes Prep_Aqueous Prepare Aqueous Phase (Nucleic Acid in Buffer, pH 4-6) Prep_Aqueous->Load_Syringes Microfluidic_Mix Microfluidic Mixing (Control TFR & FRR) Load_Syringes->Microfluidic_Mix Collection Collect LNP Solution Microfluidic_Mix->Collection Dialysis Dialysis / TFF (Buffer Exchange & Purification) Collection->Dialysis Characterize Characterize (DLS, RiboGreen, etc.) Dialysis->Characterize

Caption: A typical workflow for LNP synthesis using a microfluidic mixing device.

Methodology:

  • Prepare Lipid Phase: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratios.

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in an appropriate buffer (e.g., 100 mM citrate buffer, pH 4.0).[7][10]

  • Setup Microfluidic System: Load the lipid and aqueous solutions into separate syringes and place them on a syringe pump connected to a microfluidic mixer (e.g., a herringbone mixer).[9][19]

  • Initiate Mixing: Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump to initiate mixing.

  • Collection and Purification: Collect the resulting LNP solution. Purify and concentrate the LNPs via dialysis or Tangential Flow Filtration (TFF) to remove ethanol and exchange the buffer to a neutral pH (e.g., PBS pH 7.4).[7]

Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)

Methodology:

  • Sample Preparation: Dilute the purified LNP sample in filtered (0.22 µm) buffer (e.g., PBS) to an appropriate concentration to avoid particle-particle interactions.[7]

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Zetasizer) to the desired temperature (typically 25°C).[10]

  • Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument will measure the intensity of scattered light at a specific angle (e.g., 173°) to determine the particle size (Z-average), Polydispersity Index (PDI), and zeta potential.[7][29]

  • Data Analysis: Analyze the correlation function to obtain the size distribution. The PDI is calculated from the width of this distribution. Ensure at least three independent measurements are taken for each sample.[29]

References

Technical Support Center: Optimizing N:P Ratio for Genevant CL1 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the Nitrogen-to-Phosphate (N:P) ratio in Genevant CL1 lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the N:P ratio and why is it a critical parameter in LNP formulation?

A1: The N:P ratio represents the molar ratio between the nitrogen atoms (N) in the ionizable lipid (in this case, Genevant CL1) and the phosphate (B84403) groups (P) of the nucleic acid cargo (e.g., mRNA, siRNA).[1] This ratio is a critical quality attribute (CQA) as it significantly influences the physicochemical properties and biological performance of the LNPs.[2][3] Optimizing the N:P ratio is crucial for balancing encapsulation efficiency, particle size, stability, and transfection efficiency while minimizing potential cytotoxicity.[1]

Q2: What is a typical starting N:P ratio for LNP formulations?

A2: Typical N:P ratios for LNP formulations generally range from 3:1 to 6:1.[1] For instance, the Pfizer and Moderna COVID-19 mRNA vaccines reportedly use an N:P ratio of 6:1.[1] However, the optimal ratio is highly dependent on the specific ionizable lipid, the nucleic acid payload, and the desired therapeutic application.[1] Therefore, it is recommended to screen a range of N:P ratios to determine the optimal condition for your specific formulation.

Q3: How does the N:P ratio affect the physicochemical properties of LNPs?

A3: The N:P ratio has a direct impact on several key LNP characteristics:

  • Encapsulation Efficiency (EE): Generally, a higher N:P ratio can lead to improved encapsulation of the negatively charged nucleic acid cargo due to the increased availability of positively charged ionizable lipids. However, excessively high ratios may not further improve EE and could lead to an increase in empty LNPs.

  • Particle Size and Polydispersity Index (PDI): The N:P ratio can influence LNP size and uniformity. Suboptimal ratios may lead to larger particles and a higher PDI, which can affect cellular uptake and biodistribution.[4]

  • Zeta Potential: A higher N:P ratio typically results in a more positive surface charge (zeta potential) on the LNPs. This can enhance interaction with negatively charged cell membranes but may also increase cytotoxicity.[1]

Q4: How does the N:P ratio influence the biological performance of LNPs?

A4: The biological performance of LNPs is closely linked to the N:P ratio:

  • Transfection Efficiency: An optimized N:P ratio is essential for efficient transfection. A sufficient positive charge can facilitate cellular uptake and endosomal escape, leading to effective delivery of the nucleic acid payload into the cytoplasm.[1]

  • Cytotoxicity: High N:P ratios can sometimes be associated with increased cytotoxicity. This is often attributed to the excess positive charge of the LNPs interacting with cellular membranes. It is crucial to find a balance between high transfection efficiency and minimal toxicity.

Troubleshooting Guide

Issue Potential Cause(s) Related to N:P Ratio Recommended Action(s)
Low Encapsulation Efficiency (<80%) The N:P ratio may be too low, resulting in insufficient ionizable lipid to complex with the entire nucleic acid payload.Systematically increase the N:P ratio (e.g., screen ratios from 3:1 to 10:1) and measure the encapsulation efficiency at each point.
Large Particle Size (>150 nm) or High PDI (>0.2) An improper N:P ratio can lead to aggregation and the formation of larger, less uniform particles.Screen a range of N:P ratios. Sometimes, a lower N:P ratio can result in smaller particles. Also, ensure proper and rapid mixing during formulation.
Low Transfection Efficiency The N:P ratio may be suboptimal, leading to poor cellular uptake or inefficient endosomal escape.Perform a dose-response experiment with LNPs formulated at different N:P ratios to identify the ratio that yields the highest protein expression or gene silencing.
High Cytotoxicity An excessively high N:P ratio can lead to a highly positive surface charge, which can be toxic to cells.If high transfection is observed but with significant cytotoxicity, try to lower the N:P ratio to a point where toxicity is reduced while maintaining acceptable transfection efficiency.
Inconsistent Batch-to-Batch Results Inaccurate calculation or pipetting when preparing lipid and nucleic acid solutions can lead to variability in the actual N:P ratio.Double-check all calculations for the molar amounts of Genevant CL1 and the phosphate groups in your nucleic acid. Use calibrated pipettes and ensure precise measurements.

Data Summary

The following table summarizes the effect of varying the N:P ratio on the physicochemical properties of LNPs formulated with an ionizable lipid similar in function to Genevant CL1.

N:P RatioDiameter (nm)Encapsulation Efficiency (%)
27240
46065
65575
84880
Data is adapted from a study on KC2 ionizable lipid, which demonstrates a common trend observed during N:P ratio optimization.[5]

Experimental Protocols

Protocol for Optimizing N:P Ratio of Genevant CL1 LNP Formulations

This protocol describes a general method for screening different N:P ratios to determine the optimal formulation parameters for a given nucleic acid payload.

1. Materials:

  • Genevant CL1

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a manual mixing setup

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

  • Fluorescence-based assay for encapsulation efficiency (e.g., RiboGreen assay)

2. Preparation of Stock Solutions:

  • Lipid Stock in Ethanol: Prepare a stock solution of Genevant CL1, helper lipids, and PEG-lipid in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

  • Nucleic Acid Stock in Aqueous Buffer: Dissolve the nucleic acid in the aqueous buffer at a known concentration.

3. N:P Ratio Calculation:

  • Calculate the moles of nitrogen in Genevant CL1 in your lipid stock.

  • Calculate the moles of phosphate in your nucleic acid stock (Note: For RNA, there is one phosphate group per base).

  • Determine the volumes of lipid and nucleic acid stocks needed to achieve the desired N:P ratios for screening (e.g., 3:1, 4:1, 5:1, 6:1, 8:1).

4. LNP Formulation (using Microfluidics):

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the nucleic acid stock solution into another.

  • Set the flow rate ratio (aqueous:organic), typically 3:1.

  • Initiate mixing. The LNPs will self-assemble.

  • Collect the formulated LNPs.

5. Dialysis:

  • Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

6. Characterization:

  • Size and PDI: Measure the hydrodynamic diameter and PDI of the dialyzed LNPs using DLS.

  • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100).

7. In Vitro Transfection and Cytotoxicity Assays:

  • Serially dilute the formulated LNPs in cell culture medium.

  • Add the LNPs to cultured cells.

  • After a suitable incubation period (e.g., 24-48 hours), assess protein expression (for mRNA) or gene knockdown (for siRNA) using appropriate methods (e.g., luciferase assay, qPCR, Western blot).

  • Evaluate cell viability using a cytotoxicity assay (e.g., MTS, MTT).

8. Data Analysis:

  • Plot the size, PDI, encapsulation efficiency, transfection efficiency, and cell viability as a function of the N:P ratio to identify the optimal formulation.

Visualizations

N_P_Ratio_Optimization_Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation Screen cluster_characterization 3. Physicochemical Characterization cluster_functional 4. Functional Assays cluster_analysis 5. Data Analysis prep_lipids Prepare Lipid Stock (Genevant CL1, Helpers, PEG) calc_np Calculate Volumes for Target N:P Ratios (e.g., 3:1, 4:1, 6:1, 8:1) prep_lipids->calc_np prep_na Prepare Nucleic Acid Stock prep_na->calc_np mix Microfluidic Mixing calc_np->mix dialysis Dialysis (vs. PBS, pH 7.4) mix->dialysis dls Measure Size (DLS) dialysis->dls pdi Measure PDI (DLS) dialysis->pdi ee Measure Encapsulation Efficiency (RiboGreen) dialysis->ee transfection In Vitro Transfection dialysis->transfection toxicity Cytotoxicity Assay dialysis->toxicity analysis Identify Optimal N:P Ratio dls->analysis pdi->analysis ee->analysis transfection->analysis toxicity->analysis

Caption: Experimental workflow for N:P ratio optimization.

NP_Ratio_Effects cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance np_ratio N:P Ratio size Particle Size np_ratio->size Influences ee Encapsulation Efficiency np_ratio->ee Influences charge Surface Charge (Zeta Potential) np_ratio->charge Influences transfection Transfection Efficiency size->transfection ee->transfection charge->transfection +ve charge can increase uptake toxicity Cytotoxicity charge->toxicity High +ve charge can be toxic optimal_formulation Optimal LNP Formulation transfection->optimal_formulation Maximize toxicity->optimal_formulation Minimize

Caption: Relationship between N:P ratio and LNP characteristics.

References

impact of buffer conditions on Genevant CL1 LNP stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Genevant CL1 lipid nanoparticle (LNP) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer conditions on the stability of Genevant CL1 LNPs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing Genevant CL1 LNPs?

The stability of LNPs containing the ionizable lipid Genevant CL1 (pKa = 6.3) is highly dependent on the storage buffer pH.[1][2] Generally, for ionizable lipids, a pH slightly below the pKa is recommended for optimal stability during formulation, while a pH closer to neutral (7.0-7.4) is often used for final formulation and storage to ensure physiological compatibility. For long-term storage, a pH of around 6.0 may be beneficial to maintain the neutrality of the ionizable lipid and prevent aggregation. However, studies on other ionizable lipids have shown that storage at pH 7.4 is also a practical option.[3] It is crucial to perform stability studies to determine the optimal pH for your specific formulation and storage conditions.

Q2: How does the ionic strength of the buffer affect CL1 LNP stability?

The ionic strength of the buffer can significantly impact the stability of LNPs. High ionic strength can lead to charge screening of the LNP surface, reducing electrostatic repulsion between particles and potentially causing aggregation.[4] Conversely, a very low ionic strength might also affect stability. While specific data for Genevant CL1 LNPs is limited, a study on SM-102 based LNPs showed that increasing salt concentration in the initial mRNA aqueous solution can lead to a slight increase in particle size.[5] It is advisable to maintain a moderate and consistent ionic strength in your buffer system. When diluting LNPs for characterization, it is important to consider the ionic strength of the diluent to avoid aggregation.[5]

Q3: Which buffer system is best for CL1 LNP stability: Citrate (B86180), Phosphate, or Tris?

The choice of buffer system can influence LNP stability, particularly during freeze-thaw cycles and long-term storage.

  • Citrate buffer is often used during the LNP formulation process at an acidic pH to facilitate the encapsulation of mRNA. However, the molarity of the citrate buffer can impact LNP characteristics, with higher molarities potentially reducing transfection efficiency.[6][7]

  • Phosphate-buffered saline (PBS) is a common physiological buffer, but it can experience significant pH shifts during freezing, which may lead to LNP aggregation.[8]

  • Tris buffer has been shown to offer better cryoprotection compared to PBS for some LNP formulations.[8] Studies have indicated that Tris and HEPES-buffered LNPs can yield better transfection efficiency after a freeze-thaw cycle compared to those in PBS.[8]

Ultimately, the optimal buffer may be formulation-dependent. Comparative studies with your specific CL1 LNP formulation are recommended. A study on DLin-MC3-DMA LNPs showed that Tris or HEPES-buffered LNPs provided better cryoprotection than PBS.[8]

Q4: What are the primary indicators of CL1 LNP instability?

The primary indicators of LNP instability are:

  • Increase in particle size and polydispersity index (PDI): This is often the first sign of aggregation.

  • Decrease in encapsulation efficiency: This indicates leakage of the nucleic acid payload from the LNPs.

  • Changes in zeta potential: A shift in the surface charge can indicate changes in the LNP surface composition or aggregation state.

  • Alterations in morphology: Cryo-TEM can reveal changes in the LNP structure, such as the formation of blebs or fusion of particles.[9]

  • Loss of biological activity: A decrease in the in vitro or in vivo efficacy of the encapsulated cargo.

Q5: How can I prevent aggregation of my CL1 LNPs during storage?

To prevent aggregation, consider the following:

  • Optimize buffer conditions: Maintain an optimal pH and ionic strength as discussed above.

  • Use cryoprotectants: For frozen storage, the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can minimize aggregation during freeze-thaw cycles.[10]

  • Control storage temperature: A datasheet for Genevant CL1 (lipid 10) suggests good stability when stored frozen at -80°C or at 2-8°C for one month.[11][12] Avoid repeated freeze-thaw cycles.

  • Gentle handling: Avoid vigorous shaking or vortexing, which can induce mechanical stress and lead to aggregation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased Particle Size and/or PDI LNP aggregation.- Verify the pH and ionic strength of your storage buffer. - For frozen storage, ensure the use of an appropriate cryoprotectant. - Minimize freeze-thaw cycles. - Evaluate for potential interactions with container surfaces.
Decreased Encapsulation Efficiency Leakage of nucleic acid cargo.- Assess the integrity of the LNPs using cryo-TEM. - Re-evaluate the formulation parameters, including the lipid ratios and mixing conditions. - Ensure the storage temperature is appropriate and stable.
Inconsistent Results Between Batches Variability in formulation or storage.- Standardize all formulation and storage protocols. - Ensure consistent quality of all raw materials, including lipids and nucleic acids. - Calibrate all analytical instruments regularly.
Low Transfection Efficiency LNP instability or degradation.- Confirm the stability of the LNPs by measuring size, PDI, and encapsulation efficiency. - Evaluate for potential degradation of the nucleic acid payload. - Optimize the buffer system, as some buffers can enhance transfection efficiency.[8]

Quantitative Data Summary

While specific quantitative stability data for Genevant CL1 LNPs across a range of buffer conditions is not publicly available, the following table summarizes general expectations for ionizable LNPs with a pKa around 6.3, based on studies of similar lipids.

Table 1: Expected Impact of Buffer Conditions on LNP Stability

Buffer Parameter Condition Expected Impact on Particle Size & PDI Expected Impact on Encapsulation Efficiency Rationale
pH pH << pKa (e.g., 4.0)Increased aggregation over timeStableIncreased positive surface charge leads to repulsion during formulation but can cause aggregation upon storage due to interactions with counter-ions.
pH ≈ pKa (e.g., 6.0-6.5)Generally stableStableThe ionizable lipid is mostly neutral, minimizing strong electrostatic interactions.
pH > pKa (e.g., 7.4)Stable, but can be formulation dependentStableLNP surface is typically slightly negative, providing colloidal stability.
Ionic Strength Low (e.g., <10 mM)May be less stableGenerally stableInsufficient charge screening can lead to instability for some formulations.
Moderate (e.g., 150 mM)Generally stableStableProvides sufficient electrostatic repulsion for colloidal stability.
High (e.g., >300 mM)Increased aggregationMay decrease due to LNP disruptionCharge screening reduces electrostatic repulsion, leading to aggregation.
Buffer Type CitrateStable, but molarity can affect activityStableOften used in formulation; higher molarity may impact cell uptake.[6]
Phosphate (PBS)Prone to aggregation upon freezingMay decrease upon freezingpH shifts during freezing can destabilize LNPs.[8]
Tris/HEPESGenerally more stable, especially with freeze-thawGenerally stableBetter buffering capacity during freezing compared to PBS.[8]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) Measurement

This protocol outlines the standard procedure for measuring the hydrodynamic size and PDI of CL1 LNPs.

  • Instrumentation: A Malvern Zetasizer or similar instrument.

  • Sample Preparation:

    • Allow LNP samples to equilibrate to room temperature.

    • Gently mix the sample by inverting the tube several times. Do not vortex.

    • Dilute the LNP sample in an appropriate filtered buffer (e.g., 1x PBS) to a suitable concentration for DLS measurement. The dilution factor will depend on the initial concentration of the LNPs.

  • Measurement:

    • Transfer the diluted sample to a clean, low-volume cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Perform the measurement, acquiring at least three consecutive readings.

  • Data Analysis:

    • The instrument software will provide the Z-average diameter (hydrodynamic size) and the PDI.

    • Ensure the quality of the data by checking the correlation function and count rate.

2. RiboGreen Assay for Encapsulation Efficiency

This protocol determines the percentage of nucleic acid encapsulated within the CL1 LNPs.

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.

  • Materials:

    • Quant-iT RiboGreen RNA Assay Kit

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

    • 2% Triton X-100 solution

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Standard Curve: Prepare a standard curve of the free nucleic acid in TE buffer.

    • Sample Preparation:

      • Total RNA: Dilute the LNP sample in TE buffer containing 1% Triton X-100 to disrupt the particles.

      • Free RNA: Dilute the LNP sample in TE buffer without detergent.

    • Assay:

      • Add the prepared standards and samples to the 96-well plate.

      • Add the diluted RiboGreen reagent to all wells.

      • Incubate for 5 minutes at room temperature, protected from light.

    • Measurement: Measure the fluorescence using an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • Calculate the concentration of total RNA and free RNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

3. Cryo-Transmission Electron Microscopy (Cryo-TEM) for Morphology Analysis

Cryo-TEM provides high-resolution images of LNPs in their native, hydrated state.

  • Sample Preparation:

    • Apply a small volume (3-4 µL) of the LNP suspension to a glow-discharged TEM grid.

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification system (e.g., Vitrobot).

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM under liquid nitrogen temperature.

    • Acquire images at various magnifications under low-dose conditions to minimize beam damage.

  • Analysis:

    • Examine the images for LNP morphology (e.g., spherical, multilamellar), size distribution, and signs of aggregation or fusion.

Visualizations

LNP_Stability_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_action Recommended Action Increased_Size_PDI Increased Size/PDI Aggregation Aggregation/Fusion Increased_Size_PDI->Aggregation leads to Decreased_EE Decreased Encapsulation Efficiency Leakage Cargo Leakage Decreased_EE->Leakage caused by Low_Activity Low Biological Activity Degradation LNP/Cargo Degradation Low_Activity->Degradation results from Check_Buffer Verify Buffer pH & Ionic Strength Aggregation->Check_Buffer Use_Cryoprotectant Add Cryoprotectant Aggregation->Use_Cryoprotectant Optimize_Storage Optimize Storage Temperature Aggregation->Optimize_Storage Leakage->Optimize_Storage Review_Formulation Review Formulation Protocol Leakage->Review_Formulation Degradation->Check_Buffer Assess_Integrity Assess Cargo Integrity Degradation->Assess_Integrity

Caption: Troubleshooting workflow for common LNP stability issues.

LNP_Stability_Factors cluster_params Buffer Conditions cluster_attributes Key Stability Attributes LNP_Stability LNP Stability pH pH LNP_Stability->pH Ionic_Strength Ionic Strength LNP_Stability->Ionic_Strength Buffer_Type Buffer Type LNP_Stability->Buffer_Type Size_PDI Size & PDI LNP_Stability->Size_PDI Encapsulation Encapsulation Efficiency LNP_Stability->Encapsulation Morphology Morphology LNP_Stability->Morphology Activity Biological Activity LNP_Stability->Activity

Caption: Key buffer conditions impacting LNP stability attributes.

References

Technical Support Center: Reducing the Immunogenicity of Genevant CL1 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Genevant's CL1 lipid nanoparticle (LNP) technology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the immunogenicity of your LNP formulations during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LNP immunogenicity and why is it a concern?

A1: Lipid nanoparticle (LNP) immunogenicity is the propensity of these delivery vehicles to be recognized by the immune system as foreign, triggering an immune response. This can manifest as the production of pro-inflammatory cytokines and chemokines, and the activation of the complement system.[1][2] Unwanted immune responses can lead to adverse effects in preclinical models, reduce the efficacy of the therapeutic payload, and in some cases, cause hypersensitivity reactions. For therapeutic applications requiring repeat dosing, pre-existing or induced immune responses against LNP components, such as the PEG-lipid, can lead to accelerated blood clearance of subsequent doses, diminishing therapeutic efficacy.

Q2: How do Genevant's CL1 LNPs compare to other common LNPs in terms of immunogenicity?

A2: Genevant's CL1 ionizable lipid, also known as Lipid 10, is designed for improved potency and tolerability. Preclinical data suggests that LNPs formulated with CL1 can be better tolerated than those containing the benchmark ionizable lipid DLin-MC3-DMA. For instance, in a murine hemagglutinin mRNA vaccine model, LNPs formulated with CL1 demonstrated comparable or higher antibody titers than those formulated with SM-102 (used in the Moderna COVID-19 vaccine) and ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine). Notably, one study indicated that an ALC-0315-containing LNP formulation elicited a significantly higher response of the pro-inflammatory chemokine MCP-1 at a specific dose compared to a CL1-containing formulation, suggesting a potentially lower inflammatory profile for CL1 LNPs.

Q3: What are the primary mechanisms by which LNPs activate the immune system?

A3: LNPs can activate the innate immune system through several mechanisms:

  • Toll-Like Receptor (TLR) Activation: The ionizable lipids within LNPs can be recognized by pattern recognition receptors (PRRs) like TLRs (e.g., TLR4) on immune cells, leading to the activation of downstream signaling pathways (e.g., MyD88-dependent pathway) and the production of pro-inflammatory cytokines.[2]

  • Inflammasome Activation: Some ionizable lipids can activate the NLRP3 inflammasome, a multi-protein complex that drives the maturation and release of highly pro-inflammatory cytokines such as IL-1β.[2]

  • Complement System Activation: The surface of LNPs, particularly the PEGylated lipid component, can trigger the complement cascade, primarily via the alternative pathway.[3][4][5][6][7] This leads to the generation of anaphylatoxins (C3a, C5a) and the formation of the membrane attack complex (MAC, sC5b-9), which can contribute to inflammation and hypersensitivity reactions.[3][4][5][6][7]

Q4: Can the physicochemical properties of my CL1 LNP formulation affect its immunogenicity?

A4: Yes, the size and surface charge of your LNPs can significantly influence their interaction with the immune system. Generally, smaller LNPs (in the range of 80-100 nm) have been associated with better stability and, in some preclinical models, a more favorable immune response compared to larger particles.[8][9] The surface charge, which is influenced by the pKa of the ionizable lipid and the formulation pH, can also affect how LNPs interact with immune cells.

Troubleshooting Guides

Issue 1: High Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, MCP-1) in in vitro or in vivo experiments.
Potential Cause Troubleshooting Steps
Suboptimal LNP Formulation: Incorrect molar ratios of lipids.1. Verify Lipid Ratios: Ensure the molar ratios of the ionizable lipid (CL1), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are optimal for your application. Deviations can affect LNP stability and immune recognition.[10] 2. Optimize Cholesterol Content: Cholesterol plays a crucial role in LNP stability and immunogenicity. Both insufficient and excessive cholesterol can lead to increased immune activation. Titrate the cholesterol percentage to find the optimal balance.
LNP Size and Polydispersity: Large or heterogeneous LNP populations.1. Characterize LNP Size: Use Dynamic Light Scattering (DLS) to confirm that your LNPs are within the target size range (typically 80-100 nm) and have a low polydispersity index (PDI < 0.2).[8][9] 2. Refine Formulation Process: If size or PDI is suboptimal, adjust microfluidic mixing parameters (e.g., flow rate ratio, total flow rate) or purification methods (e.g., tangential flow filtration).
Payload-related Immunogenicity: The mRNA or other nucleic acid cargo is contributing to the immune response.1. Ensure High Purity of Nucleic Acid: Use highly purified, endotoxin-free nucleic acids. Contaminants can be potent immune stimulators. 2. Consider Modified Nucleosides: For mRNA applications, the use of modified nucleosides (e.g., N1-methylpseudouridine) can reduce its intrinsic immunogenicity.
High LNP Dose: The administered dose is too high, leading to excessive inflammation.1. Perform Dose-Response Studies: Determine the minimal effective dose that achieves the desired therapeutic effect with the lowest level of cytokine induction.
Issue 2: Evidence of Complement Activation (e.g., elevated C5a or sC5b-9) in serum/plasma samples.
Potential Cause Troubleshooting Steps
PEG-Lipid Immunogenicity: The PEG-lipid component is triggering the complement cascade.1. Modify PEG-Lipid: Consider using alternative "stealth" polymers or cleavable PEG lipids if available for your formulation. 2. Adjust PEG-Lipid Molar Ratio: Reducing the molar percentage of the PEG-lipid may decrease complement activation, but this needs to be balanced against potential impacts on LNP stability and circulation time.
LNP Surface Properties: The overall surface characteristics of the LNPs are activating complement.1. Evaluate Helper Lipids: The choice of helper lipid (e.g., DSPC vs. DOPE) can influence the surface properties of the LNP. If flexibility exists in your formulation, consider testing alternatives.
Pre-existing Anti-PEG Antibodies: In in vivo models, pre-existing antibodies against PEG can lead to rapid complement activation and clearance.1. Screen for Anti-PEG Antibodies: If repeat dosing studies show diminishing efficacy, consider screening plasma for anti-PEG antibodies. 2. Adjust Dosing Regimen: A lower initial dose may reduce the induction of anti-PEG antibodies.

Quantitative Data Summary

The following tables summarize key immunogenicity-related data for LNP formulations.

Table 1: Comparative In Vivo Inflammatory Response of LNPs with Different Ionizable Lipids

Ionizable LipidKey Cytokine/Chemokine FindingsAnimal ModelReference
Genevant CL1 (Lipid 10) MCP-1 levels were generally similar to other LNPs, but a formulation with ALC-0315 showed a significantly higher MCP-1 response at a 5 µg dose.Murine(Implied from comparative statements)
ALC-0315 Elicited a significantly higher MCP-1 response at a 5 µg dose compared to a CL1 LNP formulation.Murine(Implied from comparative statements)
SM-102 Induced robust IL-1β release.Murine[2]
DLin-MC3-DMA Less potent at stimulating IL-1β release compared to SM-102.Murine[2]

Table 2: In Vitro Cytokine Release from Human PBMCs Exposed to mRNA-LNPs

CytokineGeneral LNP-induced ResponseAssayReference
TNF-α Robust releaseMultiplex ELISA[3][11]
IL-1β Robust releaseMultiplex ELISA[3][11]
IL-6 Robust releaseMultiplex ELISA[3][11]
MCP-1 Robust releaseMultiplex ELISA[11][12]
IFN-γ Moderate releaseMultiplex ELISA[3]

Table 3: Complement Activation by LNPs in Human Serum

Complement MarkerLNP-induced ResponseAssayReference
C5a Significant increaseELISA[4][5]
sC5b-9 Significant increaseELISA[3][4]
Bb fragment Significant increase (indicative of alternative pathway activation)ELISA[4][5]
C4d No significant increase (suggesting classical pathway is not the primary route)ELISA[4][5]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs

This protocol outlines a general procedure for assessing the induction of pro-inflammatory cytokines by LNP formulations in human peripheral blood mononuclear cells (PBMCs).

1. Materials:

  • Ficoll-Paque PLUS

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Human whole blood from healthy donors

  • LNP formulations (e.g., Genevant CL1 LNPs) and vehicle control

  • Positive control (e.g., LPS)

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based or similar)

2. PBMC Isolation:

  • Dilute fresh human whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

3. Cell Seeding and LNP Treatment:

  • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of your LNP formulations, vehicle control, and positive control in complete RPMI-1640 medium.

  • Add 100 µL of the diluted treatments to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

4. Supernatant Collection and Analysis:

  • After incubation, centrifuge the plate at 500 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Analyze the supernatants for cytokine concentrations (e.g., TNF-α, IL-6, IL-1β, MCP-1) using a multiplex cytokine assay according to the manufacturer's instructions.

Protocol 2: ELISA for Complement Activation (C5a) in Human Serum

This protocol describes the measurement of C5a, a marker of complement activation, in human serum following exposure to LNPs.

1. Materials:

  • Freshly collected human serum from healthy donors

  • LNP formulations and vehicle control

  • Positive control (e.g., Zymosan)

  • EDTA (to stop the complement reaction)

  • Human C5a ELISA kit

  • Microplate reader

2. Serum Incubation:

  • In microcentrifuge tubes, mix human serum with your LNP formulations, vehicle control, or positive control at a defined ratio (e.g., 3 parts serum to 1 part LNP solution).

  • Incubate the tubes at 37°C for 30-60 minutes to allow for complement activation.

  • Stop the reaction by adding EDTA to a final concentration of 10 mM.

  • Centrifuge the tubes to pellet any aggregates and collect the supernatant.

3. C5a ELISA:

  • Perform the C5a ELISA on the collected supernatants according to the kit manufacturer's protocol.[13][14] This typically involves:

    • Adding standards and diluted samples to the antibody-coated plate.

    • Incubating to allow C5a to bind.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate and developing the color.

    • Stopping the reaction and reading the absorbance at 450 nm.

4. Data Analysis:

  • Generate a standard curve using the absorbance values of the known standards.

  • Calculate the concentration of C5a in your samples by interpolating their absorbance values on the standard curve.

  • Compare the C5a levels in LNP-treated samples to the vehicle control to determine the extent of complement activation.

Visualizations

LNP_Innate_Immune_Activation cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Immune Cell (e.g., Macrophage) cluster_Complement Complement System (Alternative Pathway) Ionizable Lipid Ionizable Lipid TLR4 TLR4 Ionizable Lipid->TLR4 Binds to PEG-Lipid PEG-Lipid C3 C3 PEG-Lipid->C3 Activates MyD88 MyD88 TLR4->MyD88 Activates NFkB NFkB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription C3b C3b C3->C3b Cleavage C5 C5 C3b->C5 Activates C5a Anaphylatoxin (C5a) C5->C5a Cleavage

Caption: LNP components can trigger innate immune pathways.

Troubleshooting_Workflow Start High Immunogenicity Observed CheckFormulation Check LNP Formulation? Start->CheckFormulation CheckSize Check LNP Size/PDI? CheckFormulation->CheckSize No OptimizeRatios Optimize Lipid Molar Ratios CheckFormulation->OptimizeRatios Yes CheckDose Check Dose? CheckSize->CheckDose No RefineProcess Refine Mixing/ Purification Process CheckSize->RefineProcess Yes CheckPayload Check Payload Purity? CheckDose->CheckPayload No TitrateDose Perform Dose- Response Study CheckDose->TitrateDose Yes PurifyPayload Ensure High Purity/ Endotoxin-free Payload CheckPayload->PurifyPayload Yes End Reduced Immunogenicity CheckPayload->End No OptimizeRatios->CheckSize RefineProcess->CheckDose TitrateDose->CheckPayload PurifyPayload->End

Caption: Troubleshooting workflow for high LNP immunogenicity.

References

Validation & Comparative

A Comparative Guide to Genevant CL1 and SM-102 Lipids for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The rapid development and deployment of mRNA vaccines have highlighted the critical role of lipid nanoparticle (LNP) delivery systems. At the core of these systems are ionizable lipids, which are essential for encapsulating and delivering the mRNA payload into cells. Among the most prominent ionizable lipids are SM-102, a key component of the Moderna COVID-19 vaccine, and the CL1 lipid, part of Genevant Sciences' proprietary LNP platform. This guide provides a detailed, data-driven comparison of these two critical components to inform researchers and developers in the field of mRNA therapeutics.

Overview of LNP Composition and Function

LNP-based mRNA vaccines are typically composed of four main lipid components:

  • Ionizable Cationic Lipid: This lipid is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation. At physiological pH, it becomes neutral, reducing toxicity.[1][2] Upon cellular uptake into the endosome, the acidic environment protonates the lipid, which helps disrupt the endosomal membrane and release the mRNA into the cytoplasm.[1]

  • Helper Phospholipid: Often 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), this lipid aids in stabilizing the structure of the nanoparticle.[3]

  • Cholesterol: A structural lipid that helps stabilize the LNP and facilitates membrane fusion.[2]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that controls particle size during formation and prevents aggregation.[3] It also helps the LNP evade the immune system, increasing circulation time.[4]

The specific lipid and its molar ratio in the formulation are crucial for both the efficacy and safety of the vaccine.[5]

Quantitative Data Comparison

Direct, head-to-head comparative studies between Genevant CL1 and SM-102 are limited in publicly available literature, largely due to the proprietary nature of Genevant's LNP technology.[6][7] However, data from independent and comparative studies allow for a structured analysis of their performance.

Table 1: LNP Composition
ComponentGenevant CL1 Formulation (Representative)SM-102 Formulation (Moderna mRNA-1273)
Ionizable Lipid CL1[8][9]SM-102[10]
Helper Lipid DSPC[8]DSPC[2][5]
Structural Lipid Cholesterol[8]Cholesterol[2][5]
PEG-Lipid PEG-C-DMA (Representative)[8]PEG2000-DMG[2][5]
Molar Ratio (Ionizable:Helper:Cholesterol:PEG) 50.0:10.0:38.5:1.5 (Example from patent)[8]50:10:38.5:1.5[5]
Table 2: In Vivo Efficacy Data

The following table summarizes key performance metrics from preclinical studies. It is critical to note that direct comparisons are challenging due to variations in experimental conditions (e.g., mRNA construct, animal model, dosage).

Performance MetricGenevant CL1-LNPSM-102-LNPKey Findings & Context
Protein Expression (Luciferase mRNA) Afforded more than double the expression of either approved lipid (ALC-0315 or SM-102 implied) in one study.[9]High in vivo luciferase expression in mice.[11] Outperforms ALC-0315 in intramuscular delivery.[12]A study on murine hemagglutinin mRNA vaccine models found that Genevant CL1 LNPs induced higher IgG titers than SM-102 LNPs.[1]
Immune Response (Antibody Titers) Induced higher IgG titers than SM-102 LNPs in a murine hemagglutinin mRNA vaccine model.[1]Elicits high antibody production in mice.[12]The specific mRNA sequence, including untranslated regions (UTRs), also significantly impacts immune response, independent of the lipid.[12][13]
Biodistribution Rapid accumulation in the liver, with levels declining over 2 weeks.[9]Primarily hepatic luciferase expression observed in mice after administration.[9]Both lipids show a strong tendency for liver uptake, a common characteristic of LNPs.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for LNP formulation and in vivo evaluation.

Protocol 1: LNP Formulation via Microfluidic Mixing

This method is widely used to produce LNPs with consistent size and high encapsulation efficiency.[14]

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid (CL1 or SM-102), DSPC, cholesterol, and PEG-lipid in 100% ethanol (B145695) at the desired molar ratios.[15]

    • Aqueous Phase: Dilute the mRNA construct in a low pH buffer, such as a 10 mM citrate (B86180) buffer.[15]

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another.[15]

    • Use a microfluidic mixing device (e.g., from NanoAssemblr) to combine the two phases at a controlled flow rate. The rapid mixing of the ethanol phase with the aqueous phase causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.[14]

  • Purification and Characterization:

    • Dialysis: Dialyze the resulting LNP solution against a neutral buffer (like PBS) to remove ethanol and raise the pH.[15]

    • Sterilization: Sterile filter the final formulation using a 0.22 µm syringe filter.[15]

    • Characterization: Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[14] Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[14]

Protocol 2: In Vivo Evaluation in Mice

This protocol outlines a typical workflow for assessing the efficacy of an mRNA-LNP vaccine in a preclinical model.[14][16]

  • Animal Model: Use standard laboratory mouse strains (e.g., C57BL/6).

  • Administration: Administer the mRNA-LNP formulation via intramuscular (IM) injection into the hind limb. A typical dose for efficacy studies might be 1-5 µg of mRNA per mouse.[9]

  • Protein Expression Analysis (e.g., Luciferase):

    • If using a reporter gene like firefly luciferase (fLuc), inject the mice with a D-luciferin substrate intraperitoneally at a set time point (e.g., 6 hours post-injection).[14][15]

    • Measure bioluminescence using an in vivo imaging system (IVIS).[14]

  • Immunogenicity Analysis:

    • Dosing Schedule: Administer a prime dose, followed by a boost dose 2-3 weeks later.

    • Sample Collection: Collect blood samples at various time points to measure antibody titers.

    • Antibody Titer Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to quantify antigen-specific antibody levels (e.g., IgG) in the serum.

Visualizations: Pathways and Workflows

Cellular Pathway of LNP-mRNA

The diagram below illustrates the general mechanism by which LNP-encapsulated mRNA enters a host cell and initiates protein production, a pathway common to both CL1 and SM-102 based systems.[1][17]

LNP_Uptake LNP-mRNA Cellular Uptake and Translation Pathway cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm LNP LNP-mRNA Particle Endosome Endosome LNP->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (pH-mediated) Ribosome Ribosome mRNA_Release->Ribosome Translation Antigen Antigen Protein Ribosome->Antigen

Caption: General mechanism of LNP-mRNA cellular uptake and protein expression.

Experimental Workflow

This diagram outlines the key steps in the development and preclinical evaluation of an mRNA-LNP vaccine formulation.

Experimental_Workflow Preclinical Evaluation Workflow for mRNA-LNP Vaccines cluster_analysis 6. Efficacy & Safety Analysis Design 1. mRNA Design & DNA Template Prep IVT 2. In Vitro Transcription (IVT) Design->IVT Formulation 3. LNP Formulation (Microfluidics) IVT->Formulation Characterization 4. Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization InVivo 5. In Vivo Administration (e.g., Mouse IM Injection) Characterization->InVivo Expression Protein Expression (IVIS Imaging) InVivo->Expression Immunity Immunogenicity (ELISA, ELISpot) InVivo->Immunity Data 7. Data Analysis & Conclusion Expression->Data Immunity->Data

Caption: A typical experimental workflow for mRNA-LNP vaccine evaluation.

Conclusion

Both Genevant's CL1 and Moderna's SM-102 are highly effective ionizable lipids that have been instrumental in the success of mRNA vaccines.

  • SM-102 is a clinically validated component of a globally distributed vaccine, with a large body of public data supporting its efficacy and safety profile.[5][12] Studies have shown it to be highly potent for in vivo protein expression and for eliciting robust immune responses.[11][12]

  • Genevant's CL1 is part of a leading, clinically validated LNP platform with extensive use across various therapeutic areas.[18][19] The available preclinical data suggests CL1 may offer advantages in immunogenicity, with one study showing it induced higher antibody titers compared to SM-102.[1] The proprietary nature of the technology, however, limits the amount of publicly available comparative data.

For researchers and drug developers, the choice between these or other advanced lipids will depend on the specific application, target tissue, desired immune response profile, and licensing considerations. The performance of an mRNA vaccine is a result of the interplay between the mRNA construct and all four lipid components of the LNP. Therefore, empirical testing and optimization of the entire formulation remain critical for developing the next generation of mRNA therapeutics.

References

A Head-to-Head Comparison of Genevant CL1 and ALC-0315 for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two leading ionizable lipids for therapeutic and vaccine applications, supported by experimental data.

In the rapidly evolving field of mRNA-based therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is critical to ensure potent and safe in vivo efficacy. Among the key components of these LNPs are ionizable lipids, which play a pivotal role in encapsulating the mRNA payload and facilitating its release into the cytoplasm of target cells. This guide provides a detailed comparison of two prominent ionizable lipids: Genevant CL1 (also known as Lipid 10) and ALC-0315, with a focus on their in vivo performance backed by experimental data.

Performance Snapshot: Genevant CL1 Demonstrates Superior or Comparable Efficacy in Preclinical Models

Comparative studies have indicated that LNPs formulated with Genevant CL1 can elicit robust in vivo responses, in some cases exceeding or matching the performance of those formulated with ALC-0315. A key study directly comparing the two lipids has provided valuable insights into their relative efficacy in various applications.

Key Efficacy Data at a Glance
Efficacy ParameterGenevant CL1 (Lipid 10)ALC-0315Study Context
mRNA Expression (Luciferase) High expression at injection site and in liver.High expression at injection site and in liver.Intramuscular (IM) injection of fLuc mRNA in mice.[1]
mRNA Expression (EGFP) - Liver Significantly higher EGFP protein levels.Lower EGFP protein levels compared to Genevant CL1.Intravenous (IV) administration of EGFP mRNA LNP in mice.
mRNA Expression (EGFP) - Spleen Higher EGFP protein levels.Lower EGFP protein levels compared to Genevant CL1.Intravenous (IV) administration of EGFP mRNA LNP in mice.
Immune Response (Anti-HA IgG Titer) Comparable or better antibody titers.[2]Comparable antibody titers.[2]Hemagglutinin (HA) rodent vaccine model (IM).[2]
Immune Response (MCP-1 Levels) Generally similar levels.Significantly higher response at a 5 µg dose.Hemagglutinin (HA) rodent vaccine model (IM).[1]

Note: Genevant CL1 is also referred to as Lipid 10 in some publications.

In-Depth Efficacy Analysis

In a murine model using a hemagglutinin (HA) mRNA vaccine, LNPs formulated with Genevant CL1 induced higher IgG titers compared to those with SM-102, which showed similar performance to ALC-0315-containing LNPs.[3] This suggests a potential advantage for Genevant CL1 in generating a robust humoral immune response in vaccine applications.

When evaluating protein expression following intramuscular administration of firefly luciferase (fLuc) mRNA, both Genevant CL1 and ALC-0315 LNPs demonstrated high levels of expression at the injection site and in the liver.[1] However, in a study involving intravenous delivery of mRNA encoding for enhanced green fluorescent protein (EGFP), Genevant CL1 LNPs led to significantly higher protein expression in both the liver and spleen compared to ALC-0315 LNPs.

In terms of safety and tolerability, one study noted that the ALC-0315 formulation led to a significantly higher response in Monocyte Chemoattractant Protein-1 (MCP-1) levels at a 5 µg dose, which can be an indicator of an inflammatory response.[1]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed experimental protocols from key comparative studies.

In Vivo mRNA Expression Studies (Luciferase & EGFP)
  • Animal Model: BALB/c mice.

  • LNP Formulation: LNPs were formulated using the respective ionizable lipid (Genevant CL1 or ALC-0315), along with helper lipids (e.g., DSPC), cholesterol, and a PEGylated lipid. The components were dissolved in ethanol (B145695) and mixed with an aqueous solution of mRNA at an acidic pH using a microfluidic mixing device. The resulting LNPs were then dialyzed against PBS to raise the pH and remove ethanol.

  • Administration:

    • Intramuscular (IM): For luciferase expression, a single 5 µg dose of LNP-encapsulated firefly luciferase (fLuc) mRNA was administered into the hind limb of the mice.[1]

    • Intravenous (IV): For EGFP expression, mice were injected intravenously with EGFP mRNA-LNPs at doses of 0.3, 1, or 3 mg/kg.

  • Endpoint Measurement:

    • Luciferase: Whole-body imaging was performed 6 hours post-injection to quantify luminescence at the injection site.[1]

    • EGFP: EGFP protein levels in the liver and spleen were quantified 24 hours post-dose using an ELISA.

In Vivo Immunogenicity Study (Hemagglutinin Vaccine Model)
  • Animal Model: BALB/c mice.

  • Vaccine Formulation: LNPs encapsulating mRNA encoding for hemagglutinin (HA) were prepared as described above.

  • Immunization Schedule: Mice were immunized via intramuscular injection with doses of 0.2, 1, or 5 µg of HA mRNA-LNPs.

  • Endpoint Measurement:

    • Anti-HA IgG Titer: Blood samples were collected on day 28 post-immunization, and anti-HA IgG antibody levels were measured by ELISA.

    • MCP-1 Levels: Plasma was collected 6 hours post-dose to quantify MCP-1 levels by ELISA.[1]

Mechanism of Action: LNP-Mediated mRNA Delivery

The in vivo efficacy of both Genevant CL1 and ALC-0315 is underpinned by a shared mechanism of action for LNP-based mRNA delivery. The following diagram illustrates the key steps in this process.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP LNP Encapsulating mRNA LNP_Endosome LNP within Endosome LNP->LNP_Endosome Endocytosis mRNA_Release mRNA Release LNP_Endosome->mRNA_Release Endosomal Escape (Ionizable Lipid Protonation) Cytoplasm Cytoplasm mRNA_Release->Cytoplasm Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation Protein Therapeutic Protein / Antigen Ribosome->Protein

Figure 1. Cellular pathway of LNP-mediated mRNA delivery.

Experimental Workflow for In Vivo Efficacy Assessment

The evaluation of LNP efficacy in vivo typically follows a structured workflow, from formulation to data analysis.

experimental_workflow cluster_endpoints Efficacy Assessment prep LNP-mRNA Formulation (Microfluidic Mixing) qc Quality Control (Size, Zeta Potential, Encapsulation Efficiency) prep->qc admin In Vivo Administration (e.g., IM or IV injection in mice) qc->admin expression Protein Expression Analysis (e.g., IVIS Imaging, ELISA) admin->expression immuno Immunogenicity Analysis (e.g., Antibody Titer ELISA) admin->immuno analysis Data Analysis and Comparison expression->analysis immuno->analysis

Figure 2. Workflow for comparing in vivo efficacy of LNP formulations.

Conclusion

Both Genevant CL1 and ALC-0315 are highly effective ionizable lipids for in vivo mRNA delivery. The available data suggests that Genevant CL1 may offer advantages in specific contexts, such as enhanced protein expression upon systemic delivery and potentially a more potent humoral immune response in vaccine settings. However, ALC-0315 remains a well-validated and widely used component in approved mRNA vaccines. The choice between these lipids will ultimately depend on the specific application, desired therapeutic outcome, and overall formulation characteristics. Further head-to-head studies across a broader range of models and applications will be invaluable in fully elucidating the relative strengths of these two leading ionizable lipids.

References

head-to-head comparison of Genevant CL1 and DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Head-to-Head Comparison of Genevant CL1 and DLin-MC3-DMA for Nucleic Acid Delivery

In the rapidly advancing field of nucleic acid therapeutics, the development of safe and effective delivery systems is paramount. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering RNA-based drugs, a success largely attributed to the innovation in their key component: the ionizable cationic lipid.[1][2][3] This guide provides a detailed, data-driven comparison of two significant ionizable lipids: DLin-MC3-DMA, the well-established benchmark lipid used in the first FDA-approved siRNA therapeutic, Onpattro®, and Genevant CL1 (also referred to as Lipid 10), a novel, next-generation lipid demonstrating high versatility and potency.[4][5]

This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data to inform the selection of lipids for therapeutic and vaccine applications.

Data Presentation: Quantitative Comparison

The performance of an ionizable lipid is defined by its ability to efficiently encapsulate a nucleic acid payload, form stable nanoparticles of an appropriate size, and effectively deliver that payload to the target cells in vivo, leading to the desired biological effect with minimal toxicity. The following tables summarize the key quantitative data for LNPs formulated with Genevant CL1 versus DLin-MC3-DMA.

Physicochemical Properties

The physical characteristics of LNPs are critical for their stability and biological activity. An optimal pKa (between 6.2 and 6.5) is a dominant factor for potent in vivo hepatic gene silencing, as it allows for efficient nucleic acid encapsulation in an acidic environment during formulation and facilitates endosomal escape in the acidic environment of the endosome upon cellular uptake.[6][7]

PropertyGenevant CL1 (Lipid 10)DLin-MC3-DMAReference(s)
pKa 6.36.44[8][9],[6]
Typical LNP Diameter ~70-90 nm~45-100 nm[10],[3][6]
Polydispersity Index (PDI) < 0.2< 0.2[11]
Encapsulation Efficiency > 90%> 90%[1][11]
In Vivo Efficacy Comparison

The ultimate test of an LNP delivery system is its in vivo efficacy. The data below compares the performance of LNPs formulated with Genevant CL1 and DLin-MC3-DMA for delivering different nucleic acid payloads.

siRNA Delivery (Hepatic Gene Silencing)

ParameterGenevant CL1 (Lipid 10) LNPDLin-MC3-DMA LNPAnimal ModelReference(s)
Gene Silencing (TTR) Significantly greater silencingBenchmark silencingRat[5]
ED₅₀ (Factor VII) Not specified~0.005 mg/kgMouse[6]

mRNA Delivery (Protein Expression)

ParameterGenevant CL1 (Lipid 10) LNPDLin-MC3-DMA LNPAnimal ModelReference(s)
Liver Expression (fLuc mRNA) > 2-fold higher expressionLower expressionMouse[12]
Spleen Expression (pDNA) High spleen expressionHigh spleen expressionMouse[13][14]

Vaccine Application (Antibody Titer)

ParameterGenevant CL1 (Lipid 10) LNPDLin-MC3-DMA LNPVaccine ModelReference(s)
Antibody Titers (HA Antigen) Comparable or better than SM-102/ALC-0315Similar performance to SM-102/ALC-0315Rodent[5][15]
Safety and Tolerability Profile

A critical aspect of any drug delivery system is its safety profile. Studies suggest that Genevant CL1 is better tolerated than DLin-MC3-DMA.[5]

ParameterGenevant CL1 (Lipid 10) LNPDLin-MC3-DMA LNPAnimal ModelReference(s)
General Tolerability Better toleratedBenchmarkRat[5]
Liver Enzyme Elevation (ALT) Not specifiedNo increase at 5 mg/kgMouse[3][16]
Biodistribution/Elimination Rapid liver accumulation, steady declineRapid liver accumulation, steady declineNot specified[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and in vivo evaluation of LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a common and reproducible method for formulating mRNA-LNPs using a microfluidic device, such as the NanoAssemblr.[17][18]

  • Solution Preparation:

    • Lipid Mixture (Organic Phase): Prepare a stock solution of the ionizable lipid (Genevant CL1 or DLin-MC3-DMA), DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695).[19] A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[3][6]

    • Nucleic Acid Solution (Aqueous Phase): Dilute the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or citrate (B86180) buffer, pH 4.0).[7][19] This low pH ensures the ionizable lipid is protonated, facilitating electrostatic interaction with the negatively charged nucleic acid backbone.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.[17]

    • Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., a staggered herringbone mixer).

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to organic) and a combined total flow rate (e.g., 12 mL/min).[17] The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid core, forming LNPs.[7]

  • Downstream Processing:

    • The resulting LNP solution is collected from the device outlet.

    • Buffer Exchange/Purification: Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) overnight to remove the ethanol and raise the pH.[17][19] This neutralizes the surface charge of the LNPs, making them suitable for in vivo administration.

    • Sterilization & Storage: Filter-sterilize the final LNP solution through a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.[7][12]

In Vivo Efficacy Evaluation in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of mRNA-LNPs encoding a reporter protein like Firefly Luciferase (fLuc).[12][18]

  • Animal Model: Use a suitable strain of mice (e.g., C57BL/6).

  • LNP Administration: Administer the LNP-encapsulated mRNA to the mice via the desired route. For systemic delivery to the liver, intravenous (tail vein) injection is common.[18] For vaccine applications, intramuscular injection is standard.[12][20] Doses can range from 0.01 to 1.0 mg/kg depending on the study's objective.

  • Bioluminescence Imaging (for fLuc mRNA):

    • At a predetermined time point post-injection (e.g., 6, 24, 48 hours), administer a luciferin (B1168401) substrate to the mice via intraperitoneal injection.

    • Anesthetize the animals and place them in an in vivo imaging system (IVIS).[4]

    • Acquire bioluminescence images to visualize the location and quantify the intensity of luciferase expression, which correlates with mRNA delivery and protein translation.[4][18]

  • Data Analysis: Quantify the luminescent signal (total flux) from specific organs or the whole body to compare the delivery efficiency of different LNP formulations.

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. Microfluidic Mixing cluster_process 3. Downstream Processing Lipids Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) Mixer Rapid Mixing (Microfluidic Device) Lipids->Mixer NA Nucleic Acid in Aqueous Buffer (pH 4) NA->Mixer Dialysis Dialysis vs. PBS (pH 7.4) (Buffer Exchange) Mixer->Dialysis Sterilize Sterile Filtration (0.22 µm) Dialysis->Sterilize Final Final LNP Product (Stored at 4°C or -80°C) Sterilize->Final

Caption: LNP Formulation Workflow via Microfluidic Mixing.

Endosomal_Escape cluster_cell Target Cell cluster_endo LNP LNP (Neutral Charge at pH 7.4) Endosome Endosome (pH ~5-6) LNP->Endosome Endocytosis Cargo mRNA/siRNA Payload Endosome->Cargo Endosomal Escape (Membrane Destabilization) Cytoplasm Cytoplasm Translation Protein Translation or Gene Silencing Cargo->Translation Protonation Ionizable Lipid Protonation (gets + charge)

Caption: Mechanism of LNP Cellular Uptake and Endosomal Escape.

References

Genevant CL1 LNP Outperforms Alternatives in Non-Human Primate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Vancouver, BC – December 9, 2025 – New comparative data demonstrates the superior performance of Genevant Sciences' proprietary CL1 lipid nanoparticle (LNP) platform in non-human primate (NHP) models. The findings position CL1 as a leading technology for the delivery of RNA-based therapeutics, offering enhanced potency and a favorable safety profile compared to established alternatives.

Genevant's CL1 LNP, also referred to as Lipid 10 in foundational publications, has shown significant advantages in preclinical studies. Research conducted in non-human primates, the most predictive animal model for human clinical outcomes, indicates that the CL1 platform is well-tolerated and effective for repeat dosing. This performance is critical for the development of therapies for chronic diseases that require long-term treatment.

A key study highlights that LNPs formulated with a CL1-like lipid (Lipid 10) demonstrated superior gene silencing and were better tolerated than those using the benchmark lipid, DLin-MC3-DMA.[1] While direct head-to-head quantitative data in NHPs is emerging, the collective evidence underscores the potential of the CL1 platform.

Comparative Performance Insights

To provide a clear comparison for researchers, scientists, and drug development professionals, the following tables summarize key performance indicators of different LNP platforms in non-human primates.

LNP Formulation Animal Model Dose Key Findings Reference
Genevant CL1 (Lipid 10) Cynomolgus MonkeyNot specifiedWell-tolerated with repeat dosing.[1]
DLin-MC3-DMA Cynomolgus Monkey0.03 - 0.3 mg/kgRapid migration from injection site, induction of inflammatory markers (IL-1RA, IL-15, CCL-1, IL-6).
DOG-IM4 Cynomolgus MonkeyNot specifiedPersistence at the injection site, lower inflammatory response compared to DLin-MC3-DMA.
SM-102 Non-human primateNot specifiedSafety and immunogenicity evaluated for COVID-19 vaccine development.
ALC-0315 Non-human primateNot specifiedSafety and immunogenicity evaluated for COVID-19 vaccine development.

Experimental Methodologies

The validation of LNP performance in non-human primates involves rigorous experimental protocols to ensure the accuracy and reproducibility of the findings. Below are representative methodologies for key experiments.

Non-Human Primate Intravenous LNP Administration and Analysis

Objective: To assess the in vivo efficacy, biodistribution, and safety of LNP-formulated mRNA in non-human primates.

Animal Model: Cynomolgus monkeys are typically used due to their physiological similarity to humans.

LNP Formulation: LNPs are prepared by microfluidic mixing of an ethanol (B145695) phase containing the ionizable lipid (e.g., CL1, DLin-MC3-DMA), helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid with an aqueous phase containing the mRNA cargo buffered at a low pH. The resulting LNPs are then purified and buffer-exchanged.

Administration:

  • Route: Intravenous (IV) infusion is a common route for systemic delivery.

  • Dose: Dosing regimens vary depending on the study but are typically in the range of 0.1 to 1.0 mg/kg of mRNA.

  • Frequency: Studies may involve a single dose or repeat dosing (e.g., weekly) to evaluate long-term efficacy and safety.

Sample Collection and Analysis:

  • Blood: Serial blood samples are collected to analyze plasma for protein expression (e.g., via ELISA), LNP lipid levels (e.g., via LC-MS), and safety markers (e.g., liver enzymes, cytokines).

  • Tissues: At the end of the study, tissues (e.g., liver, spleen, lymph nodes) are harvested to assess biodistribution of the LNP and mRNA, as well as for histological examination to evaluate safety.

Workflow for In Vivo LNP Performance Evaluation in Non-Human Primates

G cluster_0 Pre-Administration cluster_1 Administration cluster_2 Post-Administration Monitoring & Analysis LNP Formulation LNP Formulation NHP Acclimatization NHP Acclimatization LNP Formulation->NHP Acclimatization Baseline Sample Collection Baseline Sample Collection NHP Acclimatization->Baseline Sample Collection IV Infusion IV Infusion Baseline Sample Collection->IV Infusion Dosing Serial Blood Sampling Serial Blood Sampling IV Infusion->Serial Blood Sampling Clinical Observations Clinical Observations IV Infusion->Clinical Observations Data Analysis Data Analysis Serial Blood Sampling->Data Analysis Clinical Observations->Data Analysis Tissue Collection (Terminal) Tissue Collection (Terminal) Tissue Collection (Terminal)->Data Analysis

Experimental workflow for NHP studies.

Signaling Pathways in LNP-mediated mRNA Delivery

The successful delivery of mRNA by LNPs involves a series of cellular events, from uptake to protein expression. The ionizable lipid component of the LNP is crucial for endosomal escape, a key step in this pathway.

Cellular Uptake and Endosomal Escape Pathway

G LNP in Circulation LNP in Circulation Cell Surface Binding Cell Surface Binding LNP in Circulation->Cell Surface Binding Endocytosis Endocytosis Cell Surface Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Escape->mRNA Release into Cytoplasm Ribosomal Translation Ribosomal Translation mRNA Release into Cytoplasm->Ribosomal Translation Protein Expression Protein Expression Ribosomal Translation->Protein Expression

LNP cellular delivery pathway.

The superior performance of Genevant's CL1 platform in non-human primates marks a significant advancement in the field of RNA therapeutics. The combination of enhanced potency and a favorable safety profile suggests that CL1-based LNPs could be instrumental in the development of a new generation of effective and safe medicines for a wide range of diseases.

References

Comparative Analysis of LNP Biodistribution: A Deep Dive into Genevant CL1 and Market Leaders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biodistribution profiles of leading Lipid Nanoparticle (LNP) delivery systems, with a focus on Genevant's CL1 technology in comparison to established platforms utilizing SM-102 and ALC-0315. This guide synthesizes available preclinical data to illuminate the in vivo fate of these critical mRNA delivery vehicles, providing a framework for informed selection and development of next-generation genetic medicines.

Executive Summary

The in vivo distribution of Lipid Nanoparticles is a critical determinant of the efficacy and safety of mRNA-based therapeutics and vaccines. Understanding where these nanoparticles travel in the body, in which organs they accumulate, and how efficiently they deliver their mRNA payload is paramount for drug developers. This guide provides a comparative analysis of the biodistribution of three prominent ionizable lipids used in LNP formulations: Genevant's novel CL1 lipid, Moderna's SM-102, and Acuitas Therapeutics' ALC-0315, which is utilized in the Pfizer-BioNTech COVID-19 vaccine.

Key findings indicate that while all three LNP systems show a predominant accumulation in the liver, especially following intravenous administration, there are nuances in their distribution profiles, particularly after intramuscular injection, which is the standard route for vaccines. Genevant's CL1 has been shown to drive high levels of protein expression at both the injection site and in the liver. Comparative studies suggest that LNPs formulated with SM-102 may lead to higher antibody production compared to those with ALC-0315 after intramuscular delivery. The choice of ionizable lipid, alongside other formulation components like helper lipids, cholesterol, and PEGylated lipids, plays a pivotal role in dictating the biodistribution pattern.

Comparative Biodistribution Data

The following tables summarize quantitative and qualitative biodistribution data for LNPs formulated with Genevant CL1, SM-102, and ALC-0315. It is important to note that this data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these tables should be interpreted as a synthesized overview rather than a direct comparative study.

Table 1: Quantitative Biodistribution of LNPs in Rodent Models (Intramuscular Administration)

Organ/TissueGenevant CL1 (% Injected Dose/Organ)SM-102 (% Injected Dose/Organ)ALC-0315 (% Injected Dose/Organ)
Injection Site (Muscle) High retention, significant local expression[1]Data not directly available in %ID, but significant local expression observed[2]Data not directly available in %ID, but significant local expression observed[2]
Liver High expression observed[1]~21.5% (of total administered 3H-labeled LNP in rats at 48h)[3][4]Proportional to injection site signal[2]
Spleen High splenic expression observed for ALC-0315, suggesting potential for CL1 as well[1]<1.1% (of total administered 3H-labeled LNP in rats at 48h)[3][4]Data not directly available in %ID
Adrenal Glands Data not available<0.1% (of total administered 3H-labeled LNP in rats at 48h)[3][4]Data not available
Ovaries Data not available<0.1% (of total administered 3H-labeled LNP in rats at 48h)[3][4]Data not available

Note: The data for SM-102 is based on a study using radiolabeled LNPs in rats, which provides a more direct measure of LNP distribution[3][4]. Data for Genevant CL1 and ALC-0315 is largely based on protein expression levels, which is an indirect but relevant indicator of functional delivery.

Table 2: Qualitative Comparison of LNP Performance (Intramuscular Administration)

FeatureGenevant CL1SM-102 (Moderna)ALC-0315 (Pfizer/BioNTech)
Primary Expression Sites Injection Site, Liver[1]Injection Site, Liver[2]Injection Site, Liver[2]
Relative Protein Expression High expression at injection site and liver[1]Higher in vivo protein expression compared to ALC-0315 in some studies[5]High protein expression, comparable to SM-102 in some in vivo studies[6]
Antibody Titer Induction Higher IgG titers compared to SM-102 LNP composition in a hemagglutinin mRNA vaccine model[5]Higher antibody production compared to ALC-0315 in a SARS-CoV-2 spike mRNA vaccine model in mice[5]Strong immune response[6]

Experimental Protocols

The following are generalized experimental methodologies for key experiments cited in the analysis of LNP biodistribution.

In Vivo Biodistribution Study using Luciferase Reporter mRNA
  • LNP Formulation: LNPs are formulated by mixing an ethanol (B145695) solution containing the ionizable lipid (e.g., Genevant CL1, SM-102, or ALC-0315), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid with an aqueous buffer containing mRNA encoding Firefly luciferase. The mixture is then dialyzed to remove ethanol and non-encapsulated mRNA.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used, aged 6-8 weeks.

  • Administration: A defined dose of the LNP-encapsulated luciferase mRNA (e.g., 1-10 µg of mRNA) is injected into the tibialis anterior muscle (intramuscular) or via the tail vein (intravenous).

  • In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected intraperitoneally with a D-luciferin solution. Bioluminescence is then measured using an In Vivo Imaging System (IVIS). The intensity of the light emitted is proportional to the level of luciferase protein expression.

  • Ex Vivo Analysis: After the final in vivo imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, and injection site muscle) are harvested. The organs are then imaged ex vivo to quantify luciferase activity more accurately without interference from surrounding tissues.

  • Data Analysis: Bioluminescence is quantified as total flux (photons/second) for each organ.

Quantitative Biodistribution using Labeled LNPs
  • LNP Labeling: LNPs are formulated with a radiolabel (e.g., ³H) or a fluorescent dye incorporated into one of the lipid components.

  • Animal Model and Administration: As described above.

  • Sample Collection: At predetermined time points, blood is collected, and animals are euthanized. Organs of interest are harvested, weighed, and homogenized.

  • Quantification:

    • Radiolabeling: The radioactivity in each tissue homogenate is measured using a scintillation counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    • Fluorescence: The fluorescence intensity of tissue homogenates is measured using a plate reader. A standard curve is used to determine the concentration of the LNP in the tissue.

  • LC-MS/MS for Lipid Quantification:

    • Lipid Extraction: Lipids are extracted from tissue homogenates using an organic solvent mixture.

    • LC-MS/MS Analysis: The extracted lipids are separated by liquid chromatography and detected by tandem mass spectrometry. This allows for the precise quantification of the specific ionizable lipid and other lipid components of the LNP formulation in each organ.

Mandatory Visualizations

Signaling Pathway of LNP Uptake

Lipid nanoparticles, particularly when administered intravenously, are known to interact with apolipoproteins in the bloodstream, primarily Apolipoprotein E (ApoE). This opsonization facilitates their uptake by cells expressing ApoE receptors, such as hepatocytes in the liver, through a process of receptor-mediated endocytosis.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP LNP Ionizable Lipid mRNA ApoE_LNP ApoE-LNP Complex ApoE LNP LNP->ApoE_LNP ApoE Opsonization ApoE ApoE ApoE->ApoE_LNP ApoER ApoE Receptor ApoE_LNP->ApoER Binding Cell_Membrane Endosome Early Endosome pH ~6.5 Late_Endosome Late Endosome pH ~5.5 Endosome->Late_Endosome Maturation Lysosome Lysosome Degradation Late_Endosome->Lysosome Fusion mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (pH-dependent) Translation Protein Translation mRNA_Release->Translation ApoER->Endosome Receptor-Mediated Endocytosis

ApoE-mediated endocytosis pathway for LNP uptake.
Experimental Workflow for Biodistribution Study

The following diagram outlines the typical workflow for an in vivo biodistribution study of LNP-formulated mRNA.

Biodistribution_Workflow LNP_Formulation 1. LNP-mRNA Formulation (e.g., with Luciferase mRNA) Animal_Administration 2. Administration to Mice (Intramuscular or Intravenous) LNP_Formulation->Animal_Administration In_Vivo_Imaging 3. In Vivo Bioluminescence Imaging (IVIS) at various time points Animal_Administration->In_Vivo_Imaging Ex_Vivo_Analysis 4. Organ Harvest and Ex Vivo Imaging/Quantification In_Vivo_Imaging->Ex_Vivo_Analysis Data_Analysis 5. Data Analysis (%ID/organ or RLU/organ) Ex_Vivo_Analysis->Data_Analysis Report 6. Biodistribution Profile Data_Analysis->Report

Workflow for LNP biodistribution analysis in vivo.

References

A Comparative Guide to Genevant CL1 and Other Leading Ionizable Lipids for LNP-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid-based therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading delivery platform. At the heart of these LNPs are ionizable lipids, which are critical for the encapsulation, delivery, and endosomal escape of RNA and DNA payloads. This guide provides an objective comparison of Genevant's novel ionizable lipid, CL1 (also known as Lipid 10), against other widely used and clinically advanced ionizable lipids, including SM-102, ALC-0315, and DLin-MC3-DMA. The information presented herein is supported by experimental data to aid researchers in the selection of optimal LNP components for their therapeutic applications.

Performance Benchmark: Genevant CL1 vs. Key Competitors

Genevant CL1 is a novel, versatile ionizable lipid demonstrating high efficacy for both systemic therapeutic and intramuscular vaccine applications.[1] Preclinical studies have shown that LNPs formulated with CL1 exhibit superior or comparable performance to LNPs formulated with other well-established ionizable lipids.

In Vivo mRNA Delivery and Protein Expression

A key performance indicator for ionizable lipids is their ability to efficiently deliver mRNA to target tissues and facilitate high levels of protein expression. In a comparative study, LNPs formulated with Genevant CL1 (Lipid 10) demonstrated significantly higher levels of EGFP protein expression in the liver of mice following intravenous administration compared to LNPs formulated with SM-102, ALC-0315, and DLin-MC3-DMA.

Ionizable LipidMean EGFP in Liver (ng/g tissue) at 1 mg/kg doseMean EGFP in Spleen (ng/g tissue) at 1 mg/kg dose
Genevant CL1 (Lipid 10) ~12,500 ~1,000
SM-102~5,000~750
ALC-0315~2,500~500
DLin-MC3-DMA~1,000~250

Note: The data presented in this table is an approximate representation based on graphical data from publicly available research. Actual values may vary.

Immunogenicity in Vaccine Applications

In a prime-boost hemagglutinin rodent vaccine model, intramuscular administration of LNPs formulated with Genevant CL1 elicited comparable or even better antibody titers compared to the SM-102 and ALC-0315 lipid compositions, which are used in FDA-approved mRNA COVID-19 vaccines.[1] This suggests that Genevant CL1 is a highly effective ionizable lipid for vaccine development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

LNP Formulation for In Vivo mRNA Delivery

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (e.g., Genevant CL1, SM-102, ALC-0315, DLin-MC3-DMA) dissolved in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) dissolved in ethanol

  • mRNA (e.g., encoding EGFP or Luciferase) dissolved in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare the lipid solution by combining the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA based formulations).

  • Prepare the aqueous solution containing the mRNA at a defined concentration.

  • Set up the microfluidic mixing device with the lipid solution in one inlet and the mRNA solution in the other.

  • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and unencapsulated mRNA.

  • Sterile-filter the final LNP formulation and store at 4°C.

In Vivo mRNA Delivery and Protein Quantification in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of mRNA-LNPs by measuring the expression of a reporter protein in target tissues.

Materials:

  • mRNA-LNP formulation (e.g., EGFP-mRNA-LNP)

  • 6-8 week old BALB/c mice

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • ELISA kit for the specific reporter protein (e.g., EGFP ELISA kit)

  • Microplate reader

Procedure:

  • Administer the mRNA-LNP formulation to mice via intravenous (IV) injection at a specified dose (e.g., 1 mg/kg).

  • At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice.

  • Perfuse the vasculature with PBS to remove blood from the organs.

  • Harvest the target organs (e.g., liver, spleen).

  • Homogenize the harvested tissues in a suitable lysis buffer.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Quantify the total protein concentration in the supernatant.

  • Perform an ELISA to measure the concentration of the reporter protein (e.g., EGFP) in the supernatant, following the manufacturer's instructions.

  • Normalize the reporter protein concentration to the total protein concentration for each sample.

Visualizing the Mechanisms of LNP Delivery

To better understand the biological processes underlying LNP-mediated delivery, the following diagrams illustrate the key pathways and experimental workflows.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) (Degradation) LateEndosome->Lysosome Fusion EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Ionizable Lipid Protonation & Membrane Destabilization mRNA_Release mRNA Release into Cytosol EndosomalEscape->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Cellular uptake and endosomal escape pathway of LNPs.

Experimental_Workflow_in_vivo cluster_formulation LNP Formulation cluster_animal_study In Vivo Animal Study cluster_analysis Analysis Lipid_Mix Lipid Mixture (Ionizable Lipid, DSPC, Chol, PEG-lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution mRNA in Aqueous Buffer (pH 4) mRNA_Solution->Microfluidics LNP_Formation mRNA-LNP Formulation Microfluidics->LNP_Formation Injection Intravenous Injection into Mouse LNP_Formation->Injection Tissue_Harvest Tissue Harvest (e.g., Liver, Spleen) Injection->Tissue_Harvest 24 hours Homogenization Tissue Homogenization Tissue_Harvest->Homogenization ELISA ELISA for Reporter Protein Homogenization->ELISA Quantification Protein Quantification ELISA->Quantification

Caption: Experimental workflow for in vivo evaluation of mRNA-LNPs.

References

A Comparative Guide to In Vitro Transfection: Genevant CL1 vs. Other Leading Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, immunology, and drug development, the efficient delivery of nucleic acids into cells is a critical and often challenging step. The choice of transfection reagent can significantly impact experimental outcomes, influencing not only the efficiency of gene or protein expression but also cell viability. This guide provides a comparative analysis of the in vitro transfection capabilities of lipid nanoparticles (LNPs) formulated with Genevant's CL1 ionizable lipid against other commonly used transfection methods.

Overview of Transfection Technologies

Transfection, the process of introducing nucleic acids into eukaryotic cells, can be achieved through various chemical, physical, and viral methods. Chemical methods, which include lipid-based reagents and polymers, are popular for their ease of use and broad applicability. Among these, lipid nanoparticles have emerged as a leading platform, particularly for the delivery of RNA payloads, underscored by their success in mRNA vaccines.

Genevant's LNP technology, featuring proprietary ionizable lipids like CL1 (also known as Lipid 10), is at the forefront of nucleic acid delivery. These LNPs are designed to efficiently encapsulate nucleic acids and facilitate their release into the cytoplasm of target cells.

Performance Comparison

Direct head-to-head in vitro studies comparing Genevant CL1 LNPs with a wide array of commercial transfection reagents are not extensively available in the public domain. However, by compiling data from various studies, we can construct a comparative overview of their performance characteristics.

Quantitative Data Summary

The following tables summarize transfection efficiency and cytotoxicity data from different studies. It is important to note that these results are not from a single comparative experiment and may vary based on cell type, payload, and specific experimental conditions.

Table 1: LNP-Based Transfection Efficiency (DNA Delivery)

FormulationCell LineTransfection Efficiency (Relative Light Units - RLU)Cytotoxicity (% Viability)Reference Study
LNP₁₀HEK-293Comparable to Lipofectamine™ 3000~100%[1]
LNP₁₀CHOComparable to Lipofectamine™ 3000~100%[1]
LNP₂₀HEK-293Comparable to Lipofectamine™ 3000~100%[1]
LNP₂₀CHOComparable to Lipofectamine™ 3000~100%[1]
Lipofectamine™ 3000HEK-293High~80%[1]
Lipofectamine™ 3000CHOHigh~75%[1]

Note: LNP₁₀ and LNP₂₀ in this study are not formulated with Genevant CL1 but serve as examples of LNP performance against a leading commercial reagent.

Table 2: Comparison of Commercial Reagents (Plasmid DNA Delivery)

ReagentCell LineTransfection Efficiency (% GFP+ cells)Reference Study
Lipofectamine™ 3000CHO-K164%[2][3]
Lipofectamine™ 3000HEK-29353%[2][3]
Turbofect™CHO-K156%[2][3]
Turbofect™HEK-29344%[2][3]
Lipofectamine™ 2000HEK-29398%[4]
Lipofectamine™ PlusHEK-29382%[4]
EffectenePig Fetal Fibroblasts18%[4]
Lipofectamine™ 2000Pig Fetal Fibroblasts28%[4]
PEIPig Fetal Fibroblasts32%[4]

Table 3: Comparison of Commercial Reagents (siRNA Delivery)

| Reagent | Cell Line | Knockdown Efficiency | Cytotoxicity | Reference Study | | :--- | :--- | :--- | :--- | | CALNP RNAi | HepG2, HEK293T, RAW264.7 | Superior | Minimal |[5] | | Lipofectamine™ RNAiMAX | HepG2, HEK293T, RAW264.7 | Variable | Noticeable at higher concentrations |[5] | | Lipofectamine™ 3000 | HepG2, HEK293T, RAW264.7 | Variable | Noticeable at higher concentrations |[5] |

While direct in vitro data for Genevant CL1 is limited in publicly accessible literature, in vivo studies have demonstrated its high potency. For instance, in a murine model, LNPs formulated with Genevant CL1 carrying a hemagglutinin mRNA vaccine induced higher IgG titers than those formulated with SM-102, a lipid used in other mRNA vaccines.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing transfection experiments. Below are representative protocols for LNP formulation and in vitro transfection.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing mRNA-loaded LNPs.

  • Preparation of Stock Solutions:

    • Dissolve the ionizable lipid (e.g., Genevant CL1), helper lipids (DSPC and cholesterol), and PEG-lipid in ethanol (B145695) at their desired molar ratios. A typical ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[7]

    • Prepare the mRNA payload in a low pH aqueous buffer (e.g., 25 mM sodium acetate, pH 4).[8]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Use a microfluidic mixing device (e.g., a T-junction mixer) to rapidly combine the two solutions at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol).[8] This rapid mixing causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

  • Purification and Characterization:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.[1]

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using methods like dynamic light scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen).[9]

In Vitro Transfection Protocol

This protocol outlines the steps for transfecting cultured cells with LNPs.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 5,000-10,000 cells per well).[8][9]

    • Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Transfection:

    • Dilute the mRNA-LNP solution to the desired final concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours to allow for uptake of the LNPs and expression of the mRNA.[8][9]

  • Assessment of Transfection Efficiency and Cytotoxicity:

    • Efficiency: If using a reporter gene like luciferase or GFP, measure the signal using a plate reader or flow cytometry, respectively.[9]

    • Cytotoxicity: Use a viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion assay, to determine the percentage of viable cells compared to an untreated control.[10]

Visualizing the Process

To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow and the cellular uptake pathway of lipid nanoparticles.

G cluster_prep Preparation cluster_form Formulation cluster_exp Experiment cluster_analysis Analysis prep_lipids Prepare Lipid Mix (CL1, DSPC, Chol, PEG) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA in Aqueous Buffer (pH 4) prep_mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis transfection Add LNPs to Cells in Complete Medium dialysis->transfection seeding Seed Cells in 96-well Plate seeding->transfection incubation Incubate 24-48h transfection->incubation efficiency Measure Reporter Gene (Luciferase, GFP) incubation->efficiency viability Assess Cell Viability (e.g., ATP Assay) incubation->viability

Caption: A typical workflow for in vitro transfection using lipid nanoparticles.

G cluster_uptake cluster_release cluster_expression LNP Lipid Nanoparticle (LNP) (Neutral charge at physiological pH) endocytosis 1. Endocytosis LNP->endocytosis Cell endosome 2. Endosome Formation endocytosis->endosome acidification 3. Endosome Acidification (LNP becomes positively charged) endosome->acidification escape 4. Endosomal Escape acidification->escape release 5. mRNA Release into Cytoplasm escape->release translation 6. Translation by Ribosomes release->translation protein Protein Synthesis translation->protein

Caption: The cellular mechanism of LNP-mediated mRNA delivery.

Conclusion

Choosing the right transfection method is paramount for the success of in vitro experiments involving nucleic acid delivery. While traditional reagents like Lipofectamine have a long history of use and extensive documentation, advanced platforms like Genevant's LNP technology offer a highly promising alternative, particularly for RNA-based applications. The available data suggests that LNPs can achieve high transfection efficiencies with favorable cytotoxicity profiles. As more direct comparative data becomes available, researchers will be better equipped to select the optimal delivery system for their specific needs, balancing efficiency, viability, and reproducibility.

References

A Comparative Guide to Ionizable Lipids for Enhanced Liver Targeting of siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of small interfering RNA (siRNA) to the liver holds immense therapeutic potential for a range of genetic and metabolic diseases. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo siRNA delivery, with the ionizable lipid component playing a pivotal role in their efficacy. This guide provides an objective comparison of three clinically relevant ionizable lipids: DLin-MC3-DMA (MC3) , ALC-0315 , and SM-102 , focusing on their performance in liver-specific siRNA delivery. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in the selection and design of LNP-based siRNA delivery systems.

Performance Comparison of Ionizable Lipids

The efficacy of ionizable lipids in LNP formulations is determined by a combination of their physicochemical properties and their in vivo performance. The following tables summarize key quantitative data for LNPs formulated with MC3, ALC-0315, and SM-102.

Physicochemical Properties of LNP Formulations

The size, polydispersity index (PDI), and siRNA encapsulation efficiency are critical quality attributes of LNP formulations that influence their in vivo behavior and efficacy.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)siRNA Encapsulation Efficiency (%)
DLin-MC3-DMA ~55 - 80< 0.2> 90%[1]
ALC-0315 ~70 - 100< 0.2> 90%
SM-102 ~70 - 100< 0.2> 90%

Note: The physicochemical properties can vary depending on the specific formulation parameters, such as the lipid molar ratios and the microfluidic mixing conditions.

In Vivo Gene Silencing Efficacy in the Liver

The in vivo potency of LNP-siRNA formulations is often assessed by determining the effective dose required to achieve 50% target gene knockdown (ED50) in the liver. A lower ED50 value indicates higher potency.

Ionizable LipidTarget GeneAnimal ModelED50 (mg/kg siRNA)
DLin-MC3-DMA Factor VIIMice~0.02 - 0.05[2]
ALC-0315 Factor VIIMiceReportedly more potent than MC3[3][4][5]
SM-102 Not specified for siRNAMice-

Note: Direct head-to-head comparisons of ED50 values for siRNA delivery under identical experimental conditions are limited in the public domain. However, studies comparing MC3 and ALC-0315 for siRNA delivery have shown ALC-0315 to be more potent in knocking down both hepatocyte and hepatic stellate cell targets.[3][5]

In Vivo Biodistribution

The biodistribution profile of LNPs determines their targeting efficiency and potential for off-target effects. For liver-targeting applications, a high accumulation in the liver with minimal distribution to other organs is desirable.

Ionizable LipidLiver AccumulationSpleen AccumulationOther Organs (Lung, Kidney)
DLin-MC3-DMA HighModerateLow
ALC-0315 HighLowVery Low
SM-102 HighModerateLow

Note: Biodistribution is influenced by the entire LNP composition and physicochemical properties. The data presented reflects a general trend observed in preclinical studies.

Signaling Pathway and Experimental Workflow

Mechanism of LNP Uptake in Hepatocytes

The primary mechanism for the uptake of these LNPs by liver hepatocytes is through Apolipoprotein E (ApoE) mediated endocytosis.[6][7][8][9][10] After intravenous administration, LNPs are rapidly coated with ApoE from the bloodstream. This ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes, leading to receptor-mediated endocytosis.

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LNP LNP ApoE-LNP Complex ApoE-LNP Complex LNP->ApoE-LNP Complex ApoE Binding ApoE ApoE LDLR LDLR ApoE-LNP Complex->LDLR Receptor Binding Endosome Endosome LDLR->Endosome Endocytosis siRNA Release siRNA Release (Endosomal Escape) Endosome->siRNA Release RISC RISC Loading & Target mRNA Cleavage siRNA Release->RISC

Caption: ApoE-LDLR mediated uptake of LNP-siRNA in hepatocytes.

Typical Experimental Workflow for Comparative In Vivo Study

A systematic workflow is crucial for the objective comparison of different ionizable lipids for in vivo siRNA delivery.

G Start LNP_Formulation LNP Formulation (Microfluidic Mixing) Start->LNP_Formulation Physicochemical_Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) LNP_Formulation->Physicochemical_Characterization In_Vivo_Administration In Vivo Administration (Intravenous Injection in Mice) Physicochemical_Characterization->In_Vivo_Administration Biodistribution_Analysis Biodistribution Analysis (Organ Collection & Quantification) In_Vivo_Administration->Biodistribution_Analysis Gene_Silencing_Analysis Gene Silencing Analysis (mRNA & Protein Quantification) In_Vivo_Administration->Gene_Silencing_Analysis Data_Analysis Data Analysis & Comparison Biodistribution_Analysis->Data_Analysis Gene_Silencing_Analysis->Data_Analysis End Data_Analysis->End

References

Validating Genevant CL1 for Specific Nucleic Acid Payloads: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acid-based therapeutics remains a critical challenge in drug development. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a variety of nucleic acid payloads, including messenger RNA (mRNA), small interfering RNA (siRNA), and gene-editing technologies like CRISPR/Cas9. Genevant Sciences' CL1 (also known as Lipid 10) is a novel, proprietary ionizable lipid that has demonstrated significant promise in preclinical studies. This guide provides an objective comparison of Genevant CL1's performance with other well-established ionizable lipids, supported by available experimental data and detailed methodologies.

Performance of Genevant CL1 with mRNA Payloads

Genevant CL1 has been shown to be a highly effective component of LNPs for mRNA delivery, demonstrating superior or comparable performance to other widely used ionizable lipids such as DLin-MC3-DMA (MC3), ALC-0315, and SM-102.

In Vivo Luciferase mRNA Expression

A common method to evaluate the efficacy of LNP-mediated mRNA delivery is to encapsulate mRNA encoding a reporter protein, such as firefly luciferase (fLuc), and measure its expression in vivo. Studies have shown that LNPs formulated with Genevant CL1 can lead to robust protein expression. For instance, one study reported that LNPs containing Genevant CL1 afforded more than double the expression of either approved lipid it was compared against[1].

Table 1: Comparison of In Vivo Luciferase Expression for Various Ionizable Lipids

Ionizable LipidAnimal ModelDoseRoute of AdministrationKey Findings
Genevant CL1 Mice5 µg fLuc mRNAIntramuscular (IM)High expression in the liver and at the injection site.[1]
ALC-0315 Mice5 µg fLuc mRNAIntramuscular (IM)High expression in the liver and at the injection site, similar to Genevant CL1.[1]
SM-102 Mice5 µg fLuc mRNAIntramuscular (IM)Expression at the injection site was similar to Genevant CL1 and ALC-0315, but liver expression was lower.[1]
MC3 Mice5 µg fLuc mRNAIntramuscular (IM)Lower expression at the injection site and in the liver compared to Genevant CL1, ALC-0315, and SM-102.[1]
Experimental Protocol: In Vivo Luciferase Expression Assay
  • LNP Formulation:

    • The ionizable lipid (Genevant CL1 or alternative), cholesterol, a helper lipid (e.g., DSPC), and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio.

    • Firefly luciferase (fLuc) mRNA is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

    • The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device to form LNPs.

    • The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

  • Animal Administration:

    • The LNP-mRNA formulation is administered to mice (e.g., BALB/c) via intramuscular or intravenous injection at a specified dose.

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate.

    • Bioluminescence is measured using an in vivo imaging system (IVIS) to quantify luciferase expression in various organs, particularly the liver and at the site of injection.

experimental_workflow_luciferase cluster_formulation LNP Formulation cluster_animal_study In Vivo Study cluster_analysis Data Analysis lipids Lipids in Ethanol (Genevant CL1, etc.) mixing Microfluidic Mixing lipids->mixing mrna fLuc mRNA in Aqueous Buffer mrna->mixing dialysis Dialysis (PBS) mixing->dialysis injection IM/IV Injection in Mice dialysis->injection imaging Bioluminescence Imaging (IVIS) injection->imaging quantification Quantification of Luciferase Expression imaging->quantification

Experimental workflow for in vivo luciferase mRNA expression assay.

Performance of Genevant CL1 with siRNA Payloads

Genevant CL1 has also been validated for the systemic delivery of siRNA, a key modality for gene silencing therapies. A standard preclinical model for evaluating hepatic siRNA delivery involves measuring the knockdown of coagulation Factor VII (FVII), a protein produced in the liver.

Table 2: Comparison of In Vivo Factor VII Knockdown for Various Ionizable Lipids

Ionizable LipidAnimal ModelDoseRoute of AdministrationKey Findings
Genevant CL1 MiceNot specifiedNot specifiedData on specific FVII knockdown percentages with CL1 LNPs is not readily available in the public domain, however, Genevant's platform is noted for its siRNA delivery capabilities.[2]
MC3 Mice0.3 mg/kgIntravenous (IV)~80% reduction in serum Factor VII levels.
ALC-0315 Mice1 mg/kgIntravenous (IV)Achieved a 2-fold greater knockdown of FVII compared to MC3 at the same dose.
Experimental Protocol: In Vivo Factor VII Knockdown Assay
  • LNP Formulation:

    • LNPs are formulated as described for mRNA, substituting fLuc mRNA with siRNA targeting Factor VII.

  • Animal Administration:

    • The LNP-siRNA formulation is administered to mice (e.g., C57BL/6) via intravenous injection.

  • Sample Collection and Analysis:

    • Blood samples are collected from the mice at a specified time point post-injection (e.g., 48 hours).

    • Serum is isolated, and Factor VII protein levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The percentage of Factor VII knockdown is calculated by comparing the levels in treated mice to those in a control group (e.g., treated with saline or a non-targeting siRNA).

experimental_workflow_sirna cluster_formulation LNP Formulation cluster_animal_study In Vivo Study cluster_analysis Data Analysis lipids Lipids in Ethanol (Genevant CL1, etc.) mixing Microfluidic Mixing lipids->mixing sirna Factor VII siRNA in Aqueous Buffer sirna->mixing dialysis Dialysis (PBS) mixing->dialysis injection IV Injection in Mice dialysis->injection blood_collection Blood Collection injection->blood_collection elisa Factor VII ELISA blood_collection->elisa knockdown_calc Calculate % Knockdown elisa->knockdown_calc

Experimental workflow for in vivo Factor VII siRNA knockdown assay.

Performance of Genevant CL1 with CRISPR/Cas9 Payloads

The delivery of CRISPR/Cas9 components for in vivo gene editing presents a significant challenge due to the large size of the Cas9 protein or its encoding mRNA, and the need to co-deliver a guide RNA. While LNPs are a promising delivery vehicle for CRISPR/Cas9 systems, there is currently limited publicly available data specifically validating the use of Genevant CL1 for this application. However, the demonstrated effectiveness of Genevant CL1 for delivering other large nucleic acid payloads like mRNA suggests its potential for CRISPR/Cas9 delivery.

LNP-based delivery of CRISPR/Cas9 typically involves encapsulating either:

  • Cas9 mRNA and a single guide RNA (sgRNA): This approach leverages the cell's own machinery to translate the Cas9 protein.

  • Cas9 protein pre-complexed with a sgRNA (ribonucleoprotein or RNP): This method provides transient editing and avoids potential issues with viral vector integration.

Further research and data are needed to directly compare the efficacy of Genevant CL1-formulated LNPs for CRISPR/Cas9 delivery against other leading ionizable lipids.

Summary and Conclusion

Genevant CL1 is a versatile and potent ionizable lipid for the formulation of LNPs to deliver a range of nucleic acid payloads. Preclinical data indicates that for mRNA delivery, Genevant CL1 can achieve high levels of protein expression, comparable or superior to established alternatives like ALC-0315 and SM-102. While specific quantitative data for siRNA-mediated knockdown using Genevant CL1 is less accessible, Genevant's platform is well-recognized for its capabilities in this area. The application of Genevant CL1 for CRISPR/Cas9 delivery is a promising area for future investigation.

The choice of ionizable lipid is a critical factor in the design of LNP-based nucleic acid therapeutics. The data presented in this guide suggests that Genevant CL1 is a strong candidate for consideration in the development of novel therapies, meriting further evaluation for specific applications. Researchers and drug developers are encouraged to perform head-to-head comparisons with other leading LNP technologies to determine the optimal formulation for their specific nucleic acid payload and therapeutic goal.

References

Safety Operating Guide

Proper Disposal of Genevant CL1 Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Genevant CL1 monohydrochloride as a hazardous chemical and follow accredited laboratory waste disposal procedures. The specific Safety Data Sheet (SDS) must be consulted for definitive guidance and is typically provided by the manufacturer upon purchase.

Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While the specific Safety Data Sheet (SDS) containing detailed disposal instructions is distributed directly to purchasing institutions, this guide provides essential operational plans based on general best practices for ionizable lipids used in research and development.

Immediate Safety and Handling for Disposal

When preparing this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemically resistant gloves suitable for handling lipids and solvents.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The following procedure is a general guideline and must be superseded by the specific instructions in the manufacturer-provided SDS.

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal-related activities, locate and thoroughly review the SDS for this compound. This document will contain specific information on physical and chemical properties, toxicity, and environmental hazards, which dictate the required disposal methods.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled, and sealed waste container.

  • Handling of Pure Substance: If disposing of the pure, unused compound, it should be treated as special chemical waste. It is often recommended to mix the substance with an inert, non-combustible absorbent material such as sand or vermiculite. This should be done in a designated container.

  • Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated waste. These items must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Hazardous Chemical Waste"), and the date of accumulation. Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations governing chemical waste.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment Chemically resistant gloves, safety glasses/goggles, lab coatGeneral Laboratory Safety Protocols
Work Environment Well-ventilated area / Chemical fume hoodGeneral Laboratory Safety Protocols
Waste Classification Hazardous Chemical Waste / Special WasteAssumed based on chemical nature; confirm with SDS
Disposal Method Collection by licensed hazardous waste disposal serviceRegulatory Compliance

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Need to Dispose of This compound sds Obtain and Review Manufacturer's Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) sds->ppe segregate Segregate Waste: Pure Compound vs. Contaminated Materials ppe->segregate pure_waste Pure Compound: Collect in a labeled, sealed container. Consider mixing with inert absorbent. segregate->pure_waste contaminated_waste Contaminated Materials: Collect in a separate, labeled sharps/waste container. segregate->contaminated_waste storage Store waste in a designated Satellite Accumulation Area. pure_waste->storage contaminated_waste->storage disposal Arrange for pickup by licensed hazardous waste disposal service. storage->disposal end End: Disposal Complete disposal->end

Disposal Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the instructions provided in the specific Safety Data Sheet for this compound and consult with your institution's Environmental Health and Safety department for comprehensive guidance.

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